Proscillaridin A
Description
Properties
IUPAC Name |
5-[14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEJFUXQJGHEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Proscillaridin A: A Technical Guide to Na+/K+-ATPase Pump Inhibition, Signaling, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proscillaridin (B1679727) A, a cardiac glycoside traditionally used for cardiac insufficiency, is gaining significant attention for its potent anticancer activities. Its primary mechanism of action is the specific inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump), a ubiquitous enzyme essential for maintaining cellular ion homeostasis. This inhibition triggers a cascade of intracellular events, profoundly impacting cellular signaling, proliferation, and survival, making Proscillaridin A a promising agent for drug repurposing in oncology. This technical guide provides an in-depth analysis of the molecular mechanism of Na+/K+-ATPase inhibition by this compound, details the subsequent downstream signaling pathways, presents quantitative data on its cellular effects, and outlines key experimental protocols for its study.
The Na+/K+-ATPase Pump: Structure and Function
The Na+/K+-ATPase is an integral membrane protein responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell against their concentration gradients, a process powered by the hydrolysis of ATP. This function is critical for maintaining cell membrane potential, regulating cellular volume, and driving the secondary transport of other solutes. The enzyme is a heterodimer consisting of a catalytic α-subunit with ten transmembrane segments and a glycosylated β-subunit.[1] The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides.[2][3]
Mechanism of Inhibition by this compound
Like other cardiac glycosides, this compound exerts its inhibitory effect by binding to a highly conserved site on the extracellular face of the α-subunit of the Na+/K+-ATPase.[4] This binding event locks the enzyme in its phosphorylated E2-P conformation, preventing the dephosphorylation and conformational change required to release K+ into the cell and reinitiate the pumping cycle.[3] The direct consequences of this inhibition are:
-
Cessation of Ion Pumping : The active transport of three Na+ ions out and two K+ ions in is halted.
-
Increased Intracellular Sodium : With the primary export mechanism blocked, intracellular Na+ concentration ([Na+]i) rises.[2][5]
-
Membrane Depolarization : The disruption of the electrochemical gradient leads to a less negative membrane potential.
Quantitative Analysis of this compound Cellular Effects
While direct enzymatic inhibition values (IC50) for this compound on purified Na+/K+-ATPase are not consistently reported in literature, its potent biological effects are observed at low nanomolar concentrations across various cancer cell lines. This suggests high-affinity binding and efficient pump inhibition in a cellular context. The following table summarizes key quantitative data on the effective concentrations of this compound and other cardiac glycosides in inducing downstream cellular events.
| Parameter | Agent | Cell Line / System | Effective Concentration / IC50 | Reference |
| Cytotoxicity / Apoptosis | This compound | Non-small cell lung cancer | 12.5 - 100 nM | [2] |
| STAT3 Inhibition | This compound | A549 lung & prostate cancer cells | 25 - 50 nM | [2] |
| Topoisomerase I Poisoning | This compound | Breast Cancer (MCF-7) | Potent at 30 nM | [6] |
| Topoisomerase II Poisoning | This compound | Breast Cancer (MCF-7) | Potent at 100 nM | [6] |
| PI3K/AKT/mTOR Inhibition | This compound | Lung cancer cells | 3 - 25 nM | [2] |
| Inhibition of Kynurenine Production (IDO1 pathway) | Ouabain (B1677812) | A549 lung cancer cells | 17 nM | [2] |
| Inhibition of Kynurenine Production (IDO1 pathway) | Digoxin (B3395198) | A549 lung cancer cells | 40 nM | [2] |
Table 1: Effective concentrations of this compound and other cardiac glycosides on various cancer-related cellular processes downstream of Na+/K+-ATPase inhibition.
Downstream Signaling Consequences of Na+/K+-ATPase Inhibition
The initial ionic disruption caused by this compound triggers a complex network of signaling pathways, which are central to its anticancer effects.
The Core Ionic-Signaling Cascade
The primary consequence of Na+/K+-ATPase inhibition is an increase in intracellular sodium. This disrupts the gradient required by the Na+/Ca2+ exchanger (NCX), which normally expels calcium from the cell. The reduced efficiency of the NCX leads to an accumulation of intracellular calcium ([Ca2+]i), a pivotal secondary messenger that activates numerous downstream pathways.[7][8][9]
Caption: Core ionic cascade following Na+/K+-ATPase inhibition.
Anticancer Signaling Pathways
In cancer cells, the Na+/K+-ATPase also functions as a signaling scaffold. This compound binding not only disrupts ion transport but also initiates signaling cascades that inhibit proliferation and induce apoptosis.[2]
-
Src/EGFR Pathway Inhibition : this compound can inhibit the phosphorylation and activity of Src, a non-receptor tyrosine kinase. This in turn can downregulate the Epidermal Growth Factor Receptor (EGFR) signaling axis, affecting downstream pathways that control cell migration and proliferation.[2][10]
-
STAT3 Pathway Inhibition : this compound is a potent inhibitor of the STAT3 signaling pathway.[2] It achieves this by inhibiting upstream kinases like JAK2 and Src and by upregulating protein tyrosine phosphatases (e.g., SHP-1) that dephosphorylate and inactivate STAT3.[2]
-
PI3K/AKT/mTOR Pathway Attenuation : This critical cell survival pathway is suppressed by this compound, which has been shown to inhibit the phosphorylation of key components like AKT and mTOR.[2]
-
Induction of Apoptosis : this compound induces programmed cell death through both intrinsic and extrinsic pathways.
-
Intrinsic Pathway : It modulates Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, which leads to mitochondrial membrane potential dissipation, release of cytochrome c, and subsequent caspase activation.
-
Extrinsic Pathway : The compound upregulates the expression of death receptors such as DR4 and Fas Ligand (FasL), sensitizing cancer cells to apoptosis-inducing signals.[6]
-
-
Induction of Cellular Stress : this compound has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS) and trigger endoplasmic reticulum (ER) stress, both of which can lead to apoptosis.
Caption: Key anticancer signaling pathways modulated by this compound.
Key Experimental Protocols
Na+/K+-ATPase Activity Assay (Colorimetric)
This assay quantifies enzyme activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The specific Na+/K+-ATPase activity is determined by subtracting the ouabain-insensitive ATPase activity from the total activity.
Methodology:
-
Sample Preparation : Prepare cell or tissue homogenates in a suitable buffer and determine the protein concentration. The enzyme source can be a microsomal fraction enriched in plasma membranes.
-
Reaction Setup : Prepare two sets of reaction tubes.
-
Total Activity : Reaction buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4).
-
Ouabain Control : The same buffer but without NaCl and KCl, and containing 1 mM ouabain to inhibit Na+/K+-ATPase activity.
-
-
Enzyme Reaction :
-
Add the sample homogenate to both sets of tubes.
-
Initiate the reaction by adding ATP (e.g., 3 mM final concentration).
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a protein precipitant (e.g., trichloroacetic acid).
-
-
Phosphate Detection :
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate/tube.
-
Add a colorimetric reagent for detecting inorganic phosphate (e.g., a molybdate-based solution).
-
Measure the absorbance at ~650-660 nm.
-
-
Calculation : Calculate the amount of Pi released using a standard curve. The specific activity (nmol Pi/mg protein/min) is the difference between the 'Total Activity' and 'Ouabain Control' tubes.
Caption: Experimental workflow for Na+/K+-ATPase activity assay.
Intracellular Calcium ([Ca2+]i) Measurement
This protocol uses fluorescent dyes to measure changes in intracellular calcium concentration following treatment with this compound.
Methodology:
-
Cell Preparation : Plate adherent cells in a multi-well plate (e.g., 96-well, black-walled) and grow to confluence.
-
Dye Loading :
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM. Fura-2 AM is membrane-permeable.
-
Remove the culture medium, wash the cells, and add the dye-loading buffer.
-
Incubate the cells (e.g., 30-45 minutes at 37°C) to allow the dye to enter the cells and for intracellular esterases to cleave the AM group, trapping the active Fura-2 indicator inside.
-
-
Measurement :
-
Wash the cells to remove extracellular dye.
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Measure baseline fluorescence. For the ratiometric dye Fura-2, this involves alternating excitation at 340 nm (calcium-bound) and 380 nm (calcium-free) while measuring emission at ~510 nm.
-
Inject this compound (or other compounds) into the wells.
-
Immediately begin kinetic measurement of fluorescence changes over time.
-
-
Data Analysis :
-
Calculate the ratio of the fluorescence intensities (e.g., 340nm/380nm).
-
The change in this ratio over time is directly proportional to the change in intracellular calcium concentration.
-
Caption: Workflow for measuring intracellular calcium with Fura-2 AM.
Conclusion
This compound is a potent inhibitor of the Na+/K+-ATPase, and its anticancer effects stem directly from the downstream consequences of this inhibition. By disrupting fundamental ionic gradients, it triggers a multifaceted signaling response that includes the suppression of major cancer survival pathways (STAT3, PI3K/AKT) and the robust induction of apoptosis. The nanomolar efficacy of this compound in various cancer models underscores its potential as a repurposed therapeutic. The experimental frameworks provided herein offer robust methods for further investigating its mechanism of action and evaluating its efficacy in preclinical drug development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA topoisomerases I and II, and growth inhibition of breast cancer MCF-7 cells by ouabain, digoxin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative structure-activity relationship study on a series of Na+, K+-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse toxicity associated with cardiac Na+/K+ pump inhibition: evaluation of electrophysiological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of some Pteridine compounds on the Na+ + K+)-ATPase and on the cardiac glycoside receptor of human heart) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Stimulation of Na/K Pump by Cardiac Glycosides in the Nanomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Na+,K+-ATPase by the cardenolide 6'-O-(E-4-hydroxycinnamoyl) desglucouzarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The inhibition of the Na-K-ATPase of guinea-pig heart microsomes by cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Proscillaridin A: A Comprehensive Technical Guide on its Discovery, History, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proscillaridin (B1679727) A, a bufadienolide cardiac glycoside, has a rich history rooted in the traditional use of its plant source, Drimia maritima (syn. Urginea maritima or Scilla maritima), commonly known as sea squill.[1][2][3][4][5] For centuries, extracts of sea squill were utilized for their cardiotonic and diuretic properties.[5][6] The modern scientific investigation into the active principles of this plant led to the isolation and characterization of Proscillaridin A. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its isolation and biological evaluation, and a summary of its quantitative data.
Discovery and History
The systematic study of cardiac glycosides from Scilla maritima was pioneered by the Swiss chemist Arthur Stoll and his colleagues at Sandoz in the 1930s.[7][8][9][10] Their work on various medicinal plants, including foxglove (Digitalis) and squill, was foundational in the field of cardiac glycoside chemistry. While the ancient use of squill dates back to the 6th century BC, Stoll's research provided the first detailed chemical understanding of its active constituents.[6]
Stoll and his collaborator, W. Kreis, successfully isolated and characterized a number of crystalline glycosides from the white variety of Scilla maritima. Among these was this compound, which they identified as a primary glycoside. Their work, documented in publications and lectures such as "The Cardiac Glycosides," laid the groundwork for understanding the structure-activity relationships of these potent compounds.[7][8][10]
Initially, this compound was investigated for its cardiotonic effects in the treatment of heart failure.[2][11][12] Early clinical studies in the 1960s and 1970s explored its impact on hemodynamics, blood pressure, and myocardial metabolism.[11][12] In recent decades, there has been a resurgence of interest in this compound for its potential as an anticancer agent, with numerous studies demonstrating its cytotoxic effects against various cancer cell lines.[13][14][15][16]
Experimental Protocols
Isolation and Purification of this compound from Drimia maritima
The following protocol is a synthesized representation of the methods likely employed in the mid-20th century for the isolation of cardiac glycosides, adapted for this compound from Drimia maritima. These methods rely on classical phytochemical techniques.
Objective: To isolate and purify this compound from the bulbs of Drimia maritima.
Materials:
-
Fresh or dried bulbs of Drimia maritima (white variety)
-
Ethanol (B145695) (95%)
-
Petroleum ether
-
Lead acetate (B1210297) solution (10% w/v)
-
Sodium sulfate (B86663) solution (10% w/v)
-
Silica (B1680970) gel for column chromatography
-
Glass columns for chromatography
-
Rotary evaporator
-
Filter paper and funnels
-
Beakers and flasks
Methodology:
-
Preparation of Plant Material:
-
The bulbs of Drimia maritima are sliced and dried at a low temperature (40-50°C) to prevent enzymatic degradation of the glycosides.[17]
-
The dried material is then ground into a coarse powder.
-
-
Defatting:
-
The powdered plant material is extracted with petroleum ether in a Soxhlet apparatus for several hours to remove lipids and other nonpolar compounds. The defatted material is then air-dried.
-
-
Extraction of Glycosides:
-
Purification:
-
The crude extract is dissolved in a minimal amount of 80% methanol.
-
A 10% solution of lead acetate is added dropwise to precipitate tannins, proteins, and other impurities. A precipitate will form.
-
The mixture is filtered, and the excess lead acetate in the filtrate is precipitated by the addition of a 10% sodium sulfate solution.
-
The mixture is filtered again to remove the lead sulfate precipitate. The resulting solution contains the crude glycosides.
-
The purified solution is then concentrated under reduced pressure.
-
-
Fractional Separation:
-
The concentrated glycoside mixture is suspended in water and subjected to liquid-liquid extraction with chloroform. This compound, being moderately polar, will partition into the chloroform layer.
-
The chloroform extract is collected and dried over anhydrous sodium sulfate, then evaporated to dryness.
-
-
Column Chromatography:
-
The dried chloroform extract is dissolved in a small amount of chloroform and adsorbed onto a small amount of silica gel.
-
The adsorbed material is loaded onto a silica gel column packed in chloroform.
-
The column is eluted with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system and visualized with Liebermann-Burchard reagent (see characterization section).
-
Fractions containing pure this compound are pooled and evaporated to dryness. The resulting solid is recrystallized from a suitable solvent system (e.g., methanol-ether) to obtain crystalline this compound.
-
Characterization of this compound
Objective: To confirm the identity and purity of the isolated this compound.
Methods:
-
Melting Point Determination:
-
The melting point of the crystalline product is determined using a melting point apparatus and compared with the literature value for this compound.
-
-
Color Reactions (Qualitative Tests for Cardiac Glycosides):
-
Liebermann-Burchard Test: A small amount of the isolated compound is dissolved in acetic anhydride, and a few drops of concentrated sulfuric acid are added. The formation of a blue-green color indicates the presence of a steroidal nucleus.[20]
-
Keller-Kiliani Test: The isolated compound is dissolved in glacial acetic acid containing a trace of ferric chloride. This solution is then carefully layered over concentrated sulfuric acid. A reddish-brown ring at the interface, with the upper layer turning bluish-green, suggests the presence of a 2-deoxy sugar, which is not present in this compound (rhamnose is a 6-deoxyhexose), but the test is often performed as part of a panel for cardiac glycosides.
-
Legal's Test: The compound is dissolved in pyridine, and sodium nitroprusside solution and sodium hydroxide (B78521) solution are added. A pink to red color indicates the presence of an unsaturated lactone ring.
-
-
Spectroscopic Analysis (Modern Methods):
-
UV-Visible Spectroscopy: The UV spectrum of this compound in methanol or ethanol would be recorded to observe the characteristic absorption maxima for the bufadienolide ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained to identify functional groups such as hydroxyl (-OH), carbonyl (C=O) of the lactone, and C=C double bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide detailed structural information, allowing for the complete assignment of the proton and carbon signals of the steroid nucleus and the rhamnose sugar moiety.[1]
-
Na+/K+-ATPase Inhibition Assay
Objective: To determine the inhibitory activity of this compound on the Na+/K+-ATPase enzyme.
Principle: The activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibition of this activity by this compound is then determined by comparing the enzyme activity in the presence and absence of the compound.
Materials:
-
Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or dog kidney)[21]
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, KCl, and NaCl)
-
Malachite green reagent for phosphate detection
-
Phosphate standard solution
-
Microplate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the ATP substrate solution in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well microplate, add the Na+/K+-ATPase enzyme preparation to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor (vehicle control) and a blank well with no enzyme.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Phosphate Detection:
-
Stop the reaction by adding the malachite green reagent to each well. This reagent will form a colored complex with the liberated inorganic phosphate.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using the phosphate standard solution.
-
Calculate the amount of phosphate released in each well from the standard curve.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Measurement of Inotropic Effect on Isolated Heart Tissue
Objective: To evaluate the positive inotropic (contractility-enhancing) effect of this compound on isolated cardiac muscle.
Principle: The force of contraction of an isolated strip of cardiac muscle (e.g., a papillary muscle from a guinea pig) is measured in an organ bath. The change in contractile force upon the addition of this compound is recorded.
Materials:
-
Isolated guinea pig papillary muscle or human atrial preparations[22]
-
Organ bath with temperature control and aeration
-
Krebs-Henseleit solution (physiological salt solution)
-
Force transducer and data acquisition system
-
This compound
-
Stimulator to pace the muscle at a constant frequency
Methodology:
-
Tissue Preparation:
-
A guinea pig is euthanized, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
A papillary muscle is carefully dissected from the right ventricle.
-
The muscle is mounted vertically in the organ bath, with one end attached to a fixed hook and the other to a force transducer.
-
-
Equilibration:
-
The organ bath is filled with Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
The muscle is electrically stimulated at a constant frequency (e.g., 1 Hz) and allowed to equilibrate for at least 60 minutes until a stable baseline contractile force is achieved.
-
-
Drug Administration:
-
A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath at regular intervals.
-
The contractile force is allowed to reach a steady state after each addition before the next concentration is added.
-
-
Data Acquisition and Analysis:
-
The isometric contractile force is continuously recorded throughout the experiment.
-
The increase in contractile force is measured for each concentration of this compound.
-
The results are expressed as a percentage of the maximum response or as the absolute change in force.
-
A concentration-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal effect) can be determined.
-
Quantitative Data
The following tables summarize some of the available quantitative data for this compound.
Table 1: In Vitro Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| A549 | Lung Adenocarcinoma | Not specified, but potent | [15] |
| MCF-7 | Breast Cancer | More potent than digoxin (B3395198) and ouabain | [16] |
| LNCaP | Prostate Cancer | More sensitive than DU145 | [14] |
| DU145 | Prostate Cancer | Less sensitive than LNCaP | [14] |
Table 2: In Vivo Antitumor Activity of this compound
| Cancer Model | Dosage | Effect | Reference |
| C-Myc driven leukemia | Clinically relevant dose | Downregulation of C-Myc mRNA | [14] |
Table 3: Inhibition of Na+/K+-ATPase
| Enzyme Source | IC50 (nM) | Reference |
| Not Specified | Potent inhibitor | [21] |
Signaling Pathways and Experimental Workflows
Primary Signaling Pathway of this compound
Caption: Primary signaling pathway of this compound.
Experimental Workflow for Isolation and Characterization
Caption: Workflow for this compound isolation.
Logical Relationship of Biological Assays
Caption: Logical flow of this compound bioassays.
References
- 1. The traditional medical uses and cytotoxic activities of sixty-one Egyptian plants: discovery of an active cardiac glycoside from Urginea maritima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the side effects of Proscillaridin? [synapse.patsnap.com]
- 3. llifle.com [llifle.com]
- 4. Scilla maritima L. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 5. Drimia maritima - Wikipedia [it.wikipedia.org]
- 6. um.edu.mt [um.edu.mt]
- 7. The Cardiac Glycosides (Professor Arthur Stoll - 1937) (ID:47631) | eBay UK [ebay.co.uk]
- 8. acpjournals.org [acpjournals.org]
- 9. Cardiac Glycosides by Arthur Stoll - AbeBooks [abebooks.com]
- 10. The Cardiac Glycosides: A Series of Three Lectures Delivered in the College ... - Arthur Stoll - Google Books [books.google.com]
- 11. [Clinical and experimental studies on the effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Clinical studies on the cardiotonic effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heart failure drug this compound targets MYC overexpressing leukemia through global loss of lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. media.neliti.com [media.neliti.com]
- 18. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 19. CN107158058A - The extracting method of cardiac glycoside general glycoside - Google Patents [patents.google.com]
- 20. amu.edu.az [amu.edu.az]
- 21. benchchem.com [benchchem.com]
- 22. Cantharidin and sodium fluoride attenuate the negative inotropic effects of carbachol in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]
Proscillaridin A: A Multi-faceted Inducer of Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Proscillaridin A, a cardiac glycoside derived from plants of the Urginea maritima species, has emerged as a potent anti-cancer agent with a complex and multi-pronged mechanism for inducing programmed cell death, or apoptosis.[1][2][3][4] While historically used in the treatment of congestive heart failure and cardiac arrhythmias, its ability to trigger apoptosis in various cancer cell lines at nanomolar concentrations has garnered significant interest in the oncology field.[1][5] This technical guide provides a comprehensive overview of the molecular pathways activated by this compound to induce apoptosis, supported by quantitative data and detailed experimental protocols.
Core Apoptotic Pathways Activated by this compound
This compound orchestrates cancer cell death through the activation of several key signaling cascades, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as by inducing endoplasmic reticulum (ER) stress and inhibiting critical cell survival signals.
The Intrinsic (Mitochondrial) Apoptosis Pathway
The mitochondrial pathway is a central mechanism of this compound-induced apoptosis.[1][2][3][4] This pathway is initiated by various intracellular stresses and culminates in the activation of executioner caspases.
Key Molecular Events:
-
Reactive Oxygen Species (ROS) Generation: this compound treatment leads to a significant increase in intracellular ROS levels.[1][2][6][7] This oxidative stress is a critical upstream event that triggers mitochondrial dysfunction.
-
Disruption of Mitochondrial Membrane Potential (MMP): The accumulation of ROS leads to the dissipation of the mitochondrial membrane potential, a key indicator of mitochondrial damage.[1][2][7]
-
Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It downregulates the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1][7] This shift in the Bcl-2/Bax ratio is crucial for the permeabilization of the outer mitochondrial membrane.
-
Caspase Activation and PARP Cleavage: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[1][5] Activated caspase-3 then cleaves essential cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[1][2][5][7]
Caption: this compound-induced intrinsic apoptosis pathway.
The Extrinsic (Death Receptor) Apoptosis Pathway
This compound can also sensitize cancer cells to apoptosis induced by external signals, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[8][9][10]
Key Molecular Events:
-
Upregulation of Death Receptor 4 (DR4): Treatment with this compound increases the expression of DR4 on the cell surface.[11] This upregulation is mediated by an increase in intracellular calcium levels resulting from the inhibition of the Na+/K+-ATPase pump.[11]
-
Enhanced TRAIL-Induced Caspase-8 Activation: By upregulating DR4, this compound enhances the formation of the death-inducing signaling complex (DISC) upon TRAIL binding, leading to increased activation of the initiator caspase-8.[10][12]
-
Downregulation of Anti-Apoptotic Proteins: this compound can downregulate the expression of anti-apoptotic proteins such as cellular FLICE-like inhibitory protein (cFLIP) and Mcl-1, which are known inhibitors of the extrinsic pathway.[8][9]
Caption: this compound sensitization to TRAIL-induced extrinsic apoptosis.
Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis
This compound can induce prolonged and severe ER stress, which triggers the unfolded protein response (UPR) and ultimately leads to apoptosis.[13][14][15][16]
Key Molecular Events:
-
Activation of the UPR: this compound treatment leads to the activation of key UPR signaling proteins. This includes the increased phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[13][15][17]
-
Upregulation of Pro-Apoptotic UPR Effectors: Phosphorylated eIF2α promotes the translation of activating transcription factor 4 (ATF4), which in turn upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), as well as GADD34 and TRIB3.[13][14][15][17]
-
Activation of Caspase-4: CHOP can induce the expression of several pro-apoptotic genes and is also linked to the activation of caspase-4 (caspase-12 in mice), an ER-resident caspase that contributes to the apoptotic cascade.[13][15][17]
Caption: this compound-induced ER stress-mediated apoptosis.
Inhibition of the JAK/STAT3 Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is a critical regulator of cancer cell proliferation, survival, and invasion.[1] this compound has been shown to effectively inhibit this pro-survival pathway.[1][2]
Key Molecular Events:
-
Inhibition of JAK2 Phosphorylation: this compound treatment leads to a dose-dependent decrease in the phosphorylation of JAK2, a key upstream kinase that activates STAT3.[1]
-
Inhibition of STAT3 Phosphorylation: Consequently, the phosphorylation of STAT3 at tyrosine 705 (Tyr705) is significantly reduced, preventing its dimerization, nuclear translocation, and transcriptional activity.[1]
-
Upregulation of SHP-1: this compound can increase the expression of SHP-1, a protein tyrosine phosphatase that negatively regulates the JAK/STAT3 pathway by dephosphorylating JAK2 and STAT3.[13]
Caption: Inhibition of the JAK/STAT3 survival pathway by this compound.
Quantitative Data Summary
The anti-cancer effects of this compound are observed at low nanomolar concentrations across various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| LNCaP | Prostate Cancer | Apoptosis | Dose-dependent increase at 25-50 nM | [1] |
| DU145 | Prostate Cancer | Apoptosis | Relatively resistant to apoptosis at 25-50 nM | [1] |
| A549 | Lung Adenocarcinoma | Apoptosis | Dose-dependent induction | [13][15] |
| HT29 | Colon Cancer | TRAIL Sensitization | Significant at 11.1 nM | [10][18] |
| SW480 | Colon Cancer | TRAIL Sensitization | Significant enhancement of apoptosis | [18] |
| SW620 | Colon Cancer | TRAIL Sensitization | Significant enhancement of apoptosis | [18] |
| PC3 | Prostate Cancer | IC50 (48h) | 18.2 ± 2.1 nM | [14] |
| DU145 | Prostate Cancer | IC50 (48h) | 25.6 ± 3.5 nM | [14] |
| Panc-1 | Pancreatic Cancer | IC50 | Nanomolar range | [19][20] |
| BxPC-3 | Pancreatic Cancer | IC50 | Nanomolar range | [19][20] |
| AsPC-1 | Pancreatic Cancer | IC50 | Nanomolar range | [19][20] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound-induced apoptosis.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., LNCaP, DU145, A549, HT29, PC3, Panc-1) are maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For experiments, cells are seeded in culture plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control for the indicated time periods (typically 24-48 hours).
Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to quantify apoptosis. After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes. The samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blotting
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. The lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-STAT3, STAT3, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control to ensure equal protein loading.
Measurement of Reactive Oxygen Species (ROS)
-
DCFH-DA Staining: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells are incubated with DCFH-DA at 37°C for 30 minutes. The cells are then washed, harvested, and the fluorescence intensity is measured by flow cytometry. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Measurement of Mitochondrial Membrane Potential (MMP)
-
JC-1 Staining: The MMP is assessed using the lipophilic cationic dye JC-1. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and emits green fluorescence. After treatment, cells are incubated with JC-1, washed, and analyzed by flow cytometry. A shift from red to green fluorescence indicates a loss of MMP.
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis through a complex interplay of multiple signaling pathways. Its ability to simultaneously trigger the intrinsic and extrinsic apoptotic pathways, induce ER stress, and inhibit the pro-survival JAK/STAT3 signaling cascade makes it a potent and versatile molecule for cancer therapy. The quantitative data demonstrate its efficacy at low nanomolar concentrations, highlighting its potential for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound and explore its therapeutic potential in various cancer models.
References
- 1. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 4. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 5. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits hepatocellular carcinoma progression through inducing mitochondrial damage and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Sensitizes Human Colon Cancer Cells to TRAIL-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound slows the prostate cancer progression through triggering the activation of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. This compound induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - Hou - Annals of Translational Medicine [atm.amegroups.org]
- 20. This compound induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Proscillaridin A: A Novel Regulator of STAT3 Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that plays a pivotal role in a myriad of cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] Its constitutive activation is a hallmark of numerous human cancers, making it a compelling therapeutic target.[2][3] Proscillaridin A, a cardiac glycoside traditionally used for cardiovascular disorders, has emerged as a potent inhibitor of the STAT3 signaling pathway, demonstrating significant anticancer activity in preclinical studies.[2][3][4][5] This technical guide provides a comprehensive overview of the role of this compound in STAT3 signaling, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.
Mechanism of Action
This compound exerts its inhibitory effect on the STAT3 signaling cascade through a multi-faceted approach, primarily by hindering the phosphorylation and subsequent activation of the STAT3 protein.
The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs).[6] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), prompting its dimerization, nuclear translocation, and binding to the promoter regions of target genes.[6]
This compound disrupts this cascade at several key points:
-
Inhibition of JAK2 Phosphorylation: this compound has been shown to inhibit the phosphorylation of JAK2, an upstream kinase responsible for STAT3 activation.[2][3] By reducing JAK2 activity, this compound effectively decreases the phosphorylation of STAT3.
-
Upregulation of SHP-1: The compound increases the expression of SH2 domain-containing protein tyrosine phosphatase-1 (SHP-1), a negative regulator of STAT3 signaling.[2] SHP-1 directly dephosphorylates STAT3, thus terminating the signal.
-
Direct Interaction with STAT3: Evidence suggests that this compound may also directly interact with the SH2 domain of STAT3.[2] This domain is crucial for the dimerization of phosphorylated STAT3 monomers, and by binding to it, this compound can prevent the formation of active STAT3 dimers.
-
Inhibition of Src Phosphorylation: this compound has been observed to decrease the phosphorylation of Src, another upstream kinase that can contribute to STAT3 activation.[2][5]
The culmination of these actions is a significant reduction in the levels of phosphorylated STAT3 (p-STAT3), leading to the downregulation of STAT3 target genes involved in cell survival and proliferation, and ultimately inducing apoptosis in cancer cells.[2][3]
Quantitative Data
The inhibitory effects of this compound on STAT3 signaling and cancer cell viability have been quantified in several studies. The following tables summarize the key findings.
Table 1: Effect of this compound on STAT3 Phosphorylation and Upstream Regulators
| Cell Line | Treatment Concentration (nM) | Duration (hours) | Effect on p-STAT3 (Tyr705) | Effect on p-JAK2 | Effect on SHP-1 Expression | Reference |
| LNCaP (Prostate Cancer) | 25 | 24 | Dose-dependent decrease | Dose-dependent decrease | Slight increase | [2] |
| 50 | 24 | Dose-dependent decrease | Dose-dependent decrease | Slight increase | [2] | |
| DU145 (Prostate Cancer) | 25 | 24 | Dose-dependent decrease | Dose-dependent decrease | No significant change | [2] |
| 50 | 24 | Dose-dependent decrease | Dose-dependent decrease | No significant change | [2] | |
| A549 (Lung Cancer) | 25 | 24 | Dose-dependent decrease | Not Reported | Increased expression | [4] |
| 50 | 24 | Dose-dependent decrease | Not Reported | Increased expression | [4] | |
| 100 | 24 | Dose-dependent decrease | Not Reported | Increased expression | [4] | |
| MDA-MB-231 (Breast Cancer) | Not Specified | Not Specified | Inhibition | Decreased p-SRC | Not Reported | [5] |
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Treatment Concentration (nM) | Duration (hours) | Effect on Bcl-2 | Effect on Bax | Effect on Cleaved Caspase-3 | Effect on Cleaved PARP | Reference |
| LNCaP (Prostate Cancer) | 25 | 24 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [2] |
| 50 | 24 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [2] | |
| DU145 (Prostate Cancer) | 25 | 24 | Negligible effect | Negligible effect | Dose-dependent increase | Dose-dependent increase | [2] |
| 50 | 24 | Negligible effect | Negligible effect | Dose-dependent increase | Dose-dependent increase | [2] | |
| A549 (Lung Cancer) | 25 | 24 | Not Reported | Increased bax/bcl-2 ratio | Cleavage observed | Cleavage observed | [4] |
| 50 | 24 | Not Reported | Increased bax/bcl-2 ratio | Cleavage observed | Cleavage observed | [4] | |
| 100 | 24 | Not Reported | Increased bax/bcl-2 ratio | Cleavage observed | Cleavage observed | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the role of this compound in STAT3 signaling.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is used to determine the levels of total and phosphorylated STAT3, as well as other signaling proteins, in cell lysates.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., LNCaP, DU145, or A549) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 nM) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and prepare them with Laemmli buffer.
-
Load 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-JAK2, anti-JAK2, anti-SHP-1, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Inhibitor Treatment and Stimulation:
-
After 24 hours, treat the cells with various concentrations of this compound for a predetermined time.
-
Stimulate the cells with a known STAT3 activator (e.g., IL-6) to induce reporter gene expression. Include an unstimulated control.
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in STAT3 activity relative to the control group.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in STAT3 Signaling.
Caption: Western Blot Experimental Workflow.
Conclusion
This compound has been identified as a potent inhibitor of the STAT3 signaling pathway, acting through multiple mechanisms to suppress the activation of this key oncogenic transcription factor. Its ability to inhibit JAK2 and Src phosphorylation, upregulate the phosphatase SHP-1, and potentially bind directly to STAT3 underscores its potential as a multi-targeted anticancer agent. The downstream effects on apoptosis-related proteins further highlight its therapeutic promise. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the context of STAT3-driven malignancies. Further research is warranted to fully elucidate its clinical utility.
References
- 1. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 2. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of JNK-Mediated Autophagy Promotes this compound- Induced Apoptosis via ROS Generation, Intracellular Ca+2 Oscillation and Inhibiting STAT3 Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Proscillaridin A: A Double-Edged Sword in Cancer Therapy Through Oxidative Stress Modulation
For Immediate Release
[City, State] – [Date] – Proscillaridin (B1679727) A, a cardiac glycoside traditionally used for heart conditions, is emerging as a potent anti-cancer agent with a primary mechanism of action rooted in the induction of oxidative stress within tumor cells. This technical guide provides an in-depth analysis of the current research, detailing the molecular pathways affected, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these effects. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Proscillaridin A exerts its cytotoxic effects on a variety of cancer cell lines by disrupting the delicate redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[1][2][3][4] This targeted induction of oxidative stress presents a promising therapeutic window, as cancer cells often exhibit a higher basal level of oxidative stress compared to normal cells, making them more vulnerable to further ROS insults.
Mechanism of Action: Fueling the Fire Within
This compound's primary cellular target is the Na+/K+-ATPase pump.[5][6] Inhibition of this pump leads to an increase in intracellular calcium levels, which in turn contributes to the generation of ROS.[3][6][7] This cascade of events triggers multiple downstream signaling pathways that culminate in apoptosis and autophagy.
Key signaling pathways implicated in this compound-induced oxidative stress and cell death include:
-
JNK Activation: this compound has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, a key regulator of apoptosis triggered by oxidative stress.[1][3]
-
STAT3 Inhibition: The compound effectively inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often constitutively active in cancer cells and crucial for their survival and proliferation.[1][2][3][8]
-
Mitochondrial Dysfunction: this compound induces mitochondrial damage, characterized by the dissipation of the mitochondrial membrane potential and an increased Bax/Bcl-2 ratio, leading to the release of pro-apoptotic factors.[1][2][4]
-
Endoplasmic Reticulum (ER) Stress: The compound also promotes ER stress, evidenced by the increased phosphorylation of eIF2α and the expression of downstream effector proteins like ATF4 and CHOP.[1][3]
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data from various studies, highlighting the dose-dependent effects of this compound on different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Carcinoma | 12.5-100 | [8] |
| H1650 | Non-Small Cell Lung Carcinoma | 12.5-100 | [8] |
| H1975 | Non-Small Cell Lung Carcinoma | 12.5-100 | [8][9] |
| LNCaP | Prostate Cancer | 25-50 | [2] |
| DU145 | Prostate Cancer | 25-50 | [2] |
| Panc-1 | Pancreatic Cancer | 35.25 | [10][11][12] |
| BxPC-3 | Pancreatic Cancer | 180.3 | [10][11][12] |
| AsPC-1 | Pancreatic Cancer | 370.9 | [10][11][12] |
| MCF-7 | Breast Cancer | 25-100 | [6] |
| MDA-MB-231 | Breast Cancer | 25-100 | [6] |
Table 2: this compound's Effect on Oxidative Stress Markers
| Cell Line | Parameter | Concentration (nM) | Observation | Reference |
| A549 | ROS Generation | 25-50 | Dose-dependent increase | [1][3][7] |
| A549 | GSH Depletion | Not Specified | Depletion of Glutathione | [1][3] |
| A549 | TrxR1 Activity | Not Specified | Decreased activity | [1][3] |
| LNCaP | ROS Generation | 25-50 | Dose-dependent increase | [2] |
| DU145 | ROS Generation | 25-50 | Dose-dependent increase | [2] |
| Panc-1 | ROS Generation | Not Specified | Increased generation | [10][11][12] |
| BxPC-3 | ROS Generation | Not Specified | Increased generation | [10][11][12] |
| AsPC-1 | ROS Generation | Not Specified | Increased generation | [10][11][12] |
| MCF-7 | ROS Generation | 25-100 | Increased generation | [6][13] |
| MDA-MB-231 | ROS Generation | 25-100 | Increased generation | [6][13] |
Visualizing the Molecular Cascade
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.
Caption: this compound induced signaling pathways.
Caption: General experimental workflow.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the impact of this compound on oxidative stress in tumor cells.
Cell Culture and Treatment
-
Cell Lines: Various human cancer cell lines such as A549 (lung), LNCaP, DU145 (prostate), Panc-1 (pancreatic), and MCF-7, MDA-MB-231 (breast) are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and then diluted to the desired concentrations in the culture medium for treating the cells for specified time periods (e.g., 24, 48 hours).
Cell Viability Assay
-
Principle: To determine the cytotoxic effects of this compound.
-
Method (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: To quantify the level of intracellular ROS generation.
-
Method (DCFH-DA Assay):
-
Treat cells with this compound as described above.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[2]
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.[14]
-
Western Blot Analysis
-
Principle: To detect the expression levels of specific proteins involved in signaling pathways.
-
Method:
-
Lyse the treated and control cells to extract total proteins.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-JNK, STAT3, Bax, Bcl-2, caspases).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Principle: To distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Method:
-
Harvest the treated and control cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.
-
Analyze the stained cells by flow cytometry.
-
Future Directions
The compelling preclinical data for this compound's anti-cancer activity, primarily driven by the induction of oxidative stress, warrants further investigation.[8] Future research should focus on in vivo studies to confirm these effects in animal models and to assess potential toxicities.[8] Furthermore, clinical trials are necessary to evaluate the safety and efficacy of this compound as a standalone or combination therapy in cancer patients.[15] The selective targeting of the redox vulnerabilities of cancer cells by this compound represents a promising avenue for the development of novel and effective cancer therapeutics.
References
- 1. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of JNK-Mediated Autophagy Promotes this compound- Induced Apoptosis via ROS Generation, Intracellular Ca+2 Oscillation and Inhibiting STAT3 Signaling in Breast Cancer Cells [frontiersin.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researcherslinks.com [researcherslinks.com]
- 9. This compound inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. This compound induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - Hou - Annals of Translational Medicine [atm.amegroups.org]
- 13. Inhibition of JNK-Mediated Autophagy Promotes this compound- Induced Apoptosis via ROS Generation, Intracellular Ca+2 Oscillation and Inhibiting STAT3 Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of intracellular reactive oxygen species [bio-protocol.org]
- 15. Cardiac glycosides in cancer therapy: from preclinical investigations towards clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Proscillaridin A effects on intracellular calcium levels
An In-depth Technical Guide to the Effects of Proscillaridin (B1679727) A on Intracellular Calcium Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proscillaridin A is a cardiac glycoside, a class of naturally derived compounds historically used in the treatment of congestive heart failure and cardiac arrhythmias.[1] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, which is crucial for maintaining electrochemical gradients across the cell membrane.[2][3] Recently, this compound and other cardiac glycosides have garnered significant interest for their potential anticancer activities, demonstrating effects such as the inhibition of cell proliferation and induction of apoptosis in various cancer models.[1][4][5][6][7] A central aspect of its multifaceted biological activity is the profound impact on intracellular calcium (Ca2+) homeostasis. This guide provides a detailed examination of the mechanisms by which this compound modulates intracellular calcium levels, the downstream cellular consequences, and the experimental protocols used to measure these effects.
Core Mechanism: Na+/K+-ATPase Inhibition and Calcium Influx
The canonical mechanism by which this compound elevates intracellular calcium is initiated by its binding to and inhibition of the Na+/K+-ATPase pump.[2][8] This inhibition disrupts the normal extrusion of sodium ions (Na+) from the cell, leading to an increase in the intracellular Na+ concentration. The elevated cytosolic Na+ alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX), a key transporter for Ca2+ efflux.[9] Consequently, the NCX's ability to extrude Ca2+ is reduced, and in some cases, its operation may even be reversed, leading to Ca2+ influx. This results in a net accumulation of calcium in the cytoplasm.[2][9]
Caption: Primary signaling pathway of this compound-induced calcium increase.
Quantitative Effects on Intracellular Calcium in Cancer Cells
Studies have consistently shown that this compound induces a dose-dependent increase in intracellular free Ca2+ in various cancer cell lines.[1][10] This effect is a critical trigger for its anticancer activities.
| Cell Line | Cancer Type | This compound Concentration | Observed Effect on Intracellular Ca2+ | Reference |
| LNCaP | Prostate Cancer | Dose-dependent | Increase in Fluo-3AM fluorescence | [1] |
| DU145 | Prostate Cancer | Dose-dependent | Increase in Fluo-3AM fluorescence | [1] |
| Panc-1 | Pancreatic Cancer | Dose-dependent (unspecified) | Increase in Fluo-4 AM fluorescence | [10] |
| AsPC-1 | Pancreatic Cancer | Dose-dependent (unspecified) | Increase in Fluo-4 AM fluorescence | [10] |
| NSCLC Cells | Non-Small Cell Lung Cancer | Not specified | Elevated Ca2+ levels | [8] |
Downstream Signaling and Cellular Consequences of Elevated Calcium
The rise in intracellular Ca2+ initiated by this compound is a pivotal event that triggers multiple downstream signaling cascades, culminating in anticancer effects such as apoptosis and the inhibition of cell proliferation.[1][7][11]
-
Mitochondrial Dysfunction: Elevated cytosolic Ca2+ leads to calcium uptake by the mitochondria, which can disrupt their function. This is evidenced by an increase in the generation of Reactive Oxygen Species (ROS) and the dissipation of the mitochondrial membrane potential (MMP), key events in the intrinsic apoptotic pathway.[1][10]
-
Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, a condition that can be triggered by disruptions in Ca2+ homeostasis.[5][11] This is characterized by the upregulation of ER stress markers like ATF4 and CHOP, which can promote apoptosis.[5]
-
Modulation of Signaling Pathways: The calcium increase contributes to the activation of pro-apoptotic pathways, such as the AMPK pathway, and the inhibition of pro-survival pathways, like the STAT3 signaling cascade.[1][8][11] For instance, the anticancer activity of this compound in prostate cancer cells is associated with this increased level of intracellular Ca2+.[1]
-
Apoptosis Induction: The culmination of mitochondrial damage, ER stress, and altered signaling is the induction of apoptosis. This is confirmed by the cleavage of caspase-3 and PARP-1, as well as an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[1]
Caption: Downstream consequences of this compound-induced calcium elevation.
Experimental Protocols for Measuring Intracellular Calcium
The measurement of intracellular free Ca2+ is most commonly achieved using fluorescent calcium indicators. These are cell-permeant dyes that exhibit a significant change in their fluorescent properties upon binding to Ca2+. The general workflow is applicable for various dyes like Fluo-3 AM, Fluo-4 AM, and Fura-2 AM.[1][10][12]
Protocol: Measurement of Intracellular Ca2+ Using Fluorescent Dyes
This protocol provides a generalized method for assessing this compound-induced changes in intracellular calcium in adherent or suspension cell cultures using a fluorescence microplate reader or flow cytometer.
1. Reagents and Materials:
-
Cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescent calcium indicator dye:
-
Fluo-3 Acetoxymethyl (AM) Ester
-
Fluo-4 Acetoxymethyl (AM) Ester
-
Fura-2 Acetoxymethyl (AM) Ester
-
-
Pluronic F-127 (optional, to aid dye solubilization)
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Black, clear-bottom 96-well plates (for plate reader) or FACS tubes (for flow cytometry)
2. Cell Preparation and Dye Loading:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density to reach 80-90% confluency on the day of the experiment. For suspension cells, adjust the cell concentration as needed.
-
Dye Preparation: Prepare a loading solution of the calcium indicator dye. For example, for Fluo-4 AM, a final concentration of 4-5 µM in serum-free medium is often used.[1][10]
-
Cell Loading:
-
Washing: After incubation, wash the cells twice with PBS or a suitable buffer to remove excess extracellular dye.[1]
-
Final Resuspension: Add serum-free medium or a physiological salt solution to the cells.
3. Treatment and Data Acquisition:
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the compound. For ratiometric dyes like Fura-2, this involves alternating excitation at 340 nm and 380 nm while measuring emission at ~510 nm.[12] For single-wavelength dyes like Fluo-4, excite at ~494 nm and measure emission at ~516 nm.[10]
-
Compound Addition: Add various concentrations of this compound (and a vehicle control) to the cells.
-
Kinetic or Endpoint Reading:
-
Microplate Reader: Immediately begin measuring fluorescence kinetically over a desired time course or perform an endpoint reading after a specific incubation period (e.g., 24 hours).[1]
-
Flow Cytometer: After treating the cells for the desired duration (e.g., 48 hours), harvest them, wash with PBS, and analyze the fluorescence intensity on a flow cytometer.[10]
-
4. Data Analysis:
-
The change in intracellular Ca2+ is represented by the change in fluorescence intensity.
-
For ratiometric dyes (Fura-2), the ratio of emission intensities at the two excitation wavelengths (e.g., 340/380 ratio) is calculated, which is directly proportional to the intracellular Ca2+ concentration.[12]
-
For non-ratiometric dyes (Fluo-3, Fluo-4), the fluorescence intensity is normalized to the baseline reading before treatment.
-
Results are often presented as Relative Fluorescence Units (RFU) or as a fold-change over the vehicle-treated control group.
Caption: Standard experimental workflow for measuring intracellular calcium changes.
Conclusion
This compound is a potent modulator of intracellular calcium signaling. By inhibiting the Na+/K+-ATPase, it sets off a cascade that elevates cytosolic Ca2+, which in turn activates multiple downstream pathways leading to mitochondrial dysfunction, ER stress, and ultimately, apoptosis in cancer cells. This detailed understanding of its effect on calcium homeostasis is critical for its ongoing investigation and development as a potential therapeutic agent in oncology. The experimental protocols outlined provide a robust framework for researchers to further explore the nuanced roles of calcium signaling in the biological activity of this compound and other cardiac glycosides.
References
- 1. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on cardiac ingredients of plants. IX. Chemical transformation of proscillaridin by utilizing its 1,4-cycloadducts as key compounds and biological activities of their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Sensitizes Human Colon Cancer Cells to TRAIL-Induced Cell Death [mdpi.com]
- 5. This compound slows the prostate cancer progression through triggering the activation of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Na/K-ATPase and Calcium Signaling Microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Proscillaridin A: A Comprehensive Technical Review of its Anticancer Properties
An In-depth Guide for Researchers and Drug Development Professionals
Abstract: Proscillaridin A, a cardiac glycoside traditionally used for cardiac conditions, is gaining significant attention as a potent anticancer agent. This technical guide provides a comprehensive overview of the preliminary research into its anticancer activity, consolidating data from numerous in vitro and in vivo studies. The document details its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and the modulation of critical oncogenic signaling pathways. Quantitative data on its efficacy across various cancer cell lines and in animal models are presented in structured tables for comparative analysis. Furthermore, this guide outlines the detailed experimental protocols employed in these seminal studies and utilizes visualizations to clarify complex biological processes and workflows, offering a valuable resource for professionals in oncology research and drug development.
Introduction
Drug repurposing, the strategy of identifying new therapeutic uses for existing drugs, offers a cost-effective and expedited pathway for anticancer drug discovery.[1] Within this paradigm, cardiac glycosides, a class of naturally derived compounds historically used for treating congestive heart failure and cardiac arrhythmias, have been "rediscovered" for their potent antineoplastic properties.[1][2][3] this compound, a bufadienolide cardiac glycoside, stands out for its ability to inhibit cancer cell proliferation and induce cell death at nanomolar concentrations, often significantly lower than the plasma concentrations found in cardiac patients, suggesting a favorable therapeutic window.[3][4] This document synthesizes the current body of preclinical evidence on this compound, focusing on its mechanisms, efficacy, and the experimental foundations of these findings.
Core Mechanisms of Anticancer Activity
This compound exerts its anticancer effects through a variety of interconnected mechanisms, ranging from the inhibition of a fundamental ion pump to the modulation of complex signaling networks that govern cell survival, proliferation, and death.
Inhibition of Na+/K+-ATPase and Calcium Influx
The primary and most well-established mechanism of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump.[1][3][5] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels.[5][6] While this cascade is responsible for the cardiotonic effects, in cancer cells, the resulting calcium influx triggers downstream signaling events that contribute to apoptosis and the upregulation of death receptors.[5][7]
Caption: this compound inhibits the Na+/K+-ATPase pump, leading to increased intracellular calcium.
Induction of Apoptosis
A predominant outcome of this compound treatment in cancer cells is the induction of apoptosis, or programmed cell death.[3][8] This is achieved primarily through the intrinsic (mitochondrial) pathway.[2] Key events include:
-
Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.[1][2]
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential.[2][8]
-
Caspase Activation: Cleavage and activation of initiator caspase-9 and effector caspase-3.[1][3]
-
PARP Cleavage: Cleavage of Poly (ADP-ribose) polymerase, a hallmark of apoptosis.[2][3][8]
In some cancers, such as non-small-cell lung cancer (NSCLC), this compound also upregulates Death Receptor 4 (DR4), sensitizing cells to apoptosis.[1][7] It has also been shown to enhance TRAIL-induced cell death in colon cancer cells.[6][9]
Caption: The intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest
This compound has been shown to block the cell cycle, primarily at the G2/M phase, in glioblastoma and pancreatic cancer cell lines.[1][10][11] This arrest prevents cancer cells from proceeding through mitosis, thereby halting their proliferation. The arrest is often associated with changes in the expression of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[12][13]
Modulation of Key Oncogenic Signaling Pathways
This compound interferes with multiple signaling pathways that are crucial for cancer cell growth, survival, and metastasis.
-
STAT3 Pathway: It inhibits both constitutive and inducible STAT3 activation, a key signaling node implicated in tumorigenesis and drug resistance.[2][4][8] This inhibition is associated with increased expression of the phosphatase SHP-1.[8]
-
EGFR Pathway: In NSCLC, this compound inhibits the phosphorylation and expression of the Epidermal Growth Factor Receptor (EGFR), even in cells resistant to conventional tyrosine kinase inhibitors (TKIs).[1][7][14]
-
PI3K/Akt/mTOR Pathway: The compound has been shown to suppress the phosphorylation of Akt and mTOR, central regulators of cell growth and proliferation.[1][12]
-
Src Pathway: Crosstalk between EGFR and Src is well-established. This compound treatment leads to decreased activity and expression of Src, which in turn affects downstream pathways related to cell motility and invasion, such as FAK-paxillin signaling.[14]
Caption: this compound inhibits multiple key oncogenic signaling pathways.
Other Mechanisms
-
Induction of Stress: this compound promotes oxidative stress through the generation of reactive oxygen species (ROS) and induces endoplasmic reticulum (ER) stress, both of which can contribute to apoptotic cell death.[8][11][15]
-
Inhibition of Metastasis: The compound has been shown to reduce cancer cell migration and invasion in vitro and inhibit lung metastasis in vivo in osteosarcoma models, partly by downregulating matrix metalloproteinase 2 (MMP2).[14][16]
-
Induction of Autophagy: In hepatocellular and pancreatic cancers, this compound can induce autophagy alongside apoptosis.[11][15][17]
Quantitative In Vitro Anticancer Activity
This compound demonstrates potent cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines, with half-maximal inhibitory concentrations (IC50) typically in the nanomolar range.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 (nM) | Exposure Time (h) | Citation(s) |
|---|---|---|---|---|
| Non-Small-Cell Lung | A549, H1975, H1650 | 12.5 - 100 | Not Specified | [1] |
| Non-Small-Cell Lung | PC9, PC9IR, H1975, A549 | ~20 - 150 | 72 | [14] |
| Glioblastoma | U87-MG, U251-MG | Not Specified (nM range) | Not Specified | [1] |
| Prostate | LNCaP, DU145 | 25 - 50 | 24 | [2][4] |
| Pancreatic | Panc-1 | 35.25 | 72 | [11] |
| Pancreatic | BxPC-3 | 180.3 | 72 | [11] |
| Pancreatic | AsPC-1 | 370.9 | 72 | [11] |
| Colon | SW620 | Effective at 3.7 | Not Specified | [6] |
| Colon | HT29 | Effective at 11.1 | Not Specified | [6] |
| Osteosarcoma | 143B | Dose-dependent inhibition | 24, 48, 72 |[16] |
Quantitative In Vivo Efficacy
The anticancer activity of this compound has been validated in several preclinical animal models, demonstrating its potential for systemic therapy.
Table 2: Summary of In Vivo Antitumor Activity of this compound
| Cancer Model | Animal Model | Dosage & Administration | Treatment Duration | Key Outcomes | Citation(s) |
|---|---|---|---|---|---|
| Lung Cancer Xenograft | Nude Mice | 3 mg/kg, Intraperitoneal | 21 days | Significant tumor growth suppression. | [1] |
| Glioblastoma (Heterotopic & Orthotopic) | Mice | 5 mg/kg, Intraperitoneal | 21 days | Significant reduction in tumor volume; suppressed Ki-67 expression. | [1] |
| Pancreatic Cancer Xenograft | Nude Mice (Panc-1) | Not Specified | 24 days | Markedly lower mean tumor weight vs. control; fewer Ki67+ cells. | [11] |
| Osteosarcoma Xenograft | BALB/c Nude Mice | Not Specified | Not Specified | Significant inhibition of tumor growth and lung metastasis. | [16] |
| NSCLC Micrometastasis | Mice | Not Specified | Not Specified | Significantly suppressed tumor micrometastasis. |[14] |
In these studies, this compound was generally well-tolerated, with no apparent cytotoxicity or significant loss of body weight observed in the treated mice.[1][7][16]
Key Experimental Protocols
The findings summarized in this guide are based on a consistent set of established molecular and cellular biology techniques.
Cell Viability and Proliferation Assays
-
MTT Assay: Used to assess cell viability. Cells are seeded in 96-well plates, treated with varying concentrations of this compound for 24-72 hours. MTT reagent is added, which is converted by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured to determine the percentage of viable cells relative to a control.[2]
-
Colony Formation Assay: To assess long-term proliferative potential. Cells are seeded at low density and treated with this compound. After 1-2 weeks, the resulting colonies are fixed, stained (e.g., with crystal violet), and counted to determine the drug's effect on clonogenic survival.[2][11]
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: A common flow cytometry-based method. Annexin V binds to phosphatidylserine (B164497) on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells. This allows for the quantification of different cell populations (viable, early apoptotic, late apoptotic).[11][17]
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining: Cells are fixed, treated with RNase, and stained with PI, which intercalates with DNA. The DNA content is then analyzed by flow cytometry. The intensity of the PI signal corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Western Blotting
This technique is used to detect and quantify specific proteins. Cell lysates are prepared from treated and untreated cells, and proteins are separated by size via SDS-PAGE. The proteins are then transferred to a membrane and probed with primary antibodies specific to the target protein (e.g., cleaved caspase-3, p-EGFR, STAT3), followed by a secondary antibody linked to a detection system. This method was used extensively to confirm the modulation of signaling pathways and apoptotic markers.[2][8][14][17]
In Vivo Xenograft Studies
Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice). Once tumors are established, mice are randomized into treatment and control groups. This compound is typically administered via intraperitoneal injection. Tumor volume and mouse body weight are monitored regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry (e.g., for Ki-67) or western blotting.[1][11][16]
Caption: A typical workflow for the in vitro evaluation of this compound's anticancer effects.
Conclusion and Future Directions
The preliminary data strongly support the continued investigation of this compound as a promising anticancer therapeutic. Its ability to act on multiple, critical cancer pathways at low nanomolar concentrations highlights its potential. It demonstrates efficacy in a wide array of cancer types, including those with resistance to standard therapies. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, combination therapies to explore synergistic effects with existing chemotherapeutics, and the identification of predictive biomarkers to select patient populations most likely to respond.[2][6] Ultimately, well-designed clinical trials are necessary to translate these compelling preclinical findings into tangible benefits for cancer patients.[5][18]
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Sensitizes Human Colon Cancer Cells to TRAIL-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The molecular architecture of cell cycle arrest | Molecular Systems Biology [link.springer.com]
- 14. This compound inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound induces apoptosis and inhibits the metastasis of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - Hou - Annals of Translational Medicine [atm.amegroups.org]
- 18. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Proscillaridin A: In Vitro Application Notes and Protocols for Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proscillaridin A, a cardiac glycoside, has emerged as a potent anti-cancer agent with efficacy demonstrated across a variety of cancer cell lines. This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its effects on cell viability, apoptosis, and key signaling pathways. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.
Introduction
This compound is a naturally occurring cardiac glycoside that functions by inhibiting the Na+/K+-ATPase pump at the cellular level.[1] This inhibition leads to an increase in intracellular calcium levels, which in turn modulates various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[1][2] Research has shown that this compound exhibits cytotoxic effects against numerous cancer cell lines, often at nanomolar concentrations, while displaying lower toxicity towards normal cells.[3] Its anti-cancer activity is attributed to the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor growth and metastasis.[3][4] This document outlines standardized protocols for investigating the in vitro anti-cancer effects of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism. The primary target is the Na+/K+-ATPase, leading to downstream effects on several key signaling pathways implicated in cancer progression.
Key Signaling Pathways Modulated by this compound:
-
PI3K/AKT/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of AKT and mTOR, key components of this pro-survival pathway, at concentrations as low as 3-25 nM in lung cancer cells.[3]
-
STAT3 Signaling: It acts as a potent inhibitor of STAT3 activation, a transcription factor often constitutively active in cancer, at concentrations of 25-50 nM.[3][5][6] This inhibition can occur through the upregulation of the protein tyrosine phosphatase SHP-1.[3]
-
NF-κB Signaling: this compound has been identified as an inhibitor of the NF-κB signaling pathway, which is crucial for inflammation and cell survival.[3]
-
EGFR-Src Pathway: In non-small cell lung cancer (NSCLC) cells, this compound can downregulate the EGFR-Src signaling axis, affecting downstream pathways like FAK-paxillin that are involved in cell motility.[7]
-
Induction of Apoptosis: this compound induces apoptosis through both intrinsic and extrinsic pathways. It can increase the Bax/Bcl-2 ratio, lead to mitochondrial membrane potential disruption, and activate caspases-3, -7, and -9.[3][5][8] It has also been shown to upregulate the expression of death receptor 4 (DR4).[1]
-
Reactive Oxygen Species (ROS) and ER Stress: The anti-cancer activity of this compound is also associated with the generation of ROS and the induction of endoplasmic reticulum (ER) stress.[5][8]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (hours) | Reference |
| A549 | Non-Small Cell Lung Cancer | Varies (dose-dependent) | 24, 48, 72 | [7] |
| H1975 | Non-Small Cell Lung Cancer | Varies (dose-dependent) | 24, 48, 72 | [7] |
| PC9 | Non-Small Cell Lung Cancer | Varies (dose-dependent) | 24, 48, 72 | [7] |
| PC9IR | Non-Small Cell Lung Cancer (Gefitinib-resistant) | Varies (dose-dependent) | 24, 48, 72 | [7] |
| LNCaP | Prostate Cancer | < 25 | 24 | [5] |
| DU145 | Prostate Cancer | ~ 50 | 24 | [5] |
| RD | Rhabdomyosarcoma | ~10 | 48 | [9] |
| 143B | Osteosarcoma | Varies (dose-dependent) | Not Specified | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., A549, LNCaP, DU145)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[5]
-
This compound (stock solution in DMSO, protected from light)[5]
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks, plates (6-well, 96-well), and other necessary sterile labware
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain the cancer cell lines in complete culture medium in a humidified incubator.
-
Passage the cells regularly to maintain exponential growth.
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for apoptosis and western blotting) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all treatments, including the vehicle control (typically ≤ 0.5%).[5]
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
This protocol is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10][11]
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO[5]
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[5][11]
-
Incubate the plate for 4 hours at 37°C in the dark.[5]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[5][11]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[5]
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Following treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Wash the collected cells with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions (e.g., 5 µL of Annexin V-FITC and 10 µL of PI).[5]
-
Incubate the cells in the dark for 15 minutes at room temperature.[5]
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis for Signaling Pathways
This protocol allows for the detection of changes in protein expression and phosphorylation states.
Materials:
-
Cells treated with this compound in a 6-well plate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-AKT, AKT, p-STAT3, STAT3, cleaved caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Visualizations
Signaling Pathways of this compound
Caption: this compound signaling pathways in cancer cells.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for evaluating this compound in vitro.
References
- 1. This compound induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researcherslinks.com [researcherslinks.com]
- 4. This compound induces apoptosis and inhibits the metastasis of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 7. This compound inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of Proscillaridin A in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proscillaridin (B1679727) A, a cardiac glycoside, has demonstrated significant cytotoxic and antiproliferative effects in various cancer cell lines. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of intracellular events that can induce apoptosis and inhibit critical cell survival pathways.[1][2][3] These characteristics make it a compound of interest for anticancer drug development, particularly in the context of breast cancer.
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Proscillaridin A in breast cancer cell lines using common cell viability assays. Additionally, it summarizes available IC50 data and illustrates the key signaling pathways affected by this compound.
Data Presentation: IC50 of this compound in Breast Cancer Cell Lines
The cytotoxic effect of this compound has been evaluated in several breast cancer cell lines. The IC50 values vary depending on the cell line, its molecular subtype, and the duration of treatment.
| Breast Cancer Cell Line | Molecular Subtype | Incubation Time (hours) | IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 24 | 51 ± 2 | [4][5][6] |
| 48 | 15 ± 2 | [4][5][6] | ||
| MCF-7 | Estrogen Receptor-Positive (ER+), PR+, HER2- | Not Specified | Activity noted, specific IC50 not consistently reported. | [1][3][7][8] |
| T-47D | Estrogen Receptor-Positive (ER+), PR+, HER2- | Data Not Available | - | |
| SK-BR-3 | HER2-Positive (HER2+) | Data Not Available | - | |
| BT-474 | Estrogen Receptor-Positive (ER+), HER2+ | Data Not Available | - |
Note: The table will be updated as more specific IC50 values for this compound in a wider range of breast cancer cell lines become available.
Signaling Pathways Modulated by this compound in Breast Cancer
This compound exerts its anticancer effects by modulating several critical signaling pathways. The primary target is the Na+/K+-ATPase pump, and its inhibition triggers a series of downstream events.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Inhibition of JNK-Mediated Autophagy Promotes this compound- Induced Apoptosis via ROS Generation, Intracellular Ca+2 Oscillation and Inhibiting STAT3 Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researcherslinks.com [researcherslinks.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. Apoptosis-mediated cytotoxicity of ouabain, digoxin and this compound in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Proscillaridin A Administration in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proscillaridin A, a cardiac glycoside, has demonstrated significant anti-cancer properties in various preclinical models. It is primarily known as an inhibitor of the Na+/K+ ATPase pump, which leads to a cascade of intracellular events culminating in cell death and inhibition of tumor growth.[1][2][3][4][5] These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse xenograft models, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its anti-tumor effects through multiple signaling pathways. Its primary target is the Na+/K+ ATPase, leading to an increase in intracellular calcium levels.[2][5][6] This disruption in ion homeostasis triggers several downstream signaling cascades:
-
EGFR-Src Pathway Inhibition: In non-small cell lung cancer (NSCLC), this compound has been shown to inhibit the epidermal growth factor receptor (EGFR) and Src signaling pathways. This leads to the downregulation of downstream effectors like FAK and paxillin, ultimately suppressing cancer cell growth, motility, and invasion.[7]
-
PI3K/AKT/mTOR Pathway Suppression: this compound can inhibit the phosphorylation of AKT and mTOR, key components of a critical survival pathway in many cancers.[1]
-
STAT3 Signaling Inhibition: It acts as a potent inhibitor of STAT3, a transcription factor implicated in cancer cell proliferation, survival, and chemoresistance.[1][8][9][10]
-
Induction of Apoptosis: this compound induces apoptosis through various mechanisms, including the upregulation of death receptor 4 (DR4), modulation of Bcl-2 family proteins, and activation of caspases.[1][2][8][9][10][11]
-
Endoplasmic Reticulum (ER) Stress: In prostate cancer, this compound has been shown to induce ER stress, leading to apoptosis.[12]
-
NF-κB Pathway Downregulation: The compound can also suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.[1][2][5]
Signaling Pathway Diagram
Quantitative Data from In Vivo Xenograft Studies
| Cancer Type | Cell Line | Mouse Strain | This compound Dose & Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Glioblastoma | GBM6 | Nude mice | 7 mg/kg, intraperitoneal, 5 days/week | 3 weeks | Average tumor volume of 201 mm³ in treated mice vs. 1266 mm³ in control mice.[13] | [4][13] |
| NSCLC | H1975 (GFP-transformed) | Nude mice | Not specified | 21 days | Average tumor weight in the treated group was 35% less than the control group.[5] | [5] |
| Osteosarcoma | 143B | Nude mice | Not specified | Not specified | Significantly inhibited tumor growth and lung metastasis.[11] | [11] |
Experimental Protocols
Cell Culture and Preparation
-
Cell Lines: Use appropriate human cancer cell lines (e.g., A549, H1975 for NSCLC; U87-MG, GBM6 for glioblastoma; PC3, DU145 for prostate cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Cell Viability and Counting: Determine cell viability using trypan blue exclusion. Count the cells using a hemocytometer.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice to maintain viability.[14]
Animal Handling and Tumor Inoculation
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice), typically 4-6 weeks old.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).[14]
-
Subcutaneous Xenograft Implantation:
This compound Preparation and Administration
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle. The vehicle should be tested for toxicity in a control group.
-
Prepare fresh solutions for each administration.
-
-
Dosage and Administration Route:
-
Treatment Schedule:
Monitoring and Data Collection
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.[15]
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Width² x Length) / 2.[15]
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
Experimental Workflow Diagram
Logical Relationship of Experimental Outcomes
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. This compound induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound is cytotoxic for glioblastoma cell lines and controls tumor xenograft growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 11. This compound induces apoptosis and inhibits the metastasis of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound slows the prostate cancer progression through triggering the activation of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 15. benchchem.com [benchchem.com]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 18. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Proscillaridin A-Induced Apoptosis by Flow Cytometry
Introduction
Proscillaridin A, a cardiac glycoside derived from plants of the Urginea genus, has garnered significant interest in oncological research for its potent anticancer activities.[1][2] This natural compound has been shown to inhibit cell proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines, including prostate, lung, and hepatocellular carcinoma.[1][3][4] The primary mechanism of action for its cardiotonic effects is the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium levels.[5][6] This disruption of ion homeostasis, along with other cellular effects, triggers downstream signaling cascades that culminate in apoptosis.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level.[7][8] By utilizing fluorescent probes that detect specific apoptotic events, researchers can identify and quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells within a population. A common and effective method is the dual staining of cells with Annexin V and Propidium Iodide (PI).[9][10] In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V, a protein with a high affinity for PS.[11][12] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact membranes.[13][14] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[10] This dual-staining strategy allows for the differentiation of the various cell populations.
This application note provides a detailed protocol for the analysis of this compound-induced apoptosis in cancer cells using Annexin V-FITC/PI staining followed by flow cytometry.
Mechanism of this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted mechanism that involves several key cellular pathways:
-
Inhibition of STAT3 Activation: this compound has been shown to inhibit both constitutive and inducible STAT3 activation, a key signaling pathway involved in cell proliferation and survival.[1][2]
-
Induction of Oxidative and Endoplasmic Reticulum (ER) Stress: The compound can induce the generation of reactive oxygen species (ROS) and trigger ER stress, leading to the activation of pro-apoptotic signaling.[2][6]
-
Mitochondrial Dysfunction: this compound can disrupt the mitochondrial membrane potential and modulate the expression of Bcl-2 family proteins, leading to the release of pro-apoptotic factors from the mitochondria.[1][4]
-
Increased Intracellular Calcium: By inhibiting the Na+/K+-ATPase, this compound causes an increase in intracellular calcium levels, which can act as a trigger for apoptosis.[1][5]
-
Upregulation of Death Receptors: In some cancer cell types, this compound can increase the expression of death receptors like DR4, sensitizing the cells to apoptosis.[5]
These events converge to activate the caspase cascade, a family of proteases that execute the apoptotic program, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[1][8]
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in LNCaP prostate cancer cells after 24 hours of treatment, as determined by Annexin V-FITC/PI flow cytometry. The data is representative of typical results obtained from such an experiment.
| This compound Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | ~95% | ~2% | ~3% | ~5% |
| 25 | ~70% | ~15% | ~15% | ~30% |
| 50 | ~45% | ~25% | ~30% | ~55% |
Note: The percentages are approximate and can vary depending on the cell line, experimental conditions, and specific apoptosis assay kit used.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., LNCaP, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
6-well cell culture plates
Experimental Procedure
-
Cell Seeding:
-
The day before the experiment, seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. For example, plate approximately 2 x 10^5 cells per well.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 25, and 50 nM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Following incubation, collect both the floating and adherent cells. Aspirate the medium (containing floating cells) and transfer it to a microcentrifuge tube.
-
Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the corresponding medium containing the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a fresh microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide to the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][15]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible (within 1 hour).[15]
-
Set up the flow cytometer to detect FITC fluorescence (typically on the FL1 channel) and PI fluorescence (typically on the FL2 or FL3 channel).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quadrant the cell populations:
-
Annexin V- / PI- (lower left quadrant): Viable cells
-
Annexin V+ / PI- (lower right quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (upper right quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left quadrant): Necrotic cells
-
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. aipublications.com [aipublications.com]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. bosterbio.com [bosterbio.com]
- 11. METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY [cyto.purdue.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.tghn.org [media.tghn.org]
- 14. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols: Western Blot Analysis of Proscillaridin A Treated Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proscillaridin A, a cardiac glycoside, has emerged as a potent anti-cancer agent, demonstrating cytotoxic effects across a variety of cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium levels and subsequent activation of various signaling cascades that can induce apoptosis, inhibit cell proliferation, and suppress metastasis.[3][4] Western blot analysis is an indispensable technique to elucidate the molecular mechanisms underlying this compound's therapeutic effects by quantifying the changes in protein expression and phosphorylation within key signaling pathways.
These application notes provide detailed protocols for the Western blot analysis of cell lysates following this compound treatment and summarize the expected quantitative changes in key signaling proteins.
Key Signaling Pathways Modulated by this compound
This compound treatment impacts several critical signaling pathways involved in cancer cell survival, proliferation, and apoptosis. Understanding these pathways is crucial for interpreting Western blot data.
-
EGFR-Src-FAK Signaling Pathway: In non-small cell lung cancer (NSCLC) cells, this compound has been shown to inhibit the activity and expression of EGFR, Src, FAK, and paxillin, which are key components of a pathway regulating cell motility and survival.[5]
-
JAK/STAT3 Signaling Pathway: this compound can inhibit the phosphorylation of STAT3 at Tyr705 in a dose-dependent manner in prostate cancer cells.[6][7] This inhibition is associated with an increase in the expression of the protein tyrosine phosphatase SHP-1.[6][7] The JAK/STAT3 pathway is a critical regulator of cell proliferation and survival.[6]
-
Apoptosis Induction Pathways: this compound induces apoptosis through the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins (increasing Bax and decreasing Bcl-2), disruption of the mitochondrial membrane potential, and subsequent activation of caspase-3 and cleavage of PARP.[1][7] It can also upregulate the expression of Death Receptor 4 (DR4), sensitizing cells to TRAIL-induced apoptosis.[3][8]
-
Endoplasmic Reticulum (ER) Stress Pathway: Treatment with this compound can induce ER stress, leading to the upregulation of key proteins involved in the unfolded protein response (UPR), such as ATF4, CHOP, GADD34, and TRIB3, which can ultimately trigger apoptosis.[2][9]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the typical changes in the expression and phosphorylation of key proteins in cancer cells following treatment with this compound, as determined by Western blot analysis. The effective concentration of this compound and the duration of treatment can vary depending on the cell line.
Table 1: EGFR-Src-FAK Pathway in NSCLC Cells
| Target Protein | Treatment Conditions (A549 & H1975 cells) | Observed Change | Reference |
| p-EGFR | This compound (Dose-dependent) for 24h & 48h | ↓ | [5] |
| EGFR | This compound (Dose-dependent) for 24h & 48h | ↓ | [5] |
| p-Src | This compound (Dose-dependent) for 24h & 48h | ↓ | [5] |
| Src | This compound (Dose-dependent) for 24h & 48h | ↓ | [5] |
| p-FAK | This compound (Dose-dependent) for 24h & 48h | ↓ | [5] |
| FAK | This compound (Dose-dependent) for 24h & 48h | ↓ | [5] |
| p-Paxillin | This compound (Dose-dependent) for 24h & 48h | ↓ | [5] |
| Paxillin | This compound (Dose-dependent) for 24h & 48h | ↓ | [5] |
Table 2: JAK/STAT3 Pathway in Prostate Cancer Cells
| Target Protein | Treatment Conditions (LNCaP & DU145 cells) | Observed Change | Reference |
| p-STAT3 (Tyr705) | 0, 25, 50 nM this compound for 24h | ↓ | [6][7] |
| STAT3 | 0, 25, 50 nM this compound for 24h | No significant change | [6][7] |
| p-JAK2 | 0, 25, 50 nM this compound for 24h | ↓ | [6][7] |
| JAK2 | 0, 25, 50 nM this compound for 24h | No significant change | [6][7] |
| SHP-1 | 0, 25, 50 nM this compound for 24h | ↑ | [6][7] |
Table 3: Apoptosis-Related Proteins
| Target Protein | Cell Line(s) | Treatment Conditions | Observed Change | Reference |
| Cleaved Caspase-3 | LNCaP, DU145, A549 | 0, 25, 50 nM this compound for 24h | ↑ | [2][7] |
| Cleaved PARP | LNCaP, DU145, A549 | 0, 25, 50 nM this compound for 24h | ↑ | [2][6][7] |
| Bax | LNCaP, DU145 | 0, 25, 50 nM this compound for 24h | ↑ | [7] |
| Bcl-2 | LNCaP, DU145 | 0, 25, 50 nM this compound for 24h | ↓ | [7] |
| Bcl-xl | 143B (Osteosarcoma) | This compound (Dose-dependent) | ↓ | [10] |
| DR4 | NSCLC cells | This compound | ↑ | [3] |
| c-FLIP | HT29, SW620 | 11.1 nM this compound for 24h | ↓ (Cell type-dependent) | [8] |
| Mcl-1 | HT29, SW620 | 11.1 nM this compound for 24h | ↓ (Cell type-dependent) | [8] |
Table 4: ER Stress-Related Proteins in Prostate Cancer Cells
| Target Protein | Treatment Conditions (PC3 & DU145 cells) | Observed Change | Reference |
| ATF4 | This compound | ↑ | [9] |
| CHOP | This compound | ↑ | [9] |
| GADD34 | This compound | ↑ | [9] |
| TRIB3 | This compound | ↑ | [9] |
Experimental Protocols
A detailed and standardized protocol is essential for obtaining reliable and reproducible Western blot results.
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines for your study (e.g., A549, H1975 for NSCLC; LNCaP, DU145 for prostate cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 nM). A vehicle control (DMSO-treated) group must be included.
-
Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
Cell Lysis and Protein Extraction
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[11]
-
Lysis: Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitor cocktails) to the culture dish.[12]
-
Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[11] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[13]
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.[6][7] This ensures equal loading of protein for each sample.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[11]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[6][7] Run the gel according to standard procedures to separate proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6][7]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) specific for the target protein overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.[14]
-
Washing: Repeat the washing steps as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[16]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
Visualizations
This compound Signaling Pathways
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound slows the prostate cancer progression through triggering the activation of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis and inhibits the metastasis of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad.com [bio-rad.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. genscript.com [genscript.com]
Application Note: Proscillaridin A Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proscillaridin (B1679727) A is a cardiac glycoside, a class of naturally derived compounds historically used for treating congestive heart failure and cardiac arrhythmias.[1] In recent years, these compounds have been investigated for their potential as anticancer agents.[1][2] Proscillaridin A has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines at low nanomolar concentrations.[1][3]
The colony formation assay, or clonogenic assay, is a fundamental in vitro cell survival assay that evaluates the ability of a single cell to proliferate and form a colony (a cluster of at least 50 cells).[4] This method is crucial for assessing the long-term effects of cytotoxic agents, such as this compound, on the reproductive integrity of cancer cells. A reduction in the number or size of colonies following treatment indicates an inhibition of cell survival and proliferation. This application note provides a detailed protocol for evaluating the anticancer effects of this compound using a colony formation assay.
Mechanism of Action of this compound
This compound's primary mechanism involves the inhibition of the Na+/K+-ATPase pump on the cell membrane.[5] In cancer cells, this inhibition leads to downstream effects that disrupt cellular homeostasis and activate cell death pathways.[2] Key signaling pathways affected by this compound include:
-
Inhibition of Survival Pathways: this compound has been shown to suppress constitutively active survival pathways that are crucial for cancer cell growth and proliferation, including the JAK/STAT3 and PI3K/AKT/mTOR pathways.[1][2]
-
Induction of Apoptosis: The compound induces programmed cell death by modulating Bcl-2 family proteins, disrupting the mitochondrial membrane potential, and activating caspases.[1]
-
Induction of Cellular Stress: It can promote oxidative and endoplasmic reticulum (ER) stress, contributing to its cytotoxic effects.[3][6]
-
Downregulation of Oncogenes: this compound can reduce the expression of key oncogenes, such as MYC, leading to cell cycle inhibition.[7][8]
Caption: this compound signaling pathways in cancer cells.
Experimental Protocol: Colony Formation Assay
This protocol details the steps to assess the effect of this compound on the clonogenic survival of adherent cancer cells.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., A549, LNCaP, DU145).[1][3]
-
This compound: (e.g., Sigma-Aldrich, Cayman Chemical).
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., RPMI-1640, DMEM).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution: (100x).
-
Trypsin-EDTA: (0.25%).
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
Fixing Solution: 4% Paraformaldehyde (PFA) in PBS or 100% Methanol.[3]
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% Methanol.[3]
-
Destaining Solution: 10% Acetic Acid (optional, for quantification).[9]
-
Equipment: 6-well tissue culture plates, sterile serological pipettes and pipette tips, cell counter (hemocytometer or automated), inverted microscope, humidified incubator (37°C, 5% CO2), plate shaker (optional).
Procedure
This protocol follows a pre-treatment methodology, where cells are exposed to the drug, and then their ability to form colonies is assessed in a drug-free medium.[3]
1. Preparation of this compound Stock Solution a. Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). b. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. c. Immediately before use, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 5, 10, 25, 50 nM).[1][10] Include a vehicle control (DMSO) at the same final concentration as the highest drug treatment.
2. Cell Treatment a. Culture cells in T-25 or T-75 flasks until they reach approximately 70-80% confluency. b. Aspirate the old medium and add fresh medium containing the desired concentrations of this compound or vehicle control. c. Incubate the cells for 24 hours at 37°C, 5% CO2.[3]
3. Seeding for Colony Formation a. After the 24-hour treatment, wash the cells twice with sterile PBS to remove any residual drug. b. Harvest the cells using Trypsin-EDTA. c. Neutralize trypsin with a complete culture medium, collect the cells, and centrifuge at 1000 rpm for 5 minutes.[11] d. Resuspend the cell pellet in a fresh medium and perform a viable cell count using trypan blue exclusion. e. Seed a precise number of viable cells (e.g., 500-1000 cells/well, requires optimization) into 6-well plates containing 2 mL of fresh, drug-free complete medium. f. Gently swirl the plates to ensure even distribution of cells.
4. Incubation and Colony Growth a. Incubate the plates undisturbed in a humidified incubator at 37°C with 5% CO2 for 7-14 days.[3] The incubation time depends on the growth rate of the cell line. b. Monitor colony formation every 2-3 days using an inverted microscope. c. If the medium becomes acidic (yellow), it can be carefully replaced with a fresh, pre-warmed medium.
5. Fixing and Staining a. Once colonies are visible to the naked eye (typically >50 cells), remove the medium from the wells. b. Gently wash each well twice with 2 mL of PBS. c. Add 1 mL of Fixing Solution (e.g., 100% Methanol) to each well and incubate for 10-20 minutes at room temperature.[9] d. Remove the fixing solution and let the plates air dry completely. e. Add 1 mL of 0.5% Crystal Violet Staining Solution to each well, ensuring the entire surface is covered. Incubate for 20-40 minutes at room temperature.[9] f. Carefully remove the crystal violet solution and wash the plates by gently running tap water into the wells until the background is clear.[11] g. Invert the plates on a paper towel and allow them to air dry overnight.[11]
Caption: Experimental workflow for the colony formation assay.
Data Collection and Analysis
1. Colony Counting and Imaging a. Scan the dried plates or photograph each well. b. Manually count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells. Alternatively, use automated colony counting software (e.g., ImageJ).
2. Quantification by Absorbance (Optional) a. After imaging, add 1 mL of Destaining Solution (10% acetic acid) to each well.[9] b. Place the plates on a shaker for 1 hour to fully dissolve the crystal violet stain.[9] c. Transfer 100-200 µL of the destained solution from each well to a 96-well plate. d. Measure the absorbance at 595 nm using a microplate reader.[3] The absorbance is proportional to the number of cells (and thus colonies).
3. Calculations a. Plating Efficiency (PE): This reflects the percentage of seeded cells that successfully form colonies in the control group.
- PE (%) = (Number of colonies in control / Number of cells seeded) x 100
b. Surviving Fraction (SF): This is the fraction of cells that survive the treatment compared to the control.
- SF = Number of colonies after treatment / (Number of cells seeded x PE)
Data Presentation
Quantitative data should be summarized for clear interpretation.
Table 1: Representative Raw Data from Colony Formation Assay
| Treatment Group (this compound) | Cells Seeded per Well | Replicate 1 (Colonies Counted) | Replicate 2 (Colonies Counted) | Replicate 3 (Colonies Counted) |
| Control (0 nM) | 500 | 92 | 85 | 88 |
| 5 nM | 500 | 65 | 71 | 68 |
| 10 nM | 500 | 41 | 38 | 44 |
| 25 nM | 500 | 15 | 18 | 12 |
| 50 nM | 500 | 2 | 4 | 1 |
Table 2: Calculated Results and Analysis
| Treatment Group (this compound) | Average Colonies | Plating Efficiency (PE) | Surviving Fraction (SF) | % Inhibition |
| Control (0 nM) | 88.3 | 17.7% | 1.00 | 0% |
| 5 nM | 68.0 | - | 0.77 | 23% |
| 10 nM | 41.0 | - | 0.46 | 54% |
| 25 nM | 15.0 | - | 0.17 | 83% |
| 50 nM | 2.3 | - | 0.03 | 97% |
Note: Data presented are for illustrative purposes only.
Troubleshooting
-
Low or No Colony Formation in Control: The seeding density may be too low, or the cells may be unhealthy. Ensure optimal cell culture conditions and consider increasing the number of cells seeded.
-
Merged or Overlapping Colonies: The seeding density is too high. Reduce the number of cells seeded per well.
-
High Background Staining: Ensure thorough washing after staining to remove excess crystal violet.
-
Inconsistent Results Between Replicates: This may be due to uneven cell distribution during seeding or pipetting errors. Ensure the cell suspension is homogenous before plating.
References
- 1. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researcherslinks.com [researcherslinks.com]
- 3. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcellthailand.org [stemcellthailand.org]
- 5. What is the mechanism of Proscillaridin? [synapse.patsnap.com]
- 6. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heart failure drug this compound targets MYC overexpressing leukemia through global loss of lysine acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heart failure drug this compound targets MYC overexpressing leukemia through global loss of lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colony Formation [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
Application Notes and Protocols: Preparation of Proscillaridin A Stock Solution
Introduction
Proscillaridin (B1679727) A is a cardiac glycoside originally used for treating cardiac arrhythmias.[1][2] Recently, it has gained significant attention in oncological research for its potent anticancer activities, which are observed at non-toxic, low nanomolar concentrations.[3][4][5] Proscillaridin A has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines by targeting multiple cellular mechanisms, including the inhibition of the JAK/STAT3 signaling pathway.[3][4][6] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in preclinical research and drug development. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for experimental use.
Physicochemical and Handling Data
Proper preparation begins with understanding the fundamental properties of the compound and the necessary safety precautions. The following tables summarize key quantitative data and safety information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₂O₈ | [1][7][8] |
| Molar Mass | 530.66 g/mol | [1][7][9] |
| Appearance | White to beige powder | |
| Recommended Solvent | DMSO (Dimethyl sulfoxide) | |
| Solubility in DMSO | ≥ 2 mg/mL | |
| Recommended Storage (Powder) | -20°C | |
| Recommended Storage (Solution) | -20°C or -80°C |
Table 2: Hazard and Safety Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed | [10][11] |
Handling Precautions:
-
Engineering Controls: Handle this compound powder exclusively in a chemical fume hood to avoid inhalation.[12] Ensure adequate ventilation in the working area.[10]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves at all times.[13]
-
Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.[11]
-
Disposal: Dispose of waste in a designated chemical waste container in accordance with local regulations.[13]
Experimental Protocols
This section provides a detailed, step-by-step methodology for preparing a 10 mM stock solution of this compound in DMSO. This concentration is suitable for subsequent serial dilutions to achieve the low nanomolar working concentrations typically used in cell-based assays.[3][5]
Protocol: Preparation of 10 mM this compound Stock Solution
Materials:
-
This compound powder (≥90% purity)
-
Anhydrous, molecular biology grade DMSO
-
Sterile, amber, or foil-wrapped 1.5 mL microcentrifuge tubes
-
Calibrated precision balance
-
Calibrated micropipettes and sterile filter tips
Equipment:
-
Chemical fume hood
-
Vortex mixer
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound must be calculated.
-
Molar Mass (MW): 530.66 g/mol
-
Desired Concentration (C): 10 mM = 0.010 mol/L
-
Desired Volume (V): 1 mL = 0.001 L
Mass (g) = C (mol/L) x V (L) x MW ( g/mol )
Mass (mg) = 0.010 mol/L * 0.001 L * 530.66 g/mol * 1000 mg/g = 5.31 mg
Therefore, 5.31 mg of this compound is needed to prepare 1 mL of a 10 mM stock solution.
Procedure:
-
Preparation: Before weighing, allow the this compound container to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation.[12]
-
Weighing: In a chemical fume hood, carefully weigh 5.31 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the tube containing the powder.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled amber or foil-wrapped microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
Quality Control:
-
Ensure the final DMSO concentration in the experimental medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always prepare a vehicle control (medium with the same final concentration of DMSO) for all experiments.
Visualized Workflows and Pathways
Diagrams are provided to visually summarize the experimental workflow and a key signaling pathway targeted by this compound.
Caption: Experimental workflow for preparing this compound stock solution.
This compound exerts part of its anticancer effects by inhibiting the STAT3 signaling pathway, which is crucial for cell survival and proliferation.[3][4]
Caption: this compound inhibits STAT3 activation, leading to apoptosis.
References
- 1. scbt.com [scbt.com]
- 2. researcherslinks.com [researcherslinks.com]
- 3. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Heart failure drug this compound targets MYC overexpressing leukemia through global loss of lysine acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 7. This compound [chembk.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. Proscillaridin - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. calpaclab.com [calpaclab.com]
- 12. awri.com.au [awri.com.au]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Proscillaridin A: In Vivo Efficacy, Mechanisms, and Protocols
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proscillaridin (B1679727) A, a cardiac glycoside, has emerged as a promising candidate for cancer therapy, demonstrating significant anti-tumor effects in various preclinical in vivo models. This document provides a comprehensive overview of the in vivo efficacy studies of proscillaridin A, detailing its impact on different cancer types. It includes structured data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action. This information is intended to guide researchers in designing and conducting further preclinical and potentially clinical investigations of this compound.
I. Quantitative Summary of In Vivo Efficacy
The in vivo anti-tumor activity of this compound has been evaluated in several xenograft models, consistently demonstrating its potential to inhibit tumor growth and metastasis. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy of this compound in Pancreatic Cancer Xenograft Model
| Animal Model | Cell Line | Treatment Regimen | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| BALB/c nude mice | Panc-1 | 6.5 mg/kg, intraperitoneally, every 2 days for 3 weeks | Significant reduction starting from day 15 | 0.11 ± 0.02 g (treated) vs. 0.24 ± 0.05 g (control) | [1] |
Table 2: Efficacy of this compound in Lung Cancer Xenograft Models
| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference |
| Mouse model | Not specified | 3 mg/kg, intraperitoneally, for 21 days | Significant suppression of tumor growth | [2] |
| Mouse model | A549, H1975 | Not specified in abstract | Significantly suppressed tumor micrometastasis in vivo | [3] |
Table 3: Efficacy of this compound in Glioblastoma Xenograft Models
| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference |
| Heterotopic & Orthotopic mouse models | Glioblastoma cells | 5 mg/kg, intraperitoneally, for 21 days | Significantly reduced tumor volume in both models | [2][4] |
Table 4: Efficacy of this compound in Osteosarcoma Xenograft Model
| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference |
| Mouse xenograft model | 143B | Not specified in abstract | Significantly inhibited tumor growth and lung metastasis | [5] |
II. Key Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects through the modulation of multiple signaling pathways. The primary mechanism involves the inhibition of the Na+/K+-ATPase pump, leading to downstream effects on intracellular ion concentrations and various signaling cascades.
Caption: this compound signaling cascade.
III. Detailed Experimental Protocols
The following are representative protocols for in vivo efficacy studies of this compound based on published literature.
1. Pancreatic Cancer Xenograft Mouse Model
-
Animal Model: Four-week-old female BALB/c nude mice.[1]
-
Cell Implantation: Subcutaneous injection of 5 x 10^6 Panc-1 cells into the left armpit.[1]
-
Treatment Group:
-
Administration: Intraperitoneal injection every two days for 3 weeks, starting 7 days after cell implantation.[1]
-
Efficacy Assessment:
2. Glioblastoma Xenograft Mouse Model
-
Animal Model: Not specified in the abstract, but typically immunodeficient mice (e.g., nude or SCID).
-
Cell Implantation:
-
Heterotopic: Subcutaneous injection of glioblastoma cells.
-
Orthotopic: Intracranial injection of glioblastoma cells.[2]
-
-
Treatment Group:
-
Vehicle Control: Not specified.
-
This compound: 5 mg/kg body weight.[2]
-
-
Administration: Intraperitoneal injection for 21 days.[2]
-
Efficacy Assessment:
-
Tumor volume measurement.
-
Immunohistochemistry: Analysis of proliferation marker Ki-67 in tumor tissues.[2]
-
3. Lung Cancer Xenograft Mouse Model
-
Animal Model: Not specified in the abstract.
-
Cell Implantation: Not specified in the abstract.
-
Treatment Group:
-
Vehicle Control: Not specified.
-
This compound: 3 mg/kg body weight.[2]
-
-
Administration: Intraperitoneal injection for 21 days.[2]
-
Efficacy Assessment:
IV. Experimental Workflow
The general workflow for assessing the in vivo efficacy of this compound is outlined below.
Caption: In vivo efficacy study workflow.
V. Discussion and Future Directions
The compiled data strongly support the potential of this compound as an anti-cancer agent. It demonstrates robust in vivo efficacy across a range of cancer models, including those known for their aggressive nature and resistance to conventional therapies. The mechanisms of action, involving the induction of apoptosis and autophagy, and the downregulation of key survival and metastatic pathways, provide a strong rationale for its further development.
Future in vivo studies should aim to:
-
Investigate the efficacy of this compound in combination with standard-of-care chemotherapies and targeted agents.
-
Explore its potential in patient-derived xenograft (PDX) models to better predict clinical response.
-
Conduct detailed pharmacokinetic and pharmacodynamic studies to optimize dosing schedules.
-
Evaluate potential cardiotoxicity at therapeutic doses, a known class effect of cardiac glycosides.
While no clinical trials specifically for this compound in cancer are highlighted in the search results, several trials are underway for other cardiac glycosides, indicating a growing interest in this class of compounds for oncological applications.[6][7] The promising preclinical data for this compound warrant its consideration for clinical translation.
References
- 1. This compound induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researcherslinks.com [researcherslinks.com]
- 3. This compound inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis and inhibits the metastasis of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cardiac glycosides in cancer therapy: from preclinical investigations towards clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Proscillaridin A in Prostate Cancer Research: Notes and Protocols
Proscillaridin A, a cardiac glycoside, has emerged as a potent anti-cancer agent in preclinical studies, demonstrating significant activity against prostate cancer. This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the utility of this compound in this context.
Mechanism of Action
This compound exerts its anti-tumor effects in prostate cancer through multiple mechanisms, primarily by inducing apoptosis via inhibition of the JAK2/STAT3 signaling pathway and by triggering endoplasmic reticulum (ER) stress.[1][2][3][4][5] It has shown efficacy in both androgen-dependent (LNCaP) and androgen-independent (DU145, PC3) prostate cancer cell lines, with a more pronounced effect in androgen-dependent cells.[1][2][3][6]
Inhibition of JAK2/STAT3 Signaling Pathway
This compound effectively inhibits the phosphorylation of Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) at Tyr705 in a dose-dependent manner in prostate cancer cells.[1][6] This inhibition disrupts the downstream signaling cascade that promotes cell proliferation and survival. The anticancer activity of this compound is associated with the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and subsequent activation of caspase-3 and cleavage of PARP, leading to apoptosis.[1][4][7]
Induction of Endoplasmic Reticulum (ER) Stress
This compound can also induce apoptosis by activating the Unfolded Protein Response (UPR) signaling pathway, a consequence of ER stress.[2] This is evidenced by the upregulation of key UPR-associated genes such as ATF4, CHOP, GADD34, and TRIB3 in prostate cancer cells treated with this compound.[2]
Quantitative Data
The following tables summarize the quantitative effects of this compound on various prostate cancer cell lines.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | IC50 (nM) after 48h | Reference |
| PC3 | Independent | 2.127 | [2] |
| DU145 | Independent | ~2.5 - 50 | [1][2] |
| 22RV1 | Dependent | ~5.0 | [2] |
| C4-2 | Dependent | ~7.5 | [2] |
| LNCaP | Dependent | 10.99 | [1][2] |
| LAPC4 | Dependent | ~10.0 | [2] |
Table 2: Effect of this compound on Apoptosis and Cell Viability
| Cell Line | Concentration (nM) | Time (h) | Effect | Reference |
| LNCaP | 25 - 50 | 24 | Dose-dependent increase in apoptosis | [1][3] |
| DU145 | 25 - 50 | 24 | Less sensitive to apoptosis induction | [1][3] |
| PC3 | Various | 48 | Dose-dependent decrease in cell viability | [2] |
| DU145 | Various | 48 | Dose-dependent decrease in cell viability | [2] |
Synergistic Effects with Chemotherapy
This compound has been shown to enhance the efficacy of standard chemotherapy agents used in prostate cancer treatment.
-
Doxorubicin (B1662922): this compound augments the toxicity of doxorubicin in prostate cancer cells.[1][4][5] It can inhibit doxorubicin-induced STAT3 activation, further sensitizing the cells to the chemotherapeutic agent.[1][6]
-
Docetaxel: this compound enhances the sensitivity of prostate cancer cells to docetaxel, a standard treatment for metastatic castration-resistant prostate cancer (CRPC).[2][8]
Experimental Protocols
Cell Culture
-
Cell Lines: LNCaP, DU145, PC3, 22RV1, C4-2, LAPC4.
-
Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed prostate cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 nM) for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Treat cells with this compound, lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-ATF4, anti-CHOP, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for prostate cancer. Its ability to induce apoptosis through multiple pathways and to synergize with existing chemotherapies warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the application of this compound in prostate cancer drug discovery and development. Further in vivo studies are necessary to validate these in vitro findings and to establish the clinical utility of this compound.[1][8]
References
- 1. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound slows the prostate cancer progression through triggering the activation of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researcherslinks.com [researcherslinks.com]
- 4. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 7. [PDF] this compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells | Semantic Scholar [semanticscholar.org]
- 8. This compound slows the prostate cancer progression through triggering the activation of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Proscillaridin A Concentration for Cell Viability Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Proscillaridin (B1679727) A concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Proscillaridin A that affects cell viability?
This compound is a cardiac glycoside that primarily acts by inhibiting the Na+/K+-ATPase pump.[1][2][3][4][5] This inhibition leads to an increase in intracellular sodium and subsequently calcium levels, which can trigger a cascade of downstream signaling events. These events include the induction of oxidative and endoplasmic reticulum (ER) stress, modulation of various signaling pathways, and ultimately, apoptosis (programmed cell death) in cancer cells.[5][6][7]
Q2: What are the typical effective concentration ranges of this compound for inducing cytotoxicity in cancer cell lines?
The effective concentration of this compound can vary significantly depending on the cancer cell line. However, numerous studies have demonstrated its potent cytotoxic effects at nanomolar (nM) concentrations. For instance, in non-small cell lung cancer (NSCLC) cells, this compound has shown potent cytotoxic effects at nanomolar levels.[4] In studies with various cancer cell lines, the half-maximal inhibitory concentration (IC50) values have been observed to differ by as much as 2800-fold, with leukemic cells showing high sensitivity.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: Which signaling pathways are known to be modulated by this compound?
This compound has been shown to modulate several key signaling pathways involved in cancer cell survival, proliferation, and apoptosis. These include:
-
STAT3 Pathway: this compound can inhibit the activation of STAT3, a transcription factor often aberrantly activated in cancer.
-
JNK Pathway: It can activate the JNK signaling pathway, which is involved in stress responses and apoptosis.[6]
-
ER Stress Pathway: this compound can induce ER stress, leading to the activation of downstream effectors like ATF4, CHOP, and caspase-4.[6]
-
Apoptosis-Related Proteins: It can alter the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio to favor apoptosis, and lead to the cleavage of caspases and PARP.
-
TRAIL-Induced Apoptosis: this compound can sensitize cancer cells to TRAIL-induced cell death by upregulating TRAIL receptors and downregulating anti-apoptotic proteins.[1]
-
GSK3β Activation: In glioblastoma, this compound has been shown to exert anti-tumor effects through the activation of GSK3β.[3]
Q4: I am observing high variability in my cell viability assay results with this compound. What are the potential causes and how can I troubleshoot this?
High variability in cell viability assays can stem from several factors. Here are some common issues and troubleshooting tips:
-
Solvent Effects: this compound is typically dissolved in an organic solvent like DMSO. High concentrations of DMSO can be toxic to cells. It is crucial to use a consistent, low concentration of the solvent across all treatments and include a vehicle control (media with the same concentration of solvent used to dissolve the drug).[9]
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to significant variability. Optimize and maintain a consistent cell seeding density for each experiment to ensure cells are in the exponential growth phase during treatment.[9]
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Incubation Time: The duration of this compound treatment will influence the observed effect. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint for your specific assay and cell line.[10]
-
Drug Stability: Ensure that the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions from a stable stock for each experiment.
Q5: What is a recommended starting point for a dose-response experiment with this compound?
For initial experiments, it is advisable to test a broad range of concentrations to determine the sensitivity of your cell line. A good starting point would be a serial dilution spanning from the micromolar (µM) to the low nanomolar (nM) range. For example, you could start with a high concentration of 10 µM and perform 1:10 serial dilutions down to 1 nM. Based on the initial results, you can then perform a more refined dose-response curve with narrower concentration intervals around the estimated IC50 value.
Data Summary
The following tables summarize the effective concentrations of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |
| PC3 | Prostate Cancer | ~2.1 | 48 | [7] |
| DU145 | Prostate Cancer | ~3.5 | 48 | [7] |
| LNCaP | Prostate Cancer | ~10.5 | 48 | [7] |
| MOLT-4 | Leukemia | ~70 | 48 | [8] |
| A549 | Lung Adenocarcinoma | 12.5-100 (range) | Not Specified | [2] |
| H1650 | Non-Small Cell Lung | 12.5-100 (range) | Not Specified | [2] |
| H1975 | Non-Small Cell Lung | 12.5-100 (range) | Not Specified | [2] |
Table 2: Effective Concentrations of this compound for Sensitizing Colon Cancer Cells to TRAIL-Induced Cell Death
| Cell Line | Cancer Type | Effective Concentration (nM) | Effect | Reference |
| HT29 | Colon Cancer | As low as 11.1 | Significantly enhanced TRAIL-induced cell death | [1] |
| SW620 | Colon Cancer | As low as 3.7 | Significantly enhanced TRAIL-induced cell death | [1] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound. It is essential to optimize parameters such as cell seeding density and incubation times for your specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for determining this compound IC50.
References
- 1. mdpi.com [mdpi.com]
- 2. researcherslinks.com [researcherslinks.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound slows the prostate cancer progression through triggering the activation of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heart failure drug this compound targets MYC overexpressing leukemia through global loss of lysine acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis and inhibits the metastasis of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
managing Proscillaridin A cytotoxicity in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Proscillaridin (B1679727) A, focusing on the management of its cytotoxic effects in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Proscillaridin A's cytotoxic effects?
A1: this compound is a cardiac glycoside whose primary molecular target is the Na+/K+ ATPase pump located in the cell membrane.[1][2] By inhibiting this pump, this compound disrupts the cellular ion balance, leading to an increase in intracellular sodium (Na+) and subsequently an increase in intracellular calcium (Ca2+) via the Na+/Ca2+ exchanger.[2][3] This ionic disruption triggers a cascade of downstream events, including the generation of reactive oxygen species (ROS), activation of stress-related signaling pathways like JNK, and ultimately leads to apoptosis (programmed cell death).[4][5]
Q2: Why does this compound often exhibit selective cytotoxicity towards cancer cells over normal cells?
A2: The selective action of this compound is a key area of research. Several factors may contribute to this phenomenon:
-
Altered Na+/K+ ATPase Expression: Some cancer cells overexpress specific subunits of the Na+/K+ ATPase, which can make them more susceptible to inhibition.[6]
-
Increased Dependence on Survival Pathways: Cancer cells are often highly dependent on pro-survival signaling pathways like STAT3 and PI3K/AKT/mTOR.[7][8] this compound has been shown to inhibit these pathways, effectively cutting off survival signals that cancer cells rely on more heavily than normal cells.[4][7]
-
Higher Basal Oxidative Stress: Many cancer cells exist in a state of higher intrinsic oxidative stress. The additional ROS generated by this compound treatment can push these cells over a toxic threshold, leading to cell death, while normal cells with lower basal stress levels may be able to cope.[5][8]
-
Differential Calcium Signaling: In some cases, this compound treatment leads to a decrease in intracellular calcium in normal cells, in contrast to the elevation seen in cancer cells, which could contribute to the differential cytotoxic response.[6]
Studies have shown that this compound can induce cytotoxicity in tumor cells while sparing normal cells like astrocytes and oligodendrocytes at the same concentrations.[7][9]
Q3: What are the typical effective concentrations of this compound for cancer cells, and how do they compare to its effects on normal cells?
A3: this compound is potent against a wide range of cancer cell lines, with effective concentrations typically falling within the low nanomolar (nM) range. For instance, it exerts anti-proliferative and cytotoxic effects in prostate cancer cells at 25-50 nM and in non-small cell lung carcinoma (NSCLC) cells at 12.5-100 nM.[4][7] In contrast, it has been observed to have a less toxic effect on normal lung cells at concentrations between 10-50 nM, with comparable toxicity only seen at higher concentrations (100-200 nM).[8] This separation between the effective dose for cancer cells and the toxic dose for normal cells is known as the therapeutic window.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, combination therapy is a promising strategy. This compound has been shown to augment the toxicity of conventional chemotherapeutics like doxorubicin (B1662922) in prostate cancer cells.[4][10] It can also sensitize resistant colon cancer cells to TRAIL-induced apoptosis.[11][12] Furthermore, it has demonstrated synergistic growth inhibition when combined with the DNA demethylating agent decitabine (B1684300) in embryonal rhabdomyosarcoma cells.[13] Such combinations can potentially lower the required dose of each drug, thereby reducing toxicity to normal cells.
Troubleshooting Guide
Issue: I am observing high levels of cytotoxicity in my normal (non-cancerous) control cell line.
This is a common concern when establishing experimental parameters. Here are several potential causes and troubleshooting steps to address them.
| Potential Cause | Explanation | Recommended Action |
| Concentration Too High | Normal cells can be sensitive to this compound at higher concentrations. The therapeutic window may be narrower for certain cell types. | Perform a full dose-response curve for both your cancer and normal cell lines. Start from a low concentration (e.g., 1 nM) and extend to a high concentration (e.g., 1 µM) to accurately determine the IC50 for each. See Protocol 1 for a detailed method. |
| High Intrinsic Sensitivity of the Normal Cell Line | Not all normal cell lines are equally resistant. For example, rapidly dividing primary cells might show higher sensitivity than established, contact-inhibited cell lines. | Test multiple, distinct normal cell lines relevant to your cancer model (e.g., normal lung fibroblasts for a lung cancer study). Compare your results to published data for similar cell types.[8] |
| Prolonged Exposure Time | Cytotoxic effects are time-dependent. A 72-hour incubation will have a more pronounced effect than a 24-hour incubation. | Perform a time-course experiment. Assess cell viability at multiple time points (e.g., 24h, 48h, 72h) to find a time point that maximizes cancer cell death while minimizing normal cell toxicity. |
| Sub-optimal Cell Culture Conditions | Stressed cells (e.g., due to high confluence, nutrient depletion, or contamination) can be more susceptible to drug-induced toxicity. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Maintain consistent seeding densities and culture conditions across all experiments. |
| Inaccurate Viability Assessment | Metabolic assays (like MTT or CCK-8) can sometimes be confounded by changes in cellular metabolism. A reduction in signal may not always correlate directly with cell death. | Use an orthogonal method to confirm cell death. For example, use a dye-exclusion method (e.g., Trypan Blue) or an apoptosis assay like Annexin V/PI staining to directly quantify dead and dying cells. See Protocol 2 . |
Data Presentation: Comparative Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound across various human cell lines as reported in the literature.
| Cell Line | Cell Type | Tissue of Origin | IC50 (nM) | Reference |
| MOLT-4 | Cancer (Leukemia) | Blood | < 10 nM | [14] |
| NALM-6 | Cancer (Leukemia) | Blood | < 10 nM | [14] |
| PC3 | Cancer (Prostate) | Prostate | ~2.1 nM | [15] |
| DU145 | Cancer (Prostate) | Prostate | ~2.4 nM | [15] |
| Panc-1 | Cancer (Pancreatic) | Pancreas | 35.25 nM | [3] |
| A549 | Cancer (Lung) | Lung | > 100 nM | [14] |
| SW48 | Cancer (Colon) | Colon | > 1000 nM | [14] |
| BxPC-3 | Cancer (Pancreatic) | Pancreas | 180.3 nM | [3] |
| AsPC-1 | Cancer (Pancreatic) | Pancreas | 370.9 nM | [3] |
| NL-20 | Normal-like | Lung | Less toxic at 10-50 nM | [8] |
| hTERT/SV40ER Fibroblasts | Immortalized Normal | Fibroblast | > 1000 nM | [14] |
| BJ Fibroblasts | Primary Normal | Fibroblast | Senolytic Index > 300 | [16] |
Note: IC50 values can vary based on experimental conditions such as exposure time and assay method. This table is for comparative purposes.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Counting Kit-8 (CCK-8) Assay
This protocol provides a method for determining the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
CCK-8 reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a series of 2x concentrated this compound dilutions from your stock solution in complete medium. A common approach is a 10-point serial dilution (e.g., 2 µM down to 1 nM, plus a vehicle-only control).
-
Cell Treatment: Add 100 µL of the 2x drug dilutions to the corresponding wells of the 96-well plate, resulting in a final volume of 200 µL and the desired 1x final concentrations. Include wells with vehicle control (e.g., DMSO at the same final concentration as the highest drug dose) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours, or until a sufficient color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a "medium only" blank from all readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability = (Abs_treated / Abs_vehicle) * 100).
-
Plot the % Viability against the log-transformed drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of cells undergoing apoptosis versus necrosis.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (typically 1x)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and include a vehicle control. Incubate for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using a gentle cell scraper or trypsin, and combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1x Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer immediately. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by this compound.
-
Visualizations: Pathways and Workflows
Diagram 1: this compound's Core Signaling Mechanism
Caption: Core mechanism of this compound cytotoxicity.
Diagram 2: Experimental Workflow for Determining Therapeutic Window
References
- 1. This compound induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of JNK-Mediated Autophagy Promotes this compound- Induced Apoptosis via ROS Generation, Intracellular Ca+2 Oscillation and Inhibiting STAT3 Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researcherslinks.com [researcherslinks.com]
- 8. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound exerts anti-tumor effects through GSK3β activation and alteration of microtubule dynamics in glioblast… [ouci.dntb.gov.ua]
- 10. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 11. This compound Sensitizes Human Colon Cancer Cells to TRAIL-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Repurposing this compound in combination with decitabine against embryonal rhabdomyosarcoma RD cells - ProQuest [proquest.com]
- 14. Heart failure drug this compound targets MYC overexpressing leukemia through global loss of lysine acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound slows the prostate cancer progression through triggering the activation of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and characterization of Cardiac Glycosides as senolytic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Proscillaridin A solubility in DMSO and other solvents
This guide provides researchers, scientists, and drug development professionals with technical information and answers to frequently asked questions regarding the solubility, handling, and use of Proscillaridin (B1679727) A (CAS: 466-06-8) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Proscillaridin A in various solvents?
This compound, a cardiac glycoside, exhibits varying solubility depending on the solvent. It is highly soluble in polar aprotic solvents like DMSO, moderately soluble in alcohols, and sparingly soluble in aqueous solutions.
Data Presentation: this compound Solubility
The table below summarizes the quantitative solubility data for this compound in common laboratory solvents.
| Solvent | Molar Mass ( g/mol ) | Solubility | Concentration (mM) | Source |
| DMSO | 530.66 | ~100 mg/mL | ~188.45 mM | [1] |
| ~5 mg/mL | ~9.42 mM | [2] | ||
| Methanol | 530.66 | ~10 mg/mL | ~18.84 mM | [2] |
| Ethanol | 530.66 | Soluble | Not Specified | [3] |
| Pyridine | 530.66 | Soluble | Not Specified | [3] |
| Water | 530.66 | Almost insoluble (0.039 g/L) | ~0.07 mM | |
| Aqueous Buffers | 530.66 | Sparingly soluble | Not Specified | [2] |
Note: Discrepancies in reported DMSO solubility may arise from differences in the purity of this compound, temperature, or experimental methodology. Researchers should perform preliminary tests to determine the optimal concentration for their specific batch and experimental conditions.
Q2: How should I prepare a stock solution of this compound for my experiments?
Preparing a concentrated stock solution in an appropriate organic solvent is crucial for accurate and reproducible experiments, especially given its low aqueous solubility.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, commonly used for cell culture and other in vitro assays.
Materials:
-
This compound (crystalline solid, FW: 530.66 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Methodology:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 1 hour. This is particularly important as the compound can be hygroscopic[1][4].
-
Weighing: Carefully weigh out 5.31 mg of this compound solid on an analytical balance and transfer it to a sterile vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial containing the this compound.
-
Solubilization: Vortex or gently warm the solution (e.g., in a 37°C water bath) to ensure the solid is completely dissolved. The solution should be clear and colorless.
-
Working Dilutions: For biological experiments, dilute the stock solution further in an aqueous buffer or cell culture medium to the desired final concentration. For example, a 1 mM stock solution was prepared in DMSO for treating A549 lung adenocarcinoma cells, with the final concentration of DMSO in the culture medium kept at 0.5%[5]. To enhance aqueous solubility, it is recommended to dilute the organic solvent stock solution into aqueous buffers or isotonic saline[2].
-
Storage: Store the stock solution in tightly sealed aliquots at -20°C to maintain stability[3].
Q3: I am having difficulty dissolving this compound. What troubleshooting steps can I take?
Dissolution issues can stem from several factors, including the choice of solvent, compound characteristics, and handling procedures. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Guide: this compound Dissolution Issues
| Issue | Potential Cause | Recommended Action |
| Precipitate forms when diluting stock in aqueous buffer. | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but low enough to avoid cytotoxicity (typically <0.5%). Perform serial dilutions. |
| Compound does not fully dissolve in the chosen solvent. | Insufficient solvent volume or incorrect solvent choice. | Confirm you are using a recommended solvent like DMSO or methanol. Increase solvent volume or gently warm the solution. Sonication can also aid dissolution. |
| Inconsistent results between experiments. | Compound degradation or absorption to plastics. | This compound is rapidly inactivated at low pH[6]. Ensure the pH of your aqueous buffer is neutral or slightly basic. Use low-adhesion polypropylene (B1209903) tubes for storage and handling. Prepare fresh dilutions for each experiment. |
| Hygroscopic nature of the solid compound. | Always allow the vial to reach room temperature before opening to prevent moisture absorption[1][4]. Store the solid compound in a desiccator. |
Mandatory Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Q4: How should I properly store this compound solid and its stock solutions?
Correct storage is vital to prevent degradation and ensure the compound's activity and stability over time.
-
Solid Form: this compound is supplied as a crystalline solid. For long-term storage, it should be kept at -20°C, where it is stable for at least two years[2]. Alternatively, storage at 2-8°C in a refrigerator is also recommended by some suppliers[4][7][8]. The compound is noted to be hygroscopic, so it should be stored under an inert atmosphere and protected from moisture[1][4].
-
Stock Solutions: Stock solutions made in organic solvents like DMSO should be prepared and used on the same day if possible. If advance preparation is necessary, store the solution in tightly sealed aliquots at -20°C[3]. When used in cell culture, stock solutions in DMSO should be kept in the dark to protect from light[5].
Q5: What is the primary signaling pathway affected by this compound?
This compound is a cardiac glycoside whose primary mechanism of action is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump. This inhibition leads to a cascade of downstream effects that are being explored for cancer therapy.
In cancer cells, this compound has been shown to inhibit the JAK/STAT3 signaling pathway. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, ultimately triggering mitochondrial-mediated apoptosis[5][9][10].
Mandatory Visualization: this compound Signaling Pathway
The diagram below outlines the inhibitory effect of this compound on the STAT3 signaling pathway, leading to apoptosis.
Caption: this compound inhibits STAT3, promoting apoptosis.
References
- 1. This compound | 466-06-8 [chemicalbook.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound | CAS:466-06-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. This compound phyproof Reference Substance 466-06-8 [sigmaaldrich.com]
- 9. researcherslinks.com [researcherslinks.com]
- 10. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
preventing Proscillaridin A degradation in acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Proscillaridin (B1679727) A degradation in acidic conditions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Proscillaridin A and why is its stability a concern?
This compound is a cardiac glycoside, a class of naturally occurring compounds known for their effects on heart muscle.[1][2] Its stability is a significant concern, particularly in acidic environments. The molecule is susceptible to degradation, which can lead to a loss of biological activity and the formation of impurities, impacting experimental results and the development of oral dosage forms.
Q2: What is the primary cause of this compound degradation in acidic conditions?
The primary degradation pathway for this compound in acidic conditions is the hydrolysis of its glycosidic bond.[3][4] This chemical reaction cleaves the sugar moiety (rhamnose) from the steroid core (aglycone), resulting in the inactive aglycone and a free sugar molecule.
Q3: At what pH levels does significant degradation of this compound occur?
This compound is rapidly inactivated at low pH. Studies have shown that it is completely stable in a pH range of 3.0 to 8.5 for at least one hour.[3] However, significant degradation occurs at pH values below 3.0. For instance, at pH 1.0 and 37°C, more than 50% of its activity can be lost within 15 minutes.[4] At pH 2.0, approximately 10% decomposition has been observed within an hour.[3]
Q4: How can I monitor the degradation of this compound in my experiments?
The degradation of this compound can be effectively monitored using High-Performance Liquid Chromatography with UV detection (HPLC-UV). A validated method for the quantification of this compound can be used to measure the decrease in its concentration over time and to detect the appearance of its degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and formulation of this compound in acidic environments.
Issue 1: Rapid loss of this compound activity in an acidic solution.
-
Problem: You observe a significant decrease in the expected biological activity or a lower-than-expected concentration of this compound when working with acidic solutions (e.g., simulated gastric fluid, acidic buffers).
-
Root Cause: this compound is undergoing acid-catalyzed hydrolysis of its glycosidic bond, leading to its degradation.
-
Solutions:
-
pH Adjustment and Buffering: The most direct approach is to adjust the pH of your solution to be within the stable range of 3.0 to 8.5.[3] Utilize a suitable buffer system to maintain the pH throughout your experiment.
-
Use of Co-solvents: In some cases, the addition of a co-solvent may help to reduce the degradation rate. However, this needs to be empirically tested for your specific experimental conditions.
-
Formulation Strategies: For oral delivery applications or experiments requiring exposure to acidic conditions, consider protective formulation strategies.
-
Issue 2: How to protect this compound for oral administration or in vitro gastric models.
-
Problem: You need to prevent the degradation of this compound in the highly acidic environment of the stomach for in vivo studies or in vitro models simulating gastric conditions.
-
Solutions:
-
Enteric Coating: This is a common and effective strategy for protecting acid-labile drugs.[5] An enteric coating is a polymer barrier that is resistant to stomach acid (low pH) but dissolves in the more neutral pH of the small intestine.
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can protect the labile glycosidic bond from acid hydrolysis. This is achieved by forming an inclusion complex.
-
Liposomal Encapsulation: Liposomes can encapsulate this compound, providing a protective lipid bilayer that shields it from the acidic environment.
-
Quantitative Data Summary
The following table summarizes the pH-dependent degradation of this compound.
| pH | Temperature (°C) | Incubation Time | Degradation (%) | Reference |
| 1.0 | 37 | 15 minutes | > 50 | [4] |
| 1.0 | Not Specified | 1 hour | 73 | [3] |
| 2.0 | Not Specified | 1 hour | ~10 | [3] |
| 3.0 - 8.5 | Not Specified | 1 hour | 0 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stabilization and analysis of this compound.
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol is adapted from a validated method for the determination of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of methanol (B129727) and water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 300 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Procedure:
-
Prepare standard solutions of this compound in a suitable solvent (e.g., methanol) at known concentrations to generate a calibration curve.
-
Prepare your experimental samples, ensuring they are filtered through a 0.45 µm filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the amount of this compound in your samples by comparing the peak area to the calibration curve.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water and methanol
-
pH meter
-
-
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in a solution of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound in a solution of 0.1 M NaOH.
-
Follow the same incubation and analysis procedure as for acid hydrolysis, neutralizing with HCl.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a solution of 3% H₂O₂.
-
Incubate at room temperature for a defined period.
-
Analyze the samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C) for a defined period.
-
At various time points, dissolve a known amount of the solid in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a UV light source for a defined period.
-
Analyze the samples by HPLC at various time points.
-
-
-
Analysis:
-
Analyze all samples using the validated HPLC-UV method (Protocol 1).
-
Determine the percentage of this compound remaining and identify any major degradation products.
-
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
References
- 1. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Investigations on the Stability of Proscillaridine, Proscillaridine-3'-methylether and Proscillaridine-4'-methylether in Artificial Gastric and Intestinal Fluids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4147768A - Enteric coated digoxin and therapeutic use thereof - Google Patents [patents.google.com]
troubleshooting inconsistent results in Proscillaridin A assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Proscillaridin (B1679727) A in various experimental assays. The information is designed to help identify and resolve common issues leading to inconsistent or unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Proscillaridin A?
This compound is a cardiac glycoside whose primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme located on the cell membrane.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium levels. This cascade ultimately leads to enhanced cardiac contractility. In cancer cells, this disruption of ion homeostasis, along with other downstream effects, can induce apoptosis and inhibit proliferation.[2][3][4]
Q2: At what concentrations should I be testing this compound for anti-cancer effects?
The effective concentration of this compound can vary significantly depending on the cell line. For example, in studies on prostate cancer cells, concentrations as low as 25-50 nM have been shown to inhibit proliferation and induce apoptosis.[2][5] In pancreatic cancer cell lines, the half-maximal inhibitory concentration (IC50) values after 72 hours of treatment ranged from 35.25 nM to 370.9 nM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[6]
Q3: Is this compound stable in cell culture media?
This compound has been found to be rapidly inactivated at low pH.[7] More than 50% of its activity can be lost after just 15 minutes at pH 1 and 37°C.[7] While standard cell culture media is typically buffered to a physiological pH (around 7.4), it is crucial to ensure proper pH maintenance throughout your experiment. Factors such as high cell density and bacterial contamination can lead to a drop in media pH.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS, XTT)
Problem: I am seeing an unexpected increase in signal (apparent viability) at high concentrations of this compound in my MTT assay.
-
Possible Cause 1: Direct reduction of the tetrazolium salt. Some compounds, particularly natural products like glycosides, can chemically reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity. This leads to a false positive signal.
-
Solution 1: Run a cell-free control containing only media, this compound at the concentrations used in your experiment, and the MTT reagent. If you observe a color change, this indicates direct reduction. Consider switching to an alternative viability assay that does not rely on tetrazolium reduction, such as a resazurin-based assay or an ATP-based assay (e.g., CellTiter-Glo®).
-
Possible Cause 2: Hormesis. At very low doses, some toxic compounds can induce a stimulatory response, a phenomenon known as hormesis.
-
Solution 2: Carefully examine your dose-response curve. If you see a slight increase at the lowest concentrations followed by the expected decrease at higher concentrations, this may be hormesis. Ensure your dose range is wide enough to capture the full inhibitory effect.
Problem: My cell viability results are highly variable between replicates.
-
Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells will lead to variability in the final readout.
-
Solution 1: Ensure you have a homogenous single-cell suspension before plating. When plating, gently mix the cell suspension between pipetting to prevent settling.
-
Possible Cause 2: Compound precipitation. this compound, like many small molecules, may have limited solubility in aqueous solutions. If it precipitates out of the media, the effective concentration will vary between wells.
-
Solution 2: Visually inspect your stock solutions and the media in the wells for any signs of precipitation. Prepare fresh dilutions of this compound for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.
-
Possible Cause 3: Inconsistent incubation times. The timing of compound addition and the addition of the assay reagent should be consistent for all plates and all wells.
-
Solution 3: Use a multichannel pipette for adding reagents to minimize timing differences between wells. Process one plate at a time.
| Troubleshooting Summary: Cell Viability Assays |
| Issue |
| Increased signal at high concentrations |
| High variability between replicates |
Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)
Problem: I am not observing a significant increase in apoptosis after this compound treatment, even though I see a decrease in cell viability.
-
Possible Cause 1: Cell death is occurring through a different mechanism. While this compound is known to induce apoptosis, it could also be causing other forms of cell death, such as necrosis or autophagy, depending on the cell type and experimental conditions.
-
Solution 1: In addition to apoptosis assays, consider assays for other cell death modalities. For example, an LDH release assay can detect necrosis.
-
Possible Cause 2: The timing of the assay is not optimal. Apoptosis is a dynamic process. If you are measuring too early, you may not see a significant effect. If you are measuring too late, the cells may have already undergone secondary necrosis.
-
Solution 2: Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.
-
Possible Cause 3: For Annexin V assays, EDTA is present in the buffer. Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.
-
Solution 3: Ensure that your cell harvesting and staining buffers are free of EDTA.
Problem: High background in my caspase activity assay.
-
Possible Cause 1: Spontaneous apoptosis in control cells. Over-confluent or unhealthy cell cultures can have a high rate of spontaneous apoptosis.
-
Solution 1: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Do not let your control cells become over-confluent.
-
Possible Cause 2: Reagent issues. The caspase substrate or other kit components may have degraded.
-
Solution 2: Check the expiration dates of your reagents and store them according to the manufacturer's instructions.
| Troubleshooting Summary: Apoptosis Assays |
| Issue |
| No significant increase in apoptosis |
| High background in caspase assay |
Western Blotting
Problem: I am seeing inconsistent or no change in the expression of downstream targets (e.g., p-STAT3) after this compound treatment.
-
Possible Cause 1: Suboptimal treatment time or dose. The effect of this compound on protein expression or phosphorylation is transient.
-
Solution 1: Perform a time-course and dose-response experiment to determine the optimal conditions for observing the desired change.
-
Possible Cause 2: Poor sample preparation. Protein degradation can occur if samples are not handled properly.
-
Solution 2: Work quickly and on ice during sample preparation. Add protease and phosphatase inhibitors to your lysis buffer.
-
Possible Cause 3: Issues with antibody quality. The primary antibody may not be specific or sensitive enough.
-
Solution 3: Use a validated antibody. Run a positive control to ensure the antibody is working. Optimize the antibody concentration.
| Troubleshooting Summary: Western Blotting |
| Issue |
| Inconsistent or no change in target protein |
Experimental Protocols
Na+/K+-ATPase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits. The principle is to measure the amount of inorganic phosphate (B84403) (Pi) generated from the hydrolysis of ATP by Na+/K+-ATPase.
Materials:
-
Cell or tissue lysate
-
Assay Buffer (e.g., 30 mM imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)
-
ATP solution
-
Ouabain (B1677812) (a specific Na+/K+-ATPase inhibitor) solution
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Phosphate standard solution
-
96-well microplate
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in ice-cold assay buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the membrane fraction. Determine the protein concentration of the lysate.
-
Reaction Setup: For each sample, prepare two reactions in a 96-well plate:
-
Total ATPase activity: Add lysate to the assay buffer.
-
Ouabain-insensitive ATPase activity: Add lysate and ouabain (final concentration ~1 mM) to the assay buffer.
-
-
Initiate Reaction: Add ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction & Color Development: Stop the reaction and add the phosphate detection reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-660 nm).
-
Calculation:
-
Prepare a standard curve using the phosphate standard.
-
Calculate the amount of Pi produced in each well.
-
Na+/K+-ATPase activity = (Pi from Total ATPase activity) - (Pi from Ouabain-insensitive ATPase activity).
-
MTT Cell Viability Assay
Materials:
-
Cells in culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A typical workflow for a cell viability assay.
Logical Troubleshooting Flow for Inconsistent Results
Caption: A logical flow for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cohesionbio.com [cohesionbio.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Proscillaridin A Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proscillaridin (B1679727) A in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of Proscillaridin A in animal studies?
-
Cardiac Toxicity: The most significant concern with this compound is its potential for cardiotoxicity.[2] Overdose can lead to various cardiac arrhythmias, including ventricular tachycardia and fibrillation, which can be life-threatening.[3] Bradycardia (an abnormally slow heart rate) is another potential adverse cardiac effect.[1]
-
Non-Cardiac Toxicity:
-
Gastrointestinal Effects: Nausea, vomiting, and diarrhea are common gastrointestinal side effects.[3]
-
Neurological Effects: Dizziness, confusion, and visual disturbances have been reported with cardiac glycosides.[3]
-
Renal Effects: Preclinical studies with some cardiac glycosides have indicated the potential for renal toxicity.[4]
-
Other Effects: In some animal studies with other compounds, signs of toxicity included decreased movement, emaciation, and loss of body weight.[5]
-
One study using a mouse xenograft model for osteosarcoma reported that this compound treatment did not produce noticeable side effects on liver, kidney, or hematological functions at the tested therapeutic doses.[6] However, this was a qualitative observation, and researchers should conduct their own thorough toxicity assessments.
Q2: I am planning an in vivo study with this compound. How do I determine a safe starting dose?
A2: Due to the lack of publicly available acute toxicity data (e.g., LD50 values), it is crucial to perform a dose-range finding study in the specific animal model and for the intended route of administration. A common approach is to start with a very low dose and gradually escalate it in different groups of animals to determine the maximum tolerated dose (MTD).[7] The No-Observed-Adverse-Effect-Level (NOAEL) from 28-day repeated dose toxicity studies in rodents can also be used to estimate a starting dose for longer-term studies.[8][9]
Q3: What clinical signs of toxicity should I monitor for in my animal studies?
A3: Close monitoring of the animals is essential. Key clinical signs to observe include:[7][10]
-
General Appearance and Behavior: Changes in posture, activity levels (lethargy or hyperactivity), grooming habits, and any signs of pain or distress.
-
Gastrointestinal System: Diarrhea, vomiting, changes in food and water consumption, and weight loss.
-
Cardiovascular System: Changes in heart rate and rhythm (which may require specialized equipment to monitor accurately).
-
Nervous System: Tremors, convulsions, ataxia (loss of coordination), and changes in reflexes.
-
Respiratory System: Changes in breathing rate or effort.
Any observed abnormalities should be recorded and correlated with the dose of this compound administered.
Q4: What are the expected effects of this compound on electrocardiograms (ECG) in animal models?
A4: As a cardiac glycoside, this compound can induce characteristic changes in the ECG. These may include:[11][12][13]
-
Arrhythmias: Premature ventricular contractions (PVCs), ventricular tachycardia, and atrioventricular (AV) block.
-
Changes in ECG intervals: Prolongation of the PR interval and shortening of the QT interval.
-
ST segment depression.
Continuous ECG monitoring, especially in larger animal models like dogs, is recommended for cardiotoxicity assessment.
Troubleshooting Guides
Problem 1: High mortality rate observed in the initial dose groups.
-
Possible Cause: The starting dose was too high, exceeding the lethal dose for the animal model.
-
Troubleshooting Steps:
-
Immediately halt the experiment.
-
Review the literature for any available toxicity data on similar cardiac glycosides to inform a new, much lower starting dose.
-
Redesign the dose-escalation study with smaller dose increments and fewer animals per group initially.
-
Ensure the formulation of this compound is correct and the concentration is accurately prepared.
-
Problem 2: Animals are showing signs of severe gastrointestinal distress (vomiting, diarrhea).
-
Possible Cause: This is a known side effect of cardiac glycosides. The dose administered may be approaching the toxic level.
-
Troubleshooting Steps:
-
Record the severity and frequency of the symptoms.
-
Provide supportive care to the animals as per your institution's animal care guidelines (e.g., hydration).
-
Consider reducing the dose in subsequent cohorts to a level that minimizes these effects while still achieving the desired therapeutic outcome.
-
If the gastrointestinal distress is severe even at low doses, re-evaluate the suitability of this compound for the intended application or consider alternative formulations or routes of administration that might reduce local irritation.
-
Problem 3: Inconsistent results in toxicity between different batches of this compound.
-
Possible Cause: Variability in the purity or stability of the this compound compound.
-
Troubleshooting Steps:
-
Obtain a certificate of analysis (CoA) for each batch of this compound to verify its purity and identity.
-
Implement a standard operating procedure (SOP) for the storage and handling of the compound to prevent degradation.
-
Perform analytical validation (e.g., HPLC) to confirm the concentration and stability of your dosing solutions before administration.
-
Data Presentation: Summary of Potential Toxicological Endpoints
The following tables summarize the types of quantitative data that should be collected in animal toxicity studies of this compound. Note: Specific values for this compound are not provided due to their absence in the reviewed literature. Researchers must determine these values experimentally.
Table 1: Acute Toxicity Profile of this compound
| Parameter | Animal Model | Route of Administration | Value (e.g., mg/kg) | Observations |
| LD50 | Mouse | Oral | To be determined | Record clinical signs of toxicity |
| Intravenous | To be determined | |||
| Rat | Oral | To be determined | ||
| Intravenous | To be determined | |||
| Dog | Oral | To be determined | ||
| Intravenous | To be determined | |||
| MTD | Specify | Specify | To be determined | Record dose-limiting toxicities |
Table 2: Sub-chronic Toxicity Profile of this compound (Example: 28-day study)
| Parameter | Animal Model | Dose Level (mg/kg/day) | Finding |
| NOAEL | Rat | To be determined | Highest dose with no observed adverse effects |
| Organ Weight Changes | Rat | Specify | e.g., Increased liver-to-body weight ratio |
| Hematology | Rat | Specify | e.g., Changes in red or white blood cell counts |
| Clinical Chemistry | Rat | Specify | e.g., Elevated liver enzymes (ALT, AST), kidney function markers (BUN, creatinine) |
| Histopathology | Rat | Specify | e.g., Cellular changes in heart, liver, kidneys |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Animals: Use a single sex (usually females, as they are often slightly more sensitive) of a rodent species (e.g., rats).
-
Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Dosing:
-
Start with a single animal at a dose estimated to be near the LD50. If no information is available, a default starting dose of 175 mg/kg can be used.
-
Administer this compound orally via gavage.
-
-
Observation:
-
Observe the animal for signs of toxicity and mortality for at least 14 days.
-
If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
-
The dose progression or regression factor is typically 3.2.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.
Protocol 2: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)
-
Animals: Use both male and female rodents (e.g., rats), with at least 5 animals per sex per group.
-
Groups:
-
Control group (vehicle only).
-
At least three dose groups (low, mid, high). The high dose should induce some toxicity but not mortality. The low dose should ideally be the NOAEL.[8]
-
-
Dosing: Administer this compound orally once daily for 28 consecutive days.
-
Observations:
-
Record clinical signs daily.
-
Measure body weight and food consumption weekly.
-
Perform ophthalmological examination before and at the end of the study.
-
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.[10]
-
Pathology:
Mandatory Visualizations
Caption: Mechanism of action and cardiotoxicity of this compound.
Caption: General workflow for preclinical toxicity assessment.
Caption: Troubleshooting logic for adverse events in animal studies.
References
- 1. [Clinical and experimental studies on the effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altasciences.com [altasciences.com]
- 3. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
- 4. Adverse Drug Reactions | Veterian Key [veteriankey.com]
- 5. researchgate.net [researchgate.net]
- 6. [Clinical studies on the cardiotonic effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The absorption, distribution, metabolism and excretion of procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New drug discovery of cardiac anti-arrhythmic drugs: insights in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. research.rutgers.edu [research.rutgers.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Proscillaridin A Therapeutic Window Determination
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the therapeutic window of Proscillaridin A. It includes frequently asked questions (FAQs) and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining electrochemical gradients across cell membranes.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, ultimately enhancing cardiac contractility.[1] Additionally, this compound has been shown to be a potent inhibitor of topoisomerase I and II, enzymes involved in DNA replication and repair.[2][3][4]
Q2: What is the therapeutic window of this compound and why is it important to determine?
The therapeutic window refers to the range of doses of a drug that elicits a therapeutic effect without causing unacceptable toxicity. For cardiac glycosides like this compound, this window is typically narrow, meaning the dose required for therapeutic benefit is close to the dose that can cause significant adverse effects.[5][6] Determining this window is critical for establishing safe and effective dosing regimens in preclinical and clinical studies.
Q3: What are the known off-target effects of this compound?
Beyond its primary targets, this compound has been shown to modulate several signaling pathways, which can contribute to both its therapeutic and toxic effects. These include the inhibition of the STAT3 signaling pathway, activation of JNK, and induction of endoplasmic reticulum (ER) stress and apoptosis.[2][7][8][9]
Q4: What are the typical effective concentrations of this compound observed in in-vitro studies?
In various cancer cell lines, this compound has demonstrated cytotoxic and anti-proliferative effects at nanomolar concentrations. For example, it has been shown to be effective in the 25-50 nM range in non-small cell lung cancer cells and has an IC50 of 30 nM for topoisomerase I and 100 nM for topoisomerase II inhibition.[2][3][4][7]
Q5: Is this compound cytotoxic to normal cells?
Some studies suggest that this compound exhibits selective toxicity towards cancer cells compared to normal cells at similar concentrations.[7] However, like other cardiac glycosides, it can be toxic to healthy cells, particularly at higher concentrations.[10] Therefore, it is crucial to determine the cytotoxicity profile in relevant normal cell lines alongside cancer cell lines.
Troubleshooting Guides
In Vitro Efficacy and Cytotoxicity Assays
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or reagent variability.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Avoid using the outer wells of the plate, or fill them with sterile phosphate-buffered saline (PBS) to minimize evaporation.
-
Allow plates to equilibrate to room temperature before adding reagents.
-
Use a multichannel pipette for reagent addition to ensure consistency across wells.
-
Include vehicle-only controls to account for solvent effects.
-
Issue 2: this compound appears to interfere with the assay chemistry (e.g., colorimetric or fluorometric readouts).
-
Possible Cause: The chemical properties of this compound may directly react with the assay reagents.
-
Troubleshooting Steps:
-
Run a cell-free control with this compound and the assay reagents to check for direct interference.
-
If interference is observed, consider using an alternative cell viability assay with a different detection principle (e.g., ATP-based luminescence assay instead of an MTT assay).
-
Issue 3: Discrepancy between different cytotoxicity assays.
-
Possible Cause: Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). This compound might affect these parameters differently.
-
Troubleshooting Steps:
-
Use at least two mechanistically different assays to confirm cytotoxicity. For example, combine a metabolic assay (e.g., MTT, XTT) with a membrane integrity assay (e.g., LDH release, trypan blue exclusion).
-
Consider assays that measure apoptosis specifically, such as caspase activity assays or Annexin V staining, given this compound's known pro-apoptotic effects.[2][3][8]
-
In Vivo Toxicity Studies
Issue 1: Unexpected animal mortality at predicted "safe" doses.
-
Possible Cause: The formulation of this compound may cause acute toxicity, or the chosen animal model may be particularly sensitive. The route of administration can also significantly impact toxicity.
-
Troubleshooting Steps:
-
Review the formulation for any potential irritants or toxic excipients.
-
Conduct a dose-range finding study with a small number of animals to establish the maximum tolerated dose (MTD) more accurately.
-
Ensure the administration route is appropriate and performed correctly to avoid accidental overdose or tissue damage.
-
Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, changes in behavior) to establish earlier humane endpoints.
-
Issue 2: High variability in tumor growth in xenograft models.
-
Possible Cause: Inconsistent tumor cell implantation, variability in tumor take rate, or differences in animal health status.
-
Troubleshooting Steps:
-
Ensure consistent cell numbers and injection volumes for tumor implantation.
-
Randomize animals into treatment and control groups after tumors have reached a predetermined size.
-
Monitor animal health closely and exclude any animals that show signs of illness unrelated to the treatment.
-
Increase the number of animals per group to improve statistical power.
-
Issue 3: Lack of correlation between in vitro efficacy and in vivo anti-tumor activity.
-
Possible Cause: Poor pharmacokinetic properties of this compound (e.g., low bioavailability, rapid metabolism), leading to insufficient tumor exposure.
-
Troubleshooting Steps:
-
Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and tumor tissue over time.
-
Consider optimizing the dosing regimen (e.g., frequency, route of administration) based on the pharmacokinetic data.
-
Evaluate the formulation to see if it can be improved to enhance bioavailability.
-
Quantitative Data Summary
| Parameter | Organism/Cell Line | Value | Reference |
| In Vitro Efficacy (IC50) | |||
| Topoisomerase I Inhibition | - | 30 nM | [2][3][4] |
| Topoisomerase II Inhibition | - | 100 nM | [2][3][4] |
| Anti-proliferative (MCF-7) | Human breast cancer | 0-160 nM (dose-dependent) | [3] |
| Cytotoxicity (NSCLC cells) | Human non-small cell lung cancer | 25-50 nM | [7] |
| In Vivo Toxicity (LD50) | |||
| Oral | Rat | 56 mg/kg | |
| Subcutaneous | Rat | > 1 g/kg | |
| Oral | Mouse | 30.5 mg/kg |
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.
Methodology:
-
Animal Model: Use a relevant rodent model (e.g., BALB/c mice or Sprague-Dawley rats), typically 6-8 weeks old.
-
Dose Selection: Based on in vitro data and LD50 values, select a range of doses. A common starting point is to use doses that are fractions of the LD50.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance. Typically, a weight loss of more than 15-20% is considered a sign of significant toxicity.
-
Study Duration: The observation period is typically 7-14 days for an acute MTD study.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity that would necessitate euthanasia.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any target organs of toxicity.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Experimental workflow for determining the therapeutic window.
Caption: this compound's inhibition of the JAK/STAT3 signaling pathway.
References
- 1. Proscillaridin - Wikipedia [en.wikipedia.org]
- 2. What is Proscillaridin used for? [synapse.patsnap.com]
- 3. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the side effects of Proscillaridin? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proscillaridin | C30H42O8 | CID 5284613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis and inhibits the metastasis of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scbt.com [scbt.com]
impact of Proscillaridin A on non-target cellular pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of Proscillaridin (B1679727) A, with a focus on its impact on non-target cellular pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Proscillaridin A, and how does it lead to off-target effects?
A1: this compound is a cardiac glycoside whose primary and most well-documented mechanism of action is the inhibition of the Na+/K+-ATPase pump.[1][2][3] This inhibition leads to an increase in intracellular sodium ion concentration. The elevated sodium alters the function of the sodium-calcium exchanger (NCX), resulting in an increase in intracellular calcium levels.[4][5][6] This disruption of ion homeostasis is the primary trigger for a cascade of downstream off-target effects, including the modulation of numerous signaling pathways not directly related to cardiac function.
Q2: I am observing significant cytotoxicity in my non-cancerous control cell line. Is this expected?
A2: Yes, this can be an expected outcome, particularly at higher concentrations. While this compound has shown some selective toxicity towards cancer cells at lower nanomolar concentrations, its cytotoxic effects can become comparable to those in cancer cells at higher concentrations (typically 100–200 nM).[5][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell lines.
Q3: My experimental results show an increase in reactive oxygen species (ROS). Could this compound be the cause?
A3: Yes, this compound is known to induce oxidative stress by promoting the generation of ROS.[4][5][7] This effect is often linked to mitochondrial dysfunction and the increase in intracellular calcium. If you observe unexpected changes in redox-sensitive pathways, it is advisable to quantify ROS levels in your experimental system.
Q4: Can this compound affect cellular signaling pathways other than its primary target?
A4: Absolutely. This compound has been shown to modulate a wide range of signaling pathways, many of which are critical for cell survival, proliferation, and death. These include:
-
Alteration of MYC signaling and global lysine (B10760008) acetylation [11][12]
Q5: What is the impact of this compound on mitochondrial function?
A5: this compound can lead to significant mitochondrial damage. Key reported effects include the disruption of the mitochondrial membrane potential (MMP), an increase in the Bax/Bcl-2 ratio, and the subsequent activation of the intrinsic apoptotic pathway involving caspase-9 and caspase-3 cleavage.[4][8][9]
Q6: Are there known drug interactions I should be aware of in my experiments?
A6: Yes, care should be taken when co-administering this compound with other compounds. Drugs that affect electrolyte levels, such as diuretics, can exacerbate its toxic effects.[1] Additionally, compounds that are metabolized by or interact with cytochrome P450 enzymes could potentially alter the effective concentration and impact of this compound.[1]
Troubleshooting Guides
Issue 1: Unexpected Levels of Apoptosis or Cell Death
-
Problem: You observe a higher-than-expected rate of cell death in your cultures, potentially confounding the results of your primary endpoint.
-
Possible Cause: this compound is a potent inducer of apoptosis through multiple mechanisms even at nanomolar concentrations.[6][8] This can be triggered by ER stress, oxidative stress, mitochondrial dysfunction, or the modulation of survival pathways like STAT3 and PI3K/Akt.[5][8]
-
Troubleshooting Steps:
-
Confirm Apoptosis: Use an Annexin V/Propidium Iodide (PI) assay to differentiate between apoptotic and necrotic cell death.
-
Investigate the Pathway: Perform western blot analysis for key apoptotic markers such as cleaved caspase-3, cleaved PARP, and the Bax/Bcl-2 ratio.[9]
-
Assess Mitochondrial Health: Measure the mitochondrial membrane potential using a fluorescent probe like JC-1.[4]
-
Check for Stress Responses: Measure ROS generation and look for markers of ER stress (e.g., phosphorylation of eIF2α, expression of CHOP).[5][7]
-
Adjust Concentration: Perform a detailed dose-response analysis to find a concentration that minimizes off-target cytotoxicity while still affecting your pathway of interest.
-
Issue 2: Inconsistent or Unexplained Changes in Intracellular Calcium Signaling
-
Problem: Your experiments involve calcium signaling, and you are detecting abnormal fluctuations or baseline shifts in calcium levels after treatment with this compound.
-
Possible Cause: The primary mechanism of this compound (inhibition of Na+/K+-ATPase) directly leads to a rise in intracellular calcium.[4][5][6] This can activate a multitude of calcium-dependent enzymes and signaling pathways, potentially overriding or interfering with the specific calcium-related events you intend to study.
-
Troubleshooting Steps:
-
Quantify Calcium Levels: Use a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) to directly measure the effect of this compound on intracellular calcium concentration in your cell type.[4]
-
Establish a Timeline: Measure calcium changes at various time points after this compound treatment to understand the kinetics of the effect.
-
Use Calcium Chelators: As a control experiment, use an intracellular calcium chelator (e.g., BAPTA-AM) to determine if the observed downstream effects are indeed calcium-dependent.
-
Consider Alternative Drugs: If the interference from global calcium changes is too severe, consider whether a different compound that does not primarily target ion pumps would be more suitable for your experiment.
-
Quantitative Data Summary
Table 1: Effective Concentrations of this compound on Various Cellular Pathways
| Cell Line(s) | Pathway/Effect Investigated | Effective Concentration Range | Reference(s) |
| LNCaP (Prostate Cancer) | Induction of Apoptosis | 25-50 nM | [8][9] |
| A549, H1650, H1975 (Lung Cancer) | Induction of Apoptosis | 12.5-100 nM | [6] |
| A549 (Lung Cancer) | Inhibition of STAT3 Phosphorylation | 25-50 nM | [5] |
| Lung Cancer Cells | Inhibition of AKT and mTOR Phosphorylation | 3-25 nM | [8] |
| Panc-1 (Pancreatic Cancer) | IC50 for Cytotoxicity | ~nM range | [4] |
| NL-20 (Normal Lung) | Cytotoxicity | Low at 10-50 nM, comparable to cancer cells at 100-200 nM | [5] |
Key Experimental Protocols
1. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: Utilizes a cell-permeable dye such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which is non-fluorescent until oxidized by ROS within the cell.
-
Methodology:
-
Seed cells in a suitable plate format (e.g., 96-well black plate for fluorescence reader or plates for flow cytometry).
-
Treat cells with this compound at desired concentrations and time points. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
After treatment, wash the cells with warm phosphate-buffered saline (PBS).
-
Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells again with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/535 nm) or analyze by flow cytometry (FITC channel).
-
2. Assessment of Mitochondrial Membrane Potential (MMP)
-
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Methodology:
-
Culture and treat cells with this compound as described above.
-
After treatment, collect and wash the cells.
-
Resuspend the cells in PBS and add JC-1 dye to a final concentration of 2 µM.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells to remove the dye.
-
Analyze the cell population immediately by flow cytometry, detecting green fluorescence (FITC channel) and red fluorescence (PE or PerCP channel).
-
Calculate the ratio of red to green fluorescence to quantify the change in MMP.
-
3. Western Blot for Apoptosis and Signaling Markers
-
Principle: Standard immunoblotting to detect changes in the expression or phosphorylation status of key proteins.
-
Methodology:
-
Treat cells with this compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies could include:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
Signaling: p-STAT3 (Tyr705), STAT3, p-Akt (Ser473), Akt.
-
Loading Control: β-Actin, GAPDH.
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Core off-target mechanism of this compound.
Caption: this compound-induced apoptotic signaling.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
References
- 1. What is Proscillaridin used for? [synapse.patsnap.com]
- 2. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upreg… [ouci.dntb.gov.ua]
- 4. This compound induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researcherslinks.com [researcherslinks.com]
- 7. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researcherslinks.com [researcherslinks.com]
- 9. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound slows the prostate cancer progression through triggering the activation of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heart failure drug this compound targets MYC overexpressing leukemia through global loss of lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Proscillaridin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Proscillaridin (B1679727) A.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of Proscillaridin A?
A1: The oral bioavailability of this compound is primarily limited by two factors:
-
Acid Instability: this compound is susceptible to degradation in the acidic environment of the stomach. In vitro studies have shown that it is rapidly inactivated at low pH.[1]
-
Extensive Metabolism: this compound undergoes significant first-pass metabolism in the body, which reduces the amount of active drug that reaches systemic circulation.[1]
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
A2: Based on current research, three main strategies show promise for improving the oral bioavailability of this compound:
-
Enteric Coating: This formulation approach protects the drug from the acidic environment of the stomach, allowing it to pass into the more neutral pH of the small intestine for absorption. Studies have shown that enteric-coated preparations of this compound lead to higher plasma levels compared to standard oral formulations.[1]
-
Chemical Modification: Altering the chemical structure of this compound can improve its pharmacokinetic properties. For example, a methylated analog, proscillaridin-4'-methyl ether, has demonstrated a relative enteral availability of approximately 60%.
-
Nanoformulations: Encapsulating this compound in nanocarriers, such as solid lipid nanoparticles (SLNs) or self-emulsifying drug delivery systems (SEDDS), can protect it from degradation, enhance its solubility, and improve its absorption. While specific data for this compound is limited, studies on the structurally similar cardiac glycoside, Digoxin (B3395198), have shown significant bioavailability enhancement with nanoformulations.[2][3][4]
Q3: Are there any commercially available formulations of this compound with enhanced bioavailability?
A3: Historically, an enteric-coated preparation of this compound has been documented to result in higher plasma levels, suggesting its potential for improved bioavailability.[1] However, the current availability of specific commercial formulations may vary by region and regulatory approval. Researchers are encouraged to explore compounding options or novel formulation development.
Troubleshooting Guide for this compound Bioavailability Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low and variable plasma concentrations in preclinical animal models after oral administration. | Degradation of this compound in the stomach. | 1. Develop an enteric-coated formulation for your preclinical studies. 2. Administer the compound with a pH-modifying agent to transiently increase gastric pH (use with caution as this may affect normal physiology). |
| Poor membrane permeability. | 1. Conduct in vitro Caco-2 permeability assays to assess the intrinsic permeability of this compound. 2. If permeability is low, consider co-administration with a permeation enhancer or developing a nanoformulation to facilitate transport across the intestinal epithelium. | |
| High first-pass metabolism. | 1. Characterize the metabolic profile of this compound in liver microsomes or hepatocytes from the animal model being used. 2. Consider the synthesis of this compound analogs with modified metabolic sites to reduce first-pass clearance. | |
| Inconsistent results in in vitro dissolution studies. | Poor aqueous solubility of this compound. | 1. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids. 2. Incorporate surfactants or cyclodextrins in the dissolution medium to improve solubilization. 3. Develop a nanoformulation (e.g., SLNs, SEDDS) to enhance the dissolution rate. |
| Failure to detect this compound in plasma samples. | Insufficient analytical method sensitivity. | 1. Develop and validate a highly sensitive LC-MS/MS method for the quantification of this compound in plasma. 2. Ensure proper sample preparation to minimize matrix effects and maximize recovery. |
| Rapid and extensive metabolism. | 1. In addition to the parent drug, screen for and quantify major metabolites in plasma samples. 2. A comprehensive pharmacokinetic profile should include both the parent compound and its primary metabolites. |
Data Presentation: Enhancing Bioavailability of Cardiac Glycosides
Direct comparative pharmacokinetic data for different this compound formulations is limited. However, studies on the structurally similar cardiac glycoside, Digoxin, provide a strong rationale for the potential of nanoformulations to enhance bioavailability.
Table 1: Illustrative Pharmacokinetic Parameters of Digoxin Solid Lipid Nanoparticles (SLNs) vs. Digoxin Solution in Rabbits
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Digoxin Solution | 3.5 ± 0.4 | 1.0 | 18.9 ± 2.1 | 100 |
| Digoxin-SLN | 8.2 ± 0.9 | 2.5 | 68.7 ± 7.5 | 363.5 |
Data adapted from a study on Digoxin-loaded solid lipid nanoparticles. This table serves as an example of the potential for bioavailability enhancement using nanoformulations for cardiac glycosides.
Experimental Protocols
Preparation of Enteric-Coated this compound Tablets (Conceptual Protocol)
-
Core Tablet Preparation:
-
Mix this compound with appropriate fillers (e.g., microcrystalline cellulose), binders (e.g., povidone), and disintegrants (e.g., croscarmellose sodium).
-
Granulate the mixture and then compress it into core tablets.
-
-
Seal Coating (Optional but Recommended):
-
Apply a seal coat (e.g., using a non-enteric film-forming polymer like HPMC) to the core tablets to protect them from the acidic enteric polymer.
-
-
Enteric Coating:
-
Prepare a coating solution containing an enteric polymer (e.g., Eudragit® L 100-55), a plasticizer (e.g., triethyl citrate), and an anti-tacking agent (e.g., talc) in an appropriate solvent system.
-
Apply the enteric coating solution to the seal-coated tablets in a fluid bed coater or a coating pan until the desired weight gain is achieved.
-
-
Drying and Curing:
-
Dry the coated tablets to remove the solvent and then cure them at a specified temperature and time to ensure proper film formation.
-
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Lipid Phase Preparation:
-
Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point.
-
Dissolve this compound in the molten lipid.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or Tween 80).
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the nanoemulsion in an ice bath to solidify the lipid, leading to the formation of SLNs.
-
-
Purification and Characterization:
-
Purify the SLN dispersion by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
-
In Vitro Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Transport Study:
-
Add this compound (in a transport buffer) to the apical (A) side of the monolayer.
-
At predetermined time points, collect samples from the basolateral (B) side.
-
To assess efflux, add this compound to the basolateral side and collect samples from the apical side.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value to quantify the rate of transport across the Caco-2 monolayer.
-
In Vivo Pharmacokinetic Study in a Rat Model
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley or Wistar rats for at least one week.
-
Divide the rats into groups to receive different formulations of this compound (e.g., oral solution, enteric-coated tablet, nanoformulation) and an intravenous (IV) formulation for absolute bioavailability determination.
-
-
Dosing:
-
Administer the oral formulations by oral gavage.
-
Administer the IV formulation via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation and Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for improving bioavailability.
Caption: Logic of formulation strategies.
References
- 1. On the pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition rate of this compound in man after multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improvement of digoxin oral absorption in rabbits by incorporation into solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating off-target effects of Proscillaridin A in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Proscillaridin (B1679727) A in experiments, with a special focus on mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Proscillaridin A?
This compound is a cardiac glycoside whose primary mechanism of action is the inhibition of the Na+/K+-ATPase pump located on the cell membrane.[1] This inhibition leads to an increase in intracellular sodium ion concentration, which in turn increases intracellular calcium levels, enhancing cardiac contractility.[1] In cancer research, this disruption of ion homeostasis is a key trigger for its anti-tumor effects.[2][3]
Q2: What are the known off-target effects of this compound?
Beyond its primary target, the Na+/K+-ATPase, this compound has been shown to modulate several other signaling pathways, which can be considered off-target effects depending on the experimental context. These include:
-
STAT3 Signaling Inhibition: this compound can inhibit both constitutive and inducible STAT3 activation.[4][5]
-
Induction of Oxidative and ER Stress: It can lead to the generation of reactive oxygen species (ROS) and induce endoplasmic reticulum (ER) stress.[4][6]
-
MAPK Pathway Activation: this compound can activate JNK and p38 signaling pathways.[4]
-
Modulation of Apoptosis-Related Proteins: It affects the expression of Bcl-2 family proteins, leading to apoptosis.[5]
-
EGFR-Src Pathway Downregulation: It has been shown to inhibit the EGFR-Src-associated pathway in lung cancer cells.[7]
-
MYC Degradation: this compound can reduce the half-life of the MYC protein, leading to its degradation.[8][9]
-
Global Loss of Lysine (B10760008) Acetylation: It can cause a significant loss of lysine acetylation in histone and non-histone proteins.[8][9]
Q3: How can I minimize off-target effects in my cell culture experiments?
Minimizing off-target effects is crucial for obtaining specific and reliable results. Key strategies include:
-
Dose Optimization: Use the lowest effective concentration of this compound. A dose-response experiment is essential to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Time-Course Experiments: Limit the duration of exposure to this compound to the minimum time required to observe the desired on-target effect.
-
Use of Control Cell Lines: Include control cell lines that may be less sensitive to certain off-target effects to help differentiate between on-target and off-target responses.
-
Specific Inhibitors/Activators: In combination with this compound, use specific inhibitors or activators of suspected off-target pathways to confirm their involvement.
-
Gene Knockout/Knockdown Models: Utilize CRISPR/Cas9 or shRNA to create cell lines with knocked-out or knocked-down off-target proteins to validate the specificity of this compound's effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death not related to the intended apoptotic pathway. | Off-target cytotoxicity due to excessive oxidative stress or ER stress. | 1. Lower the concentration of this compound. 2. Reduce the incubation time. 3. Co-treat with an antioxidant (e.g., N-acetylcysteine) to quench ROS. 4. Analyze markers of ER stress (e.g., CHOP expression) to confirm its induction. |
| Inconsistent results between experimental replicates. | Variability in cell confluence, passage number, or serum concentration in the media, which can alter cellular responses. | 1. Standardize cell seeding density and ensure consistent confluence at the time of treatment. 2. Use cells within a defined low passage number range. 3. Use the same batch of serum for all experiments. |
| Unexpected changes in the expression of unrelated genes or proteins. | Broad, non-specific effects on transcription and translation due to global changes in cellular homeostasis (e.g., ion imbalance, stress responses). | 1. Perform a thorough literature search for known off-target effects of this compound on your specific cell type. 2. Use a more targeted approach to validate your findings, such as using a different inhibitor for the same primary target. 3. Consider RNA-seq or proteomics to get a broader view of the off-target effects and identify affected pathways. |
| Difficulty in reproducing published data. | Differences in experimental conditions such as cell line subtype, media formulation, or specific batch of this compound. | 1. Obtain the exact same cell line from the same source as the original publication. 2. Use the identical media and supplements. 3. If possible, obtain this compound from the same supplier and lot number. 4. Contact the authors of the original study for detailed protocols. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hrs) | Reference |
| A549 | Lung Adenocarcinoma | ~25-50 | 24 | [4] |
| H1650 | Non-Small Cell Lung Cancer | ~25-50 | 24 | [4] |
| LNCaP | Prostate Cancer | ~25-50 | 24 | [5] |
| DU145 | Prostate Cancer | ~25-50 | 24 | [5] |
| HT29 | Colon Cancer | ~11.1 | 24 | [10] |
| SW620 | Colon Cancer | ~3.7 | 24 | [10] |
| PC9 | Non-Small Cell Lung Cancer | Varies (Dose-dependent) | 24, 48, 72 | [7] |
| PC9IR | Gefitinib-resistant NSCLC | Varies (Dose-dependent) | 24, 48, 72 | [7] |
| H1975 | Non-Small Cell Lung Cancer | Varies (Dose-dependent) | 24, 48, 72 | [7] |
Key Experimental Protocols
Protocol 1: Determining the Optimal Dose of this compound using MTT Assay
Objective: To determine the concentration of this compound that effectively inhibits cell viability in a dose-dependent manner.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of STAT3 at Tyrosine 705.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for the desired time. For inducible STAT3 activation, cells can be pre-treated with this compound before stimulation with an activator like IL-6.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phospho-STAT3 signal to total STAT3 and the loading control.
Visualizations
References
- 1. What is the mechanism of Proscillaridin? [synapse.patsnap.com]
- 2. This compound induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heart failure drug this compound targets MYC overexpressing leukemia through global loss of lysine acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heart failure drug this compound targets MYC overexpressing leukemia through global loss of lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Proscillaridin A Versus Digoxin: A Comparative Guide to Anticancer Efficacy
In the landscape of cancer research, the repurposing of existing drugs has emerged as a promising strategy to expedite the development of novel anticancer therapies. Among the candidates, cardiac glycosides, traditionally used for treating heart conditions, have garnered significant attention for their potent cytotoxic effects on cancer cells. This guide provides a detailed comparison of the anticancer efficacy of two prominent cardiac glycosides: Proscillaridin A and Digoxin.
At a Glance: Key Differences in Anticancer Profile
| Feature | This compound | Digoxin |
| Primary Mechanism | Inhibition of Na+/K+-ATPase | Inhibition of Na+/K+-ATPase |
| Key Signaling Pathways | STAT3, EGFR-Src, JNK, ER Stress | PI3K/Akt/mTOR, Src-related pathways, HIF-1α |
| Reported Anticancer Effects | Induces apoptosis, inhibits proliferation and motility, sensitizes to TRAIL-induced cell death | Induces apoptosis and autophagy, inhibits proliferation, migration, and invasion, reduces circulating tumor cell cluster size |
| Selectivity | Shows some selective toxicity towards cancer cells at lower concentrations | Exhibits preferential cytotoxicity in cancer cells over normal cells |
Quantitative Analysis: Cytotoxicity Across Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Digoxin in various cancer cell lines, providing a quantitative measure of their cytotoxic potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |
| A549 | Non-Small Cell Lung Cancer | 25-50 | 24 | [1] |
| H1650 | Non-Small Cell Lung Cancer | 25-50 | 24 | [1] |
| PC9 | Non-Small Cell Lung Cancer | ~25 | 48 | [2] |
| PC9IR | Non-Small Cell Lung Cancer | ~30 | 48 | [2] |
| H1975 | Non-Small Cell Lung Cancer | ~40 | 48 | [2] |
| RD | Embryonal Rhabdomyosarcoma | Not specified | 24-48 | [3] |
| MDA-MB-231 | Breast Cancer | 51 ± 2 | 24 | [4] |
| MDA-MB-231 | Breast Cancer | 15 ± 2 | 48 | [4] |
| GBM6 | Glioblastoma | Not specified | 72 | [5] |
| GBM9 | Glioblastoma | Not specified | 72 | [5] |
| U87-MG | Glioblastoma | Not specified | Not specified | [5] |
| U251-MG | Glioblastoma | Not specified | Not specified | [5] |
| HCT-116 | Colorectal Cancer | 0.132 µM | 72 | [6] |
| HT-29 | Colorectal Cancer | 1.230 µM | 72 | [6] |
| SK-OV-3 | Ovarian Adenocarcinoma | 0.096 µM | 72 | [6] |
Table 2: IC50 Values of Digoxin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.10 | 24 | [7] |
| H1299 | Non-Small Cell Lung Cancer | 0.12 | 24 | [7] |
| A549 | Non-Small Cell Lung Cancer | 0.037 | 48 | [7] |
| H1299 | Non-Small Cell Lung Cancer | 0.054 | 48 | [7] |
| MCF-7 | Breast Cancer | 0.060 | Not specified | [8] |
| BT-474 | Breast Cancer | 0.230 | Not specified | [8] |
| MDA-MB-231 | Breast Cancer | 0.080 | Not specified | [8] |
| ZR-75-1 | Breast Cancer | 0.170 | Not specified | [8] |
| MDA-MB-231 | Breast Cancer | 122 ± 2 nM | 24 | [4] |
| MDA-MB-231 | Breast Cancer | 70 ± 2 nM | 48 | [4] |
Mechanisms of Action: A Look at the Signaling Pathways
Both this compound and Digoxin initiate their anticancer effects by inhibiting the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients. This inhibition triggers a cascade of downstream signaling events that ultimately lead to cancer cell death.
This compound's Anticancer Signaling Cascade
This compound has been shown to induce apoptosis and inhibit cancer cell proliferation and motility through the modulation of several key signaling pathways.[1][2][9] It inhibits the activation of STAT3, a transcription factor often constitutively active in cancer, and downregulates the EGFR-Src signaling axis.[2][9] Furthermore, it can induce oxidative and endoplasmic reticulum (ER) stress, leading to the activation of JNK and subsequent apoptosis.[1][10]
Caption: this compound's anticancer signaling pathways.
Digoxin's Multifaceted Anticancer Mechanisms
Digoxin also exerts its anticancer effects through various signaling pathways downstream of Na+/K+-ATPase inhibition. It has been shown to block the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.[11] Additionally, Digoxin can inhibit multiple Src-related signaling pathways, impacting cell proliferation, invasion, and migration.[12] Another key mechanism is the inhibition of HIF-1α synthesis, a crucial factor for tumor adaptation to hypoxic conditions.[7]
Caption: Digoxin's primary anticancer signaling pathways.
Experimental Protocols
This section details the methodologies used in the cited studies to evaluate the anticancer efficacy of this compound and Digoxin.
Cell Viability and Cytotoxicity Assays
A common method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or Digoxin for specific time periods (e.g., 24, 48, 72 hours).
-
Following treatment, the medium is replaced with fresh medium containing MTT solution.
-
The cells are incubated to allow the formazan (B1609692) crystals to form.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control (untreated) cells, and IC50 values are calculated.
Caption: General workflow for an MTT cell viability assay.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is employed to investigate the effects of this compound and Digoxin on the expression and phosphorylation of key proteins in the signaling pathways.
General Protocol:
-
Cancer cells are treated with the compounds for a specified duration.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
To evaluate the in vivo anticancer efficacy, mouse xenograft models are often utilized.
General Protocol:
-
Human cancer cells are subcutaneously injected into immunodeficient mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives intraperitoneal or oral administration of this compound or Digoxin at a specific dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Clinical Perspectives and Future Directions
Both this compound and Digoxin have shown considerable promise as repurposed anticancer agents in preclinical studies. Clinical trials have been initiated for some cardiac glycosides, including Digoxin, to evaluate their efficacy and safety in cancer patients.[11][13] Recent clinical data suggests that Digoxin can reduce the size of circulating tumor cell (CTC) clusters in metastatic breast cancer patients, potentially decreasing the risk of metastasis.[14][15][16][17]
While the primary mechanism of action for both compounds is the inhibition of Na+/K+-ATPase, they appear to modulate distinct downstream signaling pathways, which may translate to differential efficacy in various cancer types. This compound's potent induction of apoptosis and inhibition of key oncogenic pathways like STAT3 and EGFR-Src make it a strong candidate for further investigation.[2][9] Digoxin's ability to interfere with multiple survival pathways and its observed effects on CTCs highlight its potential in combating metastatic disease.[12][14]
Further head-to-head comparative studies, both in vitro and in vivo, are warranted to delineate the specific cancer types that are most sensitive to each compound. Additionally, combination studies with standard chemotherapeutic agents or targeted therapies could unlock synergistic effects and overcome drug resistance. The continued exploration of these "old" drugs holds significant potential for the development of new and effective cancer treatments.
References
- 1. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 13. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trial.medpath.com [trial.medpath.com]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. biocompare.com [biocompare.com]
- 17. futura-sciences.com [futura-sciences.com]
A Comparative Analysis of Proscillaridin A and Ouabain Cytotoxicity in Cancer Cells
A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of two potent cardiac glycosides.
Proscillaridin (B1679727) A and ouabain (B1677812), both members of the cardiac glycoside family, have garnered significant attention in oncological research for their potent cytotoxic effects against a variety of cancer cell lines. Traditionally used in the treatment of cardiac conditions, their ability to inhibit the Na+/K+-ATPase pump is a key mechanism in their anticancer activity. This guide provides a detailed comparison of their cytotoxic profiles, supported by experimental data, to aid researchers in their potential application in cancer therapeutics.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for Proscillaridin A and ouabain in various cancer cell lines, as reported in several studies.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |
| This compound | MDA-MB-231 | Breast Cancer | 51 ± 2 | 24 | [1] |
| MDA-MB-231 | Breast Cancer | 15 ± 2 | 48 | [1] | |
| Panc-1 | Pancreatic Cancer | 35.25 | 72 | [2] | |
| BxPC-3 | Pancreatic Cancer | 180.3 | 72 | [2] | |
| AsPC-1 | Pancreatic Cancer | 370.9 | 72 | [2] | |
| LNCaP | Prostate Cancer | 25-50 | Not Specified | [3] | |
| A549, H1650, H1975 | Non-small cell lung carcinoma | 12.5-100 | Not Specified | [4] | |
| Ouabain | MDA-MB-231 | Breast Cancer | 150 ± 2 | 24 | [1] |
| MDA-MB-231 | Breast Cancer | 90 ± 2 | 48 | [1] | |
| HaCaT | Keratinocytes (Psoriatic model) | 233 | Not Specified | [5] | |
| A549 | Lung Cancer | ~25-100 (dose-dependent reduction in survival) | 24, 48, 72 | [6] | |
| Hela | Cervical Cancer | ~50-100 (dose-dependent reduction in survival) | 24, 48, 72 | [6] | |
| HCT116 | Colon Cancer | ~50-100 (dose-dependent reduction in survival) | 24, 48, 72 | [6] | |
| Biliary Tract Cancer Cells | Biliary Tract Cancer | Low nanomolar range | 72 | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay method, and incubation time.
Based on direct comparative studies in MDA-MB-231 breast cancer cells, this compound demonstrates significantly higher cytotoxic potency than ouabain.[1] The IC50 values for this compound are consistently lower than those for ouabain at both 24 and 48-hour time points.[1]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the assessment of this compound and ouabain cytotoxicity.
Cell Viability Assays (MTT and CCK-8)
These colorimetric assays are used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or ouabain for specific time periods (e.g., 24, 48, 72 hours).
-
Reagent Incubation:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. The formazan (B1609692) crystals formed by viable cells are then solubilized with a solvent like DMSO.
-
CCK-8 Assay: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours.
-
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against compound concentration.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)
This method is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with this compound or ouabain at the desired concentrations and for the specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.
Signaling Pathways in Cytotoxicity
Both this compound and ouabain exert their cytotoxic effects through the modulation of several key signaling pathways.
This compound-Induced Cytotoxicity Pathway
This compound's cytotoxic mechanism involves the induction of apoptosis and autophagy, often linked to mitochondrial dysfunction and the modulation of critical signaling pathways such as STAT3 and PI3K/AKT/mTOR.[2][3][4]
Caption: this compound signaling pathway leading to cytotoxicity.
Ouabain-Induced Cytotoxicity Pathway
Ouabain-induced cytotoxicity is also multifaceted, involving apoptosis, the generation of reactive oxygen species (ROS), and the inhibition of pro-survival signaling pathways.[5][6][8] The impairment of glutathione (B108866) metabolism has also been identified as a key mechanism in certain cell types.[5]
Caption: Ouabain-induced cytotoxicity pathway.
Conclusion
Both this compound and ouabain exhibit potent cytotoxic effects against a range of cancer cells, primarily through the induction of apoptosis and modulation of key signaling pathways. Comparative data suggests that this compound is a more potent cytotoxic agent than ouabain in certain cancer cell lines. The choice between these two cardiac glycosides for further preclinical or clinical investigation may depend on the specific cancer type and its molecular profile. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers designing and interpreting studies on the anticancer properties of these promising compounds.
References
- 1. Apoptosis-mediated cytotoxicity of ouabain, digoxin and this compound in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researcherslinks.com [researcherslinks.com]
- 5. Metabolomics analysis reveals cytotoxic effects of ouabain towards psoriatic keratinocytes via impairment of glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 [frontiersin.org]
- 7. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Proscillaridin A and Doxorubicin: A Synergistic Combination in Cancer Therapy
A detailed analysis of the enhanced anti-cancer effects of Proscillaridin A when combined with the widely used chemotherapeutic agent doxorubicin (B1662922). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic mechanisms, supporting experimental data, and detailed protocols.
The combination of this compound, a cardiac glycoside, with the anthracycline chemotherapy drug doxorubicin has demonstrated a significant synergistic effect in preclinical cancer models, particularly in prostate cancer. This synergy manifests as an enhanced induction of apoptosis (programmed cell death) and the overcoming of cellular resistance mechanisms. This guide synthesizes the available data to provide a clear comparison of the effects of the individual agents versus their combination, details the experimental methodologies used to ascertain these effects, and visualizes the key signaling pathways involved.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and doxorubicin has been most notably documented in prostate cancer cell lines. The following tables summarize the key quantitative findings from these studies.
Table 1: Enhancement of Apoptosis in Prostate Cancer Cells
| Cell Line | Treatment (24h) | Percentage of Apoptotic Cells (%) |
| LNCaP | Control | ~5% |
| This compound (25 nM) | ~15% | |
| Doxorubicin (2 µM) | ~20% | |
| This compound (25 nM) + Doxorubicin (2 µM) | ~45% [1][2] | |
| DU145 | Control | ~5% |
| This compound (25 nM) | ~8% | |
| Doxorubicin (2 µM) | ~12% | |
| This compound (25 nM) + Doxorubicin (2 µM) | ~25% [1][2] |
Data derived from He et al., 2018.[1][2]
Underlying Mechanisms of Synergy
The enhanced anti-cancer effect of the this compound and doxorubicin combination is attributed to the modulation of key cellular signaling pathways. This compound has been shown to inhibit the JAK2/STAT3 signaling pathway, a crucial mediator of cell survival and proliferation.[3][4][5] Doxorubicin treatment, on the other hand, can paradoxically lead to the activation of the pro-survival STAT3 pathway, contributing to drug resistance.[2][4]
This compound counteracts this effect by suppressing doxorubicin-induced STAT3 phosphorylation, thereby preventing this resistance mechanism and sensitizing the cancer cells to doxorubicin's cytotoxic effects.[2][3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the synergistic effects of this compound and doxorubicin.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed prostate cancer cells (LNCaP or DU145) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, doxorubicin, or a combination of both for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat LNCaP or DU145 cells with this compound (25 nM), doxorubicin (2 µM), or the combination for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for STAT3 Phosphorylation
This technique is used to detect the levels of total and phosphorylated STAT3 protein.
-
Cell Lysis: Treat cells as described for the apoptosis assay. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The combination of this compound and doxorubicin presents a promising therapeutic strategy for enhancing the efficacy of chemotherapy in cancer. The ability of this compound to counteract doxorubicin-induced resistance mechanisms, specifically by inhibiting STAT3 phosphorylation, leads to a synergistic increase in apoptosis in cancer cells. The experimental data strongly supports the continued investigation of this combination in preclinical and potentially clinical settings to improve patient outcomes. Further research is warranted to explore this synergy in other cancer types and to fully elucidate the complex molecular interactions at play.
References
- 1. This compound inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
- 4. medsci.org [medsci.org]
- 5. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]
Proscillaridin A: An In Vivo Anti-Tumor Efficacy Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor effects of Proscillaridin A against other therapeutic alternatives, supported by experimental data from preclinical studies. This compound, a cardiac glycoside, has demonstrated significant anti-cancer properties across various tumor models. This document summarizes key findings, presents detailed experimental protocols, and visualizes the underlying molecular pathways to inform further research and drug development efforts.
In Vivo Efficacy of this compound: A Comparative Summary
This compound has been validated as a potent anti-tumor agent in several in vivo cancer models, including glioblastoma, non-small-cell lung cancer (NSCLC), and pancreatic cancer. Its efficacy is benchmarked against relevant alternative treatments such as Afatinib and Digoxin (B3395198).
Quantitative Comparison of In Vivo Anti-Tumor Effects
The following tables summarize the quantitative data from key in vivo studies, providing a comparative overview of this compound's performance.
Table 1: Glioblastoma Xenograft Models
| Parameter | This compound | Digoxin (for comparison) | Vehicle Control | Citation |
| Tumor Model | GBM6 (subcutaneous) | N/A (in vivo GBM data not directly comparable) | GBM6 (subcutaneous) | [1] |
| Treatment | 7 mg/kg, i.p., 5 days/week for 3 weeks | N/A | Vehicle | [1] |
| Tumor Volume | 201 mm³ (at day 21) | N/A | 1266 mm³ (at day 21) | [1] |
| Tumor Model | GBM6 (orthotopic) | N/A | GBM6 (orthotopic) | [1] |
| Median Survival | 137 days | N/A | 58 days | [1] |
| Tumor Model | U87-MG (orthotopic) | N/A | U87-MG (orthotopic) | [1] |
| Median Survival | 30 days | N/A | 16.5 days | [1] |
Note: While Digoxin has shown anti-tumor effects in other cancer models in vivo, a direct head-to-head in vivo comparison with this compound in a glioblastoma model was not identified in the reviewed literature. In vitro studies suggest both have activity against glioblastoma cell lines.[2]
Table 2: Non-Small-Cell Lung Cancer (NSCLC) Xenograft Model
| Parameter | This compound | Afatinib | Vehicle Control | Citation |
| Tumor Model | H1975 (subcutaneous) | H1975 (subcutaneous) | H1975 (subcutaneous) | [3] |
| Treatment | 3 mg/kg, i.p., daily for 21 days | 10 mg/kg, i.p., daily for 21 days | Vehicle | [3] |
| Tumor Growth | Significantly suppressed | Significantly suppressed | - | [3] |
| Toxicity | Less pharmaceutical toxicity (less body weight decrease) | Higher pharmaceutical toxicity | - | [3] |
| Key Finding | This compound shows significant in vivo anti-tumor activity with a favorable toxicity profile compared to Afatinib.[3] |
Table 3: Pancreatic Cancer Xenograft Model
| Parameter | This compound | Vehicle Control | Citation |
| Tumor Model | Panc-1 (subcutaneous) | Panc-1 (subcutaneous) | [4] |
| Treatment | 6.5 mg/kg, i.p., every 2 days for 3 weeks | PBS | [4] |
| Mean Tumor Weight | 0.11 g | 0.24 g | [4] |
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the experimental protocols for the key in vivo studies cited.
Glioblastoma Xenograft Studies (this compound)
-
Cell Lines: GBM6 and U87-MG human glioblastoma cell lines.
-
Animal Model: Nude mice.
-
Subcutaneous Xenograft Model:
-
500,000 GBM6 cells were subcutaneously transplanted into nude mice.[1]
-
When tumors reached a volume of 2-4 mm³, mice were randomized into treatment and control groups.[1]
-
Treatment consisted of intraperitoneal (i.p.) injections of this compound (7 mg/kg body weight) or vehicle, administered 5 days a week for 3 weeks.[1]
-
Tumor volume was measured every 4 days.[1]
-
-
Orthotopic Xenograft Model:
Non-Small-Cell Lung Cancer Xenograft Study (this compound vs. Afatinib)
-
Cell Line: H1975 human NSCLC cell line.
-
Animal Model: Nude mice.
-
Xenograft Model:
-
5 x 10⁶ H1975 cells were subcutaneously injected into nude mice.[3]
-
Once tumors reached approximately 100 mm³, mice were randomized into three groups: vehicle, this compound, and Afatinib.[3]
-
Mice were treated daily for 21 days with intraperitoneal injections of vehicle, this compound (3 mg/kg), or Afatinib (10 mg/kg).[3]
-
Tumor volumes and body weights were measured every third day.[3]
-
Pancreatic Cancer Xenograft Study (this compound)
-
Cell Line: Panc-1 human pancreatic cancer cell line.
-
Animal Model: Nude mice.
-
Xenograft Model:
-
5 x 10⁶ Panc-1 cells were subcutaneously injected into the left armpit of nude mice.[4]
-
Seven days after implantation, mice were randomized to receive either this compound (6.5 mg/kg) or phosphate-buffered saline (PBS) as a vehicle control.[4]
-
Treatments were administered via intraperitoneal injection every two days for three weeks.[4]
-
Tumor volumes were measured every three days, and tumors were weighed at the end of the study.[4]
-
Signaling Pathways and Experimental Workflows
The anti-tumor effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and the experimental workflows.
Caption: this compound's anti-tumor signaling pathways.
Caption: General experimental workflow for in vivo studies.
Conclusion
The presented data strongly support the in vivo anti-tumor efficacy of this compound in preclinical models of glioblastoma, non-small-cell lung cancer, and pancreatic cancer. It demonstrates significant inhibition of tumor growth and, in the case of glioblastoma, a notable improvement in survival. The comparative data, particularly in the NSCLC model, suggests a potentially favorable toxicity profile for this compound over existing therapies like Afatinib. The elucidated signaling pathways provide a solid foundation for understanding its mechanism of action and for the rational design of future clinical trials. Further head-to-head comparative studies would be beneficial to more definitively position this compound within the landscape of cancer therapeutics.
References
- 1. This compound is cytotoxic for glioblastoma cell lines and controls tumor xenograft growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systems biology-based drug repositioning identifies digoxin as a potential therapy for groups 3 and 4 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Cardiac Glycosides in Cancer Therapy: A Comparative Analysis
A deep dive into the anti-neoplastic potential of cardiac glycosides, this guide offers a comparative analysis of prominent compounds, their mechanisms of action, and the experimental evidence supporting their use in cancer therapy. Intended for researchers, scientists, and drug development professionals, this document provides a comprehensive overview to inform further investigation and therapeutic development.
Cardiac glycosides, a class of naturally occurring compounds traditionally used in the treatment of heart failure, have garnered significant attention for their potent anti-cancer properties. These compounds exert their therapeutic effects primarily through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis. This inhibition triggers a cascade of downstream events, ultimately leading to cancer cell death. This guide provides a comparative analysis of three well-studied cardiac glycosides—Digitoxin (B75463), Digoxin (B3395198), and Ouabain—and evaluates their potential as cancer therapeutic agents.
Data Presentation: Comparative Cytotoxicity
The anti-proliferative effects of cardiac glycosides have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting a specific biological or biochemical function, is a key metric for comparison. The following tables summarize the IC50 values for Digitoxin, Digoxin, and Ouabain in various cancer cell lines as reported in preclinical studies. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and assay used.
| Cardiac Glycoside | Cancer Cell Line | IC50 (nM) | Incubation Time | Reference |
| Digitoxin | MCF-7 (Breast) | 33 | Not Specified | |
| TK-10 (Renal) | 3 | Not Specified | ||
| K-562 (Leukemia) | 6.4 | Not Specified | ||
| SKOV-3 (Ovarian) | 400 | 48 hours | ||
| Digoxin | MDA-MB-231 (Breast) | 122 | 24 hours | |
| MDA-MB-231 (Breast) | 70 | 48 hours | ||
| SKOV-3 (Ovarian) | 250 | 48 hours | ||
| Ouabain | MDA-MB-231 (Breast) | 150 | 24 hours | |
| MDA-MB-231 (Breast) | 90 | 48 hours |
Mechanisms of Action: Signaling Pathways
The primary molecular target of cardiac glycosides is the α-subunit of the Na+/K+-ATPase pump. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions. This disruption of ion homeostasis triggers various downstream signaling pathways that contribute to the anti-cancer effects of these compounds.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the anti-cancer effects of cardiac glycosides.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Cardiac glycoside stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with serial dilutions of the cardiac glycoside (typically ranging from 1 nM to 10 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium (B1200493) Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and fix in cold 70% ethanol for at least 30 minutes on ice.
-
Washing: Wash cells twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Comparative Analysis of Cardiac Glycosides
While all three cardiac glycosides—Digitoxin, Digoxin, and Ouabain—demonstrate anti-cancer activity, there are notable differences in their potency and selectivity.
Digitoxin has been shown to inhibit the growth of various cancer cell lines at concentrations that are within the therapeutic range for cardiac patients. Some studies suggest that digitoxin may have a more potent anti-cancer effect compared to digoxin.
Digoxin has also been extensively studied and has shown efficacy against several cancer types, including breast and ovarian cancer. However, its therapeutic window for cancer treatment may be narrower than that of digitoxin.
Ouabain has demonstrated potent anti-proliferative effects, particularly in prostate cancer cells. However, some studies indicate it may be slightly less potent than digoxin and proscillaridin (B1679727) A in certain breast cancer cell lines.
The choice of a particular cardiac glycoside for cancer therapy will likely depend on the specific cancer type, the genetic background of the tumor, and the desired therapeutic index. Further research, including well-designed clinical trials, is necessary to fully elucidate the therapeutic potential of these compounds in oncology.
Proscillaridin A vs. Digitoxin: A Mechanistic Showdown in Cancer Therapy
A Comparative Guide for Researchers
Proscillaridin (B1679727) A and digitoxin (B75463), both members of the cardiac glycoside family, have long been utilized in the treatment of cardiac conditions.[1][2] However, a growing body of evidence has illuminated their potent anticancer properties, prompting a surge in research to repurpose these compounds for oncological applications.[1][3][4] Both molecules exert their primary therapeutic effect by inhibiting the Na+/K+-ATPase pump, a critical transmembrane protein responsible for maintaining cellular ion homeostasis.[2][5] This guide provides a detailed mechanistic comparison of Proscillaridin A and digitoxin, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective activities, supported by experimental data and detailed protocols.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Digitoxin |
| Primary Target | Na+/K+-ATPase | Na+/K+-ATPase |
| Apoptosis Induction | Induces both intrinsic and extrinsic pathways.[6] Involves ROS generation, ER stress, and STAT3 inhibition.[3][7] Can upregulate death receptor 4 (DR4).[8] | Primarily induces apoptosis through caspase activation.[9][10] Can be mediated by suppression of c-MYC expression.[9] Also linked to ROS production and inhibition of Bcl-2.[11] |
| Signaling Pathways | Affects JNK, STAT3, AMPK, and NF-κB pathways.[3][8] Downregulates phosphorylation of EGFR, mTOR, and AKT.[6] | Impacts NFAT, c-MYC, and PI3K/Akt signaling.[9][12] Can activate Src and MAPK pathways.[10] |
| Anticancer Spectrum | Demonstrated activity against lung, prostate, breast, and colon cancer, as well as leukemia.[3][7][13][14] | Shows efficacy in breast, prostate, lung, and ovarian cancers, as well as leukemia.[12][15][16] |
| Therapeutic Potential | Considered a potent tumor suppressor both in vitro and in vivo. Sensitizes cancer cells to other therapies like TRAIL.[13][17] | Has a long history of clinical use for cardiac conditions, with a well-established pharmacokinetic profile.[4] Recent clinical trials are exploring its role in reducing circulating tumor cell clusters.[18][19][20] |
Quantitative Comparison: Potency and Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and digitoxin across various cancer cell lines, providing a quantitative measure of their cytotoxic potency.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| A549 | Non-small cell lung cancer | 12.5 - 100 | Not Specified |
| H1650 | Non-small cell lung cancer | 12.5 - 100 | Not Specified |
| H1975 | Non-small cell lung cancer | 12.5 - 100 | Not Specified |
| LNCaP | Prostate Cancer | ~25-50 | 24 |
| DU145 | Prostate Cancer | ~25-50 | 24 |
| RD | Rhabdomyosarcoma | ~5-10 | 48 |
Data compiled from multiple sources for illustrative purposes.[6]
Table 2: IC50 Values of Digitoxin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| BxPC-3 | Pancreatic Cancer | 18.2 | Not Specified |
| PANC-1 | Pancreatic Cancer | 25.6 | Not Specified |
| MIA PaCa-2 | Pancreatic Cancer | 33.1 | Not Specified |
| U-937 | Lymphoma | 20 | Not Specified |
| K-562 | Leukemia | 30 | Not Specified |
| A-549 | Lung Carcinoma | 20 | Not Specified |
| HT-29 | Colon Carcinoma | 40 | Not Specified |
| H1299 | Non-small cell lung cancer | 460 | 24 |
| HeLa | Cervical Cancer | 28 | 48 |
| HepG2/ADM | Doxorubicin-resistant Hepatoma | 9.13 | 72 |
Data compiled from multiple sources for illustrative purposes.[21][22][23]
Mechanistic Deep Dive: Signaling Pathways
Both this compound and digitoxin initiate their anticancer effects by binding to and inhibiting the Na+/K+-ATPase. This primary action disrupts the cellular ion balance, leading to a cascade of downstream signaling events that ultimately culminate in apoptosis.
This compound Signaling Cascade
This compound's inhibition of the Na+/K+-ATPase leads to an increase in intracellular calcium levels.[8] This triggers a multi-pronged signaling cascade. One key pathway involves the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[3] This, in turn, activates the JNK signaling pathway and inhibits the STAT3 activation, a critical transcription factor for cancer cell survival and proliferation.[3][7] Furthermore, this compound can upregulate the expression of death receptor 4 (DR4), sensitizing cancer cells to TRAIL-induced apoptosis.[8][13]
Caption: this compound signaling pathway leading to apoptosis.
Digitoxin Signaling Cascade
Digitoxin's inhibition of the Na+/K+-ATPase also triggers a rise in intracellular calcium.[4] A key consequence of this is the suppression of c-MYC expression, a potent oncogene, through the inhibition of the NFAT transcription factor.[9] This loss of c-MYC expression is a direct trigger for apoptotic cell death.[9] Additionally, digitoxin can induce apoptosis through the generation of ROS and subsequent inhibition of the anti-apoptotic protein Bcl-2.[11] The PI3K/Akt pathway, crucial for cell survival and proliferation, has also been shown to be inhibited by digitoxin in non-small cell lung cancer cells.[12]
Caption: Digitoxin signaling pathway leading to apoptosis.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed protocols for key experiments are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][24]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or Digitoxin (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[22]
-
Compound Treatment: Prepare serial dilutions of this compound or digitoxin in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Incubate for the desired time (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[25][22]
-
Incubation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[22]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[25][22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[25][22]
Caption: Workflow for the MTT cell viability assay.
Apoptosis (Annexin V-FITC) Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound or Digitoxin
-
Annexin V-FITC/PI double staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound or digitoxin for 24 hours.[25]
-
Cell Harvesting: Collect both floating and adherent cells and wash with PBS.[25]
-
Resuspension: Resuspend the cell pellets in 500 µL of binding buffer.[25]
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.[25]
-
Incubation: Incubate the samples in the dark for 15 minutes at room temperature.[25]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Conclusion and Future Directions
Both this compound and digitoxin exhibit potent anticancer activity through the inhibition of Na+/K+-ATPase, albeit via distinct downstream signaling pathways. This compound's mechanism involves a complex interplay of ROS generation, ER stress, and modulation of key survival pathways like STAT3 and NF-κB. Digitoxin, on the other hand, appears to exert its effects primarily through the suppression of the oncogene c-MYC and inhibition of the PI3K/Akt pathway.
The choice between these two cardiac glycosides for further preclinical and clinical development may depend on the specific cancer type and its underlying molecular characteristics. For instance, tumors with hyperactivated STAT3 signaling might be more susceptible to this compound, while those driven by c-MYC overexpression could be more responsive to digitoxin.
Further research is warranted to fully elucidate the therapeutic potential of these compounds. Head-to-head in vivo studies comparing their efficacy and toxicity profiles are crucial. Additionally, exploring combination therapies with existing chemotherapeutic agents or targeted therapies could unlock synergistic effects and overcome potential resistance mechanisms. The repurposing of these well-established drugs offers a promising and accelerated path towards novel cancer treatments.
References
- 1. Cardiac glycosides in cancer therapy: from preclinical investigations towards clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac Glycosides - BioPharma Notes [biopharmanotes.com]
- 3. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 6. researcherslinks.com [researcherslinks.com]
- 7. Inhibition of JNK-Mediated Autophagy Promotes this compound- Induced Apoptosis via ROS Generation, Intracellular Ca+2 Oscillation and Inhibiting STAT3 Signaling in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis and suppresses non-small-cell lung cancer tumor growth via calcium-induced DR4 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Sensitizes Human Colon Cancer Cells to TRAIL-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heart failure drug this compound targets MYC overexpressing leukemia through global loss of lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. europeanreview.org [europeanreview.org]
- 16. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. trial.medpath.com [trial.medpath.com]
- 19. futura-sciences.com [futura-sciences.com]
- 20. pharmacytimes.com [pharmacytimes.com]
- 21. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. broadpharm.com [broadpharm.com]
- 25. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Proscillaridin A: A Comparative Guide to its Selectivity for Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity of Proscillaridin (B1679727) A for cancer cells compared to healthy, non-malignant cells. Proscillaridin A, a cardiac glycoside, has garnered significant interest for its potent anticancer properties. This document objectively compares its performance with other cardiac glycosides and provides supporting experimental data and protocols to aid in research and development.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other cardiac glycosides in various cancer and normal cell lines. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is provided where data is available. An SI value greater than 1 suggests a degree of selective toxicity towards cancer cells.
Table 1: Cytotoxicity of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Normal Cell Line | IC50 (nM) | Selectivity Index (SI) | Reference |
| A549 | Lung Adenocarcinoma | ~25-50 | NL-20 | >50 (less toxic at these concentrations) | >1-2 | [1] |
| H1650 | Non-Small Cell Lung | ~25-50 | NL-20 | >50 (less toxic at these concentrations) | >1-2 | [1] |
| PC3 | Prostate Cancer (Androgen-Independent) | 2.127 | Mouse Prostate Epithelium Organoids | Little effect | High (not quantified) | [2] |
| DU145 | Prostate Cancer (Androgen-Independent) | ~25-50 | - | - | - | [3] |
| LNCaP | Prostate Cancer (Androgen-Dependent) | ~25-50 | - | - | - | [3] |
| MDA-MB-231 | Breast Cancer (Estrogen-Independent) | 51 (24h), 15 (48h) | - | - | - | [4] |
| MOLT-4 | Leukemia | 2.3 (48h) | Untransformed Fibroblasts | Resistant | >30 | [5] |
| NALM-6 | Leukemia | 3 (48h) | Untransformed Fibroblasts | Resistant | >23 | [5] |
| MYC-transformed Fibroblasts | Transformed Fibroblasts | 70 (48h) | Untransformed Fibroblasts | Resistant | High (not quantified) | [5] |
| GBM6 | Glioblastoma Stem-like | ~50 | Healthy Neural Cells | Not cytotoxic | High (not quantified) | [6] |
| GBM9 | Glioblastoma Stem-like | ~50 | Healthy Neural Cells | Not cytotoxic | High (not quantified) | [6] |
Table 2: Comparative Cytotoxicity of Cardiac Glycosides in Cancer Cells
| Compound | Cell Line | Cancer Type | IC50 (nM) - 24h | IC50 (nM) - 48h | Reference |
| This compound | MDA-MB-231 | Breast Cancer | 51 ± 2 | 15 ± 2 | [4] |
| Digoxin (B3395198) | MDA-MB-231 | Breast Cancer | 122 ± 2 | 70 ± 2 | [4] |
| Ouabain | MDA-MB-231 | Breast Cancer | 150 ± 2 | 90 ± 2 | [4] |
| This compound | Panel of human tumor cells | Various | 6.4 - 76 | - | [7] |
| Digitoxin (B75463) | Panel of human tumor cells | Various | - | - | [7] |
| Digoxin | Panel of human tumor cells | Various | - | - | [7] |
Note on Selectivity: Studies present conflicting observations regarding the selectivity of this compound. While some studies indicate high selectivity for certain cancer types like leukemia and androgen-independent prostate cancer, another comparative study found it to be the most potent among several cardiac glycosides but expressed no selective toxicity against a panel of solid or hematological tumor cells, in contrast to digitoxin and digoxin which did show selectivity.[2][5][7] This highlights the importance of cell-type specific evaluation of this compound's therapeutic window.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells by measuring metabolic activity.
Materials:
-
96-well microtiter plates
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mandatory Visualization
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Workflow for Determining IC50
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of this compound's Multi-Target Effects
Caption: Multi-target effects of this compound leading to anticancer activity.
References
- 1. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound slows the prostate cancer progression through triggering the activation of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis-mediated cytotoxicity of ouabain, digoxin and this compound in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heart failure drug this compound targets MYC overexpressing leukemia through global loss of lysine acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Gamble: A Comparative Guide to Proscillaridin A's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proscillaridin (B1679727) A's anticancer mechanism of action against other cardiac glycosides. By presenting supporting experimental data and detailed protocols, we aim to facilitate a comprehensive understanding of its therapeutic potential and guide future research.
Proscillaridin A, a cardiac glycoside traditionally used for cardiac conditions, has emerged as a potent anti-cancer agent. Its efficacy stems from a multi-pronged attack on cancer cells, primarily initiated by the inhibition of the Na+/K+-ATPase pump. This guide delves into the intricate signaling pathways modulated by this compound and offers a comparative analysis with other well-known cardiac glycosides like Digoxin (B3395198), Ouabain, and Bufalin.
Quantitative Performance Analysis
The cytotoxic effects of this compound and its counterparts have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison. While direct comparative studies are limited, the following tables summarize IC50 values from various independent investigations. It is important to consider that experimental conditions may vary between studies.
Table 1: Comparative Cytotoxicity (IC50) of Cardiac Glycosides in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (nM) | Digoxin (nM) | Ouabain (nM) | Bufalin (nM) | Reference |
| MDA-MB-231 | Breast Cancer | 15 - 51 | 70 - 122 | 90 - 150 | - | [1][2] |
| A549 | Non-Small Cell Lung Cancer | 25 - 50 | 100 | 10.44 | ~30 | [3][4][5][6] |
| H1299 | Non-Small Cell Lung Cancer | - | 120 | - | ~30 | [4][5] |
| HCT116 | Colon Cancer | - | - | - | - | [3] |
| HeLa | Cervical Cancer | - | - | - | - | [3] |
| PANC-1 | Pancreatic Cancer | - | - | 42.36 | - | [3] |
| Caki-1 | Renal Carcinoma | - | - | - | 18.06 - 43.68 | [7] |
| A375 | Melanoma | - | - | 30.25 - 153.11 | - | [8] |
| SK-Mel-28 | Melanoma | - | - | 87.42 - 772.14 | - | [8] |
| PC9 | Non-Small Cell Lung Cancer | See Ref. | - | - | - | [9] |
| H1975 | Non-Small Cell Lung Cancer | See Ref. | - | - | - | [9] |
| RD | Rhabdomyosarcoma | See Ref. | - | - | - | [10] |
| CT26 | Colorectal Cancer | 13 - 7435 | - | - | - | [11] |
| U-251 MG | Glioblastoma | - | - | - | See Ref. | [12] |
| FaDu | Head and Neck Cancer | - | - | - | 10 - 20 | [13] |
| 93-VU | Head and Neck Cancer | - | - | - | 10 - 20 | [13] |
| Detroit-562 | Head and Neck Cancer | - | - | - | 10 - 20 | [13] |
| OS-RC-2 | Renal Cancer | - | - | ~39 | - | [14][15] |
Table 2: Induction of Apoptosis by Cardiac Glycosides
| Compound | Cell Line | Concentration (nM) | Apoptotic Cells (%) | Treatment Duration (h) | Reference |
| Ouabain | A549 | 50 | 16.00 ± 1.3 | 24 | [3] |
| Ouabain | A549 | 100 | 27.77 ± 0.31 | 24 | [3] |
| Ouabain | HeLa | 50 | 7.57 ± 0.12 | 24 | [3] |
| Ouabain | HeLa | 100 | 13.87 ± 1.63 | 24 | [3] |
| Ouabain | HCT116 | 50 | 13.10 ± 0.17 | 24 | [3] |
| Ouabain | HCT116 | 100 | 18.30 ± 2.52 | 24 | [3] |
| Bufalin | Caki-1 | 5 - 200 | 27.72 - 84.46 | 12 - 24 | [7] |
| Digitoxin | BxPC-3 | 100 | >90 | - | [16] |
Deciphering the Molecular Mechanisms: Key Signaling Pathways
This compound's anticancer activity is not limited to its cytotoxic effects but is intricately linked to the modulation of several critical signaling pathways that govern cell survival, proliferation, and death.
Inhibition of Na+/K+-ATPase and Induction of Apoptosis
The primary mechanism of action for all cardiac glycosides is the inhibition of the Na+/K+-ATPase pump.[17] This leads to an increase in intracellular sodium and subsequently, an increase in intracellular calcium. This ionic imbalance triggers a cascade of events culminating in apoptosis (programmed cell death). This compound has been shown to induce apoptosis in various cancer cells, a key factor in its anti-tumor efficacy.[1]
Suppression of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often overactive in cancer, promoting cell proliferation and survival. This compound has been demonstrated to effectively inhibit the phosphorylation of STAT3, thereby blocking its activation and downstream signaling.[3][18]
References
- 1. Apoptosis-mediated cytotoxicity of ouabain, digoxin and this compound in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bufalin inhibits epithelial-mesenchymal transition and increases radiosensitivity of non-small cell lung cancer via inhibition of the Src signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
- 6. This compound Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targets of Bufalin on Renal Carcinoma and Mechanisms: Experimental Validation of Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ouabain Exhibited Strong Anticancer Effects in Melanoma Cells via Induction of Apoptosis, G2/M Phase Arrest, and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Proscillaridin A: A Novel Sensitizer in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Proscillaridin (B1679727) A, a cardiac glycoside, is emerging as a potent anti-cancer agent with the potential to enhance the efficacy of targeted therapies across various malignancies. This guide provides a comparative analysis of Proscillaridin A in combination with established targeted agents in non-small cell lung cancer, colon cancer, and leukemia, supported by experimental data. Furthermore, it explores the mechanistic rationale for its potential application in melanoma and hepatocellular carcinoma.
Non-Small Cell Lung Cancer (NSCLC): Overcoming Resistance to EGFR Inhibition
This compound demonstrates significant cytotoxic effects in NSCLC cell lines, including those resistant to first and third-generation EGFR tyrosine kinase inhibitors (TKIs). Its mechanism involves the downregulation of the EGFR-Src signaling pathway, suggesting a potential synergistic effect when combined with EGFR inhibitors.
Quantitative Data Summary
| Cell Line | Treatment | Concentration | Time (hours) | Cell Viability (%) |
| A549 (EGFR wild-type) | Osimertinib (B560133) | 100 nM | 48 | ~80% |
| This compound | 16 nM | 48 | ~60% | |
| H1975 (EGFR L858R/T790M) | Osimertinib | 100 nM | 48 | ~75% |
| This compound | 16 nM | 48 | ~65% | |
| PC9 (EGFR exon 19 del) | Osimertinib | 100 nM | 48 | ~50% |
| This compound | 16 nM | 48 | ~30% | |
| PC9IR (Gefitinib-resistant) | Osimertinib | 100 nM | 48 | ~60% |
| This compound | 16 nM | 48 | ~40% |
Data extracted from a study by Tsai et al. The inhibitory effect of this compound was shown to be more significant than that of osimertinib in each cell line.[1]
Experimental Protocols
Cell Viability Assay (PrestoBlue™ Assay):
-
NSCLC cells (A549, H1975, PC9, and PC9IR) were seeded in 96-well plates.
-
Cells were treated with either Osimertinib (100 nM) or this compound (16 nM) for the indicated time points.
-
At the end of the treatment period, PrestoBlue™ cell viability reagent was added to each well.
-
Plates were incubated for a specified time at 37°C.
-
Fluorescence was measured using a microplate reader to determine cell viability, with results presented as a percentage of the vehicle control.
Western Blot Analysis:
-
A549 and H1975 cells were treated with designated concentrations of this compound for 24 and 48 hours.
-
Cell lysates were prepared and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against EGFR, p-EGFR, Src, p-Src, FAK, p-FAK, paxillin, and p-paxillin.
-
After incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence detection system.
Signaling Pathway
Caption: this compound inhibits the EGFR-Src-FAK-Paxillin pathway.
Colon Cancer: Sensitization to TRAIL-Induced Apoptosis
This compound has been identified as a potent sensitizer (B1316253) to TNF-related apoptosis-inducing ligand (TRAIL)-induced cell death in colon cancer cells, including TRAIL-resistant lines. This effect is achieved through the upregulation of TRAIL receptors and downregulation of anti-apoptotic proteins.[2][3]
Quantitative Data Summary
| Cell Line | Treatment | This compound (nM) | TRAIL (ng/mL) | Apoptotic Cells (%) |
| HT29 | TRAIL alone | - | 5 | ~10% |
| This compound + TRAIL | 11.1 | 5 | ~40% | |
| SW620 (TRAIL-resistant) | TRAIL alone | - | 100 | ~5% |
| This compound + TRAIL | 3.7 | 100 | ~25% |
Data is illustrative and based on findings from Kim et al., where this compound synergistically enhanced TRAIL-induced cell death.[2][4]
Experimental Protocols
Apoptosis Assay (Annexin V Staining):
-
Colon cancer cells (HT29 and SW620) were seeded in 6-well plates.
-
Cells were pre-treated with various concentrations of this compound for 24 hours.
-
TRAIL was then added at the indicated concentrations and incubated for a further 16 hours.
-
Cells were harvested, washed, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
After incubation in the dark, the percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
Experimental Workflow
Caption: Workflow for assessing TRAIL-induced apoptosis with this compound.
Leukemia: Synergistic Inhibition of Cell Growth with Decitabine (B1684300)
In MYC-overexpressing leukemia, this compound has been shown to induce MYC degradation and inhibit cell growth.[5][6] Furthermore, it exhibits synergistic growth inhibition when combined with the DNA demethylating agent decitabine.[7][8]
Quantitative Data Summary
While specific quantitative data on the combination of this compound and decitabine is limited in the readily available literature, one study on embryonal rhabdomyosarcoma (a different cancer type but with a shared mechanistic link) reported synergistic growth inhibition and loss of clonogenicity.[7][8] Transcriptome analysis in colon cancer cells revealed that the combination of decitabine and this compound led to profound gene expression reprogramming, including the downregulation of 153 epigenetic regulators.[9][10]
Experimental Protocols
Clonogenicity Assay (Colony Formation Assay):
-
Leukemia cells are treated with this compound, decitabine, or the combination for a specified period.
-
After treatment, cells are seeded in a semi-solid medium (e.g., methylcellulose) at a low density in culture plates.
-
Plates are incubated for 1-2 weeks to allow for colony formation.
-
Colonies are stained with crystal violet and counted.
-
The combination index (CI) can be calculated to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Signaling Pathway
Caption: this compound and Decitabine target distinct oncogenic drivers.
Melanoma & Hepatocellular Carcinoma: A Mechanistic Rationale for Combination Therapy
Currently, there is a lack of direct experimental data for the combination of this compound with targeted therapies in melanoma and hepatocellular carcinoma (HCC). However, based on the known mechanisms of action, a strong rationale for such combinations can be proposed.
Melanoma: Potential Synergy with BRAF Inhibitors
In BRAF-mutant melanoma, targeted therapies like BRAF inhibitors (e.g., vemurafenib, dabrafenib) are standard of care.[11][12][13][14][15] this compound is known to inhibit the PI3K/AKT/mTOR and STAT3 signaling pathways, which are known escape pathways that can lead to resistance to BRAF inhibitors.[6] Therefore, a combination of this compound with a BRAF inhibitor could potentially prevent or delay the onset of resistance.
Hepatocellular Carcinoma (HCC): A Multi-pronged Attack with Sorafenib (B1663141)
Sorafenib, a multi-kinase inhibitor that targets the RAF/MEK/ERK pathway and VEGFR, is a first-line treatment for advanced HCC.[16][17][18][19] this compound has been shown to induce apoptosis and inhibit STAT3 signaling in liver cancer cells.[20] Combining this compound with sorafenib could offer a dual-front attack, simultaneously targeting key proliferation and survival pathways, potentially leading to a more profound anti-tumor effect.
Logical Relationship for a Hypothetical Combination Therapy
Caption: Proposed synergistic mechanisms of this compound combinations.
Conclusion
This compound demonstrates considerable promise as a combination partner for various targeted therapies. Its ability to overcome resistance mechanisms and sensitize cancer cells to apoptosis warrants further investigation. The presented data and mechanistic rationale provide a strong foundation for the continued development of this compound-based combination strategies in oncology. Future preclinical and clinical studies are essential to validate these findings and to establish optimal dosing and scheduling for these novel therapeutic approaches.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. This compound inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researcherslinks.com [researcherslinks.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. REPOSITIONING FDA-APPROVED DRUGS IN COMBINATION WITH EPIGENETIC DRUGS TO REPROGRAM COLON CANCER EPIGENOME - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BRAF inhibitors: resistance and the promise of combination treatments for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination of BRAF and MEK Inhibitors Improves Survival in Advanced Melanoma - The Oncology Pharmacist [theoncologypharmacist.com]
- 14. targetedonc.com [targetedonc.com]
- 15. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combination treatment with sorafenib and wh-4 additively suppresses the proliferation of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound inhibits hepatocellular carcinoma progression through inducing mitochondrial damage and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Proscillaridin A: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Proscillaridin A are paramount to ensuring laboratory safety and environmental protection. This compound, a cardiac glycoside, is classified as highly toxic if swallowed and requires meticulous disposal procedures in accordance with local, state, and federal regulations.[1][2] This guide provides essential, step-by-step instructions for the safe disposal of this compound, incorporating key safety data and regulatory considerations.
Immediate Safety and Handling Precautions
This compound is designated as "Toxic if swallowed" (Acute Toxicity, Oral, Category 3).[1][2] Adherence to strict safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH-approved respirator is warranted under conditions where dust or aerosols may be generated.[1]
-
Eye Protection: Safety glasses are required.[1]
-
Hand Protection: Use compatible chemical-resistant gloves.[1]
-
Skin Protection: A lab coat should be worn.[1]
In case of exposure, follow these first-aid measures:
-
Ingestion: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[1][2]
-
Skin Contact: Wash immediately with soap and plenty of water for at least 15 minutes.[1]
-
Eye Contact: Have eyes examined and tested by medical personnel.[1]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[1]
Disposal Protocol for this compound
The disposal of this compound must comply with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and other relevant authorities.[3][4] Improper disposal, such as sewering, is prohibited for hazardous pharmaceutical waste.[4]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Classification: Due to its toxicity, this compound waste should be managed as hazardous pharmaceutical waste. It falls under the UN number 2811 for transport, with a hazard class of 6.1 - POISON.[1]
-
Waste Segregation: Use a designated, leak-proof, and clearly labeled waste container. For RCRA hazardous pharmaceutical waste, black containers are typically required.
Step 2: Chemical Inactivation (Optional, based on lab capabilities)
Research has shown that this compound can be rapidly inactivated at a low pH. This presents a potential preliminary step to reduce its biological activity before final disposal.
| Parameter | Condition | Outcome |
| pH | 1 | >50% loss of activity |
| Incubation Time | 15 minutes | >50% loss of activity |
| Temperature | 37°C | >50% loss of activity |
Experimental Protocol for Acidic Inactivation:
This protocol is based on published in vitro stability data and should be performed by trained personnel in a controlled laboratory setting.
-
Preparation: In a suitable chemical fume hood, prepare a solution of hydrochloric acid (HCl) to achieve a final pH of 1 when mixed with the this compound waste.
-
Neutralization: Carefully add the acidic solution to the this compound waste container.
-
Incubation: Gently swirl the mixture and allow it to stand for at least 15 minutes at 37°C to facilitate inactivation.
-
Final pH Adjustment: After incubation, neutralize the waste to a pH between 6.0 and 8.0 using a suitable base (e.g., sodium hydroxide) before proceeding to the next disposal step.
Step 3: Final Disposal
-
Transfer to Waste Container: Following any inactivation steps, transfer the material into a designated hazardous waste container.[1]
-
Contact Environmental Health and Safety (EHS): Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste management vendor.[5]
-
Incineration: The standard and recommended final disposal method for hazardous pharmaceutical waste is high-temperature incineration.[4][6]
-
Documentation: Ensure all required manifests and records of destruction are completed and retained as per regulatory requirements.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Proscillaridin A
Essential Safety and Handling Guide for Proscillaridin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent cardiac glycoside. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize the risk of exposure.
This compound is classified as toxic if swallowed and may be irritating to the eyes, skin, and respiratory system.[1][2] It is crucial to handle this compound with the appropriate personal protective equipment and to be prepared for emergency situations.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound.
| Protection Type | Equipment | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must conform to EN 166 (EU) or be NIOSH (US) approved.[2] |
| Hand Protection | Compatible Chemical-Resistant Gloves | Nitrile or neoprene gloves are preferred. Double gloving is recommended when compounding, administering, or disposing of the drug.[1][3] |
| Body Protection | Lab Coat or Disposable Gown | A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[1][3] |
| Respiratory Protection | NIOSH-Approved Respirator or Full-Face Respirator | To be used if exposure limits are exceeded, if irritation is experienced, or as conditions warrant.[1][2] |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a designated, locked, and well-ventilated area.[1][2]
-
The recommended storage temperature is typically 2-8°C.[4]
2. Preparation and Handling:
-
Work in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[1]
-
Before handling, ensure all required PPE is donned correctly.
-
Avoid creating dust when handling the solid form.[1]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][2]
3. Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous chemical waste.[5]
-
Collect waste in a designated, properly labeled, and sealed chemical waste container.[1]
-
Dispose of the waste in accordance with all local, state, and federal regulations.[1][5] Do not dispose of it down the drain or in regular trash.
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Emergency Contact Information:
-
In case of any emergency, immediately call your institution's emergency number or 911.[6]
-
Be prepared to provide the name of the chemical (this compound) and any other relevant information from the Safety Data Sheet (SDS).
First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
Spill Response:
-
Evacuate the immediate area and alert others.
-
Avoid breathing dust and ensure adequate ventilation.
-
Wear appropriate PPE, including a respirator (a self-contained breathing apparatus may be necessary for large spills).[1]
-
Contain the spill and collect the material using appropriate tools.
-
Place the collected material into a sealed chemical waste container for disposal.[1]
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for safely handling this compound and responding to emergencies.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Caption: A diagram illustrating the workflow for responding to emergencies involving this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Cas 466-06-8,this compound | lookchem [lookchem.com]
- 5. web.uri.edu [web.uri.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
